Product packaging for 5-Aminoindole hydrochloride(Cat. No.:CAS No. 161464-96-6)

5-Aminoindole hydrochloride

Cat. No.: B1368655
CAS No.: 161464-96-6
M. Wt: 168.62 g/mol
InChI Key: CZRIFWIECZRIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aminoindole hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2 B1368655 5-Aminoindole hydrochloride CAS No. 161464-96-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIFWIECZRIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65795-92-8
Record name 5-Aminoindole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Aminoindole Hydrochloride: An In-depth Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminoindole hydrochloride is a critical heterocyclic amine that serves as a foundational building block in medicinal chemistry and materials science. The strategic placement of the amino group on the indole scaffold imparts unique electronic characteristics and provides a versatile reactive site, making it an invaluable precursor for the synthesis of a broad spectrum of biologically active compounds and advanced functional materials. This technical guide offers a comprehensive examination of the core chemical properties of this compound, designed to be an essential resource for researchers, scientists, and professionals engaged in drug development. This document will delve into its molecular structure, reactivity, and spectral data, enriched with practical insights and validated experimental protocols.

Introduction: The Enduring Importance of the Indole Nucleus

The indole ring system is a "privileged scaffold" in the field of drug discovery, frequently appearing in a diverse array of natural products and synthetic pharmaceuticals. Its bicyclic aromatic structure enables it to engage in a variety of non-covalent interactions with biological targets. The introduction of an amino group at the 5-position of the indole ring, as seen in 5-aminoindole, significantly alters the molecule's electronic landscape, boosting its nucleophilicity and offering a key point for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and its solubility in aqueous environments, thereby broadening its applicability in both synthetic and biological research.[1]

Physicochemical Properties of this compound

A detailed understanding of a compound's physicochemical properties is crucial for its effective application. This section outlines the key characteristics of this compound.

Molecular Structure and Identifiers

The molecular architecture of this compound consists of a benzene ring fused to a pyrrole ring, creating the indole core, with an amino substituent at the C5 position. The hydrochloride salt is formed through the protonation of this amino group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1H-indol-5-amine hydrochloride
CAS Number 65795-92-8[2]
Molecular Formula C₈H₉ClN₂[1]
Molecular Weight 168.62 g/mol [2]
Canonical SMILES C1=CC2=C(C=C1N)NC=C2.Cl
InChI Key CZRIFWIECZRIKN-UHFFFAOYSA-N[2]
Solubility Profile

The solubility of this compound is a key factor in its practical handling and application. As a hydrochloride salt, it demonstrates improved solubility in polar solvents when compared to its free base form.

Table 2: Solubility of this compound

SolventSolubility
Water Soluble
Methanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dichloromethane Sparingly Soluble
Diethyl Ether Insoluble

Note: This table provides qualitative solubility information. For precise quantitative work, it is advisable to determine the solubility experimentally under specific conditions.

Spectroscopic Data

Spectroscopic methods are indispensable for the definitive identification and characterization of this compound.

2.3.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers detailed insights into the chemical environments of the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, will show characteristic signals for the aromatic protons, the protons of the amino group, and the N-H proton of the pyrrole ring.[3]

2.3.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to identify the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound will display distinct resonances for each of the eight carbon atoms in the indole core.

2.3.3. Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio of ions. For this compound, the expected molecular ion peak ([M+H]⁺) corresponding to the free base (C₈H₈N₂) would be detected at an m/z of 133.07.[4]

2.3.4. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amino and indole groups, as well as C-H and C=C stretching vibrations of the aromatic system.[5][6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the nucleophilic nature of both the 5-amino group and the indole ring itself. This section explores its principal chemical transformations and their applications in organic synthesis.

Reactions Involving the 5-Amino Group

The primary amino group at the C5 position serves as a versatile handle for a wide array of chemical modifications.

3.1.1. Acylation and Sulfonylation

The amino group readily reacts with acyl chlorides or anhydrides (acylation) and sulfonyl chlorides (sulfonylation) in the presence of a base to yield the corresponding amides and sulfonamides. These transformations are fundamental in the synthesis of numerous biologically active compounds.

Caption: General scheme for the acylation and sulfonylation of 5-aminoindole.

3.1.2. Diazotization and Sandmeyer Reactions

The amino group can be converted into a diazonium salt by treatment with nitrous acid. This diazonium intermediate is highly versatile and can undergo a variety of Sandmeyer-type reactions to introduce a range of substituents at the 5-position, including halogens, cyano, and hydroxyl groups.

Caption: Diazotization of 5-aminoindole followed by Sandmeyer reactions.

Electrophilic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the amino group and the inherent reactivity of the indole nucleus.

3.2.1. Halogenation

Direct halogenation of 5-aminoindole can be challenging due to the strong activating nature of the amino group. It is often necessary to protect the amino group to achieve selective halogenation at specific positions on the indole ring.

3.2.2. Nitration and Sulfonation

Nitration and sulfonation of the 5-aminoindole ring are also feasible but demand careful control of reaction conditions to prevent side reactions and ensure the desired regioselectivity.

Experimental Protocols

This section provides standardized, step-by-step methodologies for common laboratory procedures involving this compound.

General Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, shielded from light and moisture.

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood to prevent inhalation of dust.[7]

Protocol for N-Acetylation of this compound

This protocol outlines a standard procedure for the synthesis of 5-acetamidoindole.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of pyridine (2.0 equivalents) and DCM.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure 5-acetamidoindole.

Conclusion

This compound is a cornerstone in the fields of synthetic and medicinal chemistry. Its well-characterized physicochemical properties and versatile reactivity offer a robust platform for the design and synthesis of novel compounds with a wide range of applications. This guide provides a comprehensive resource, including both theoretical background and practical experimental protocols, to enable researchers to effectively utilize this valuable compound in their scientific pursuits. A thorough understanding of its chemical nature is essential to fully exploit its potential in the development of new therapeutics and functional materials.

References

An In-Depth Technical Guide to 5-Aminoindole Hydrochloride: A Cornerstone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Aminoindole hydrochloride, a critical building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, and its pivotal role in the synthesis of targeted therapeutics, particularly kinase inhibitors. The information presented herein is a synthesis of established literature and practical insights, designed to empower your research and development endeavors.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. This compound, as a readily functionalizable derivative, offers a strategic entry point for the synthesis of complex molecules. Its utility is particularly pronounced in the development of therapeutics for oncology and neuropharmacology.[1] The presence of the amino group at the 5-position provides a versatile handle for a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of indole-based compounds with significant biological activities.[1]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its reactivity and application. The hydrochloride salt ensures stability and enhances handling characteristics compared to its free base counterpart.

Molecular Structure

The structure of this compound is characterized by the protonation of the exocyclic amino group, forming an ammonium salt with the chloride counter-ion. This is the most basic site in the molecule, as the lone pair on the indole nitrogen is part of the aromatic sextet and significantly less basic.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂·HCl[1]
Molecular Weight 168.63 g/mol [1]
CAS Number 161464-96-6[1]
Appearance Off-white to gray-brown crystalline powder[2]
Melting Point >250 °C (decomposes)Data not available
Solubility Soluble in DMSO and Methanol.[2] Insoluble in water.[2][2]
pKa (of the conjugate acid) ~5.20 (Predicted for the amino group)[3]

Note: Some data, particularly spectral data, is more readily available for the free base, 5-aminoindole (CAS: 5192-03-0). The protonation of the amino group in the hydrochloride salt will induce downfield shifts in the adjacent protons and carbons in NMR spectra.

Synthesis of this compound

The most common and efficient route to this compound is a two-step process starting from 5-nitroindole: reduction of the nitro group to form 5-aminoindole, followed by salt formation with hydrochloric acid.

Reaction Pathway

Diagram 2: Synthesis of this compound from 5-Nitroindole

Synthesis_Pathway Start 5-Nitroindole Intermediate 5-Aminoindole Start->Intermediate Reduction (e.g., Pd/C, H₂ or Fe/NH₄Cl) Product 5-Aminoindole Hydrochloride Intermediate->Product Acidification (HCl)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

This protocol describes the reduction of 5-nitroindole to 5-aminoindole, followed by its conversion to the hydrochloride salt. This method is adapted from established procedures for the synthesis of similar aminoindole hydrochlorides.[4]

Step 1: Reduction of 5-Nitroindole to 5-Aminoindole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitroindole (1.0 eq). Suspend the starting material in a suitable solvent system, such as a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq).

  • Reaction Execution: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-aminoindole. The product can be purified further by column chromatography if necessary.

Step 2: Formation of this compound

  • Dissolution: Dissolve the crude or purified 5-aminoindole in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise until precipitation is complete.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to yield this compound as a stable solid.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a key precursor in the synthesis of a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy. The 5-amino group serves as a crucial attachment point for moieties that interact with the hinge region of the kinase active site.

Role in the Synthesis of VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptor (VEGFR) kinases are critical mediators of angiogenesis, a process essential for tumor growth and metastasis. Several potent VEGFR inhibitors have been developed using the indole scaffold.[5] The synthesis of many of these inhibitors involves the use of 5-aminoindole as a starting material, which is often generated in situ from 5-nitroindole and then elaborated.[5]

Precursor for CDK Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors is a major focus of cancer research. The indole nucleus has been successfully employed in the design of potent CDK inhibitors.[6][7] 5-Aminoindole provides a convenient starting point for the synthesis of these molecules, allowing for the introduction of various substituents to optimize potency and selectivity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask or work in a well-ventilated area.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is sensitive to air and light.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. Its stable, easy-to-handle nature, combined with the reactive amino group on the privileged indole scaffold, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.

References

5-Aminoindole hydrochloride synthesis from 5-nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Aminoindole Hydrochloride from 5-Nitroindole

Foreword: The Strategic Importance of 5-Aminoindole

In the landscape of pharmaceutical and materials science research, the indole scaffold remains a cornerstone of molecular design. Among its many derivatives, 5-aminoindole serves as a pivotal intermediate, a versatile building block for a myriad of complex molecules, including potent antivirals, kinase inhibitors, and advanced polymers.[1][2][3] Its hydrochloride salt is often the preferred form for handling and storage, offering enhanced stability compared to the freebase, which can be susceptible to air oxidation.[4]

This guide provides a comprehensive, field-proven perspective on the synthesis of this compound, beginning with the common precursor, 5-nitroindole. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the self-validating systems required for robust and reproducible synthesis.

PART 1: The Core Transformation - Reductive Strategies for the Nitro Group

The conversion of the electron-withdrawing nitro group (-NO₂) on the indole ring to an electron-donating amino group (-NH₂) is a fundamental reductive transformation. The choice of methodology is critical and depends on factors such as available equipment, scale, cost, and the presence of other functional groups.

Method Selection: A Comparative Analysis

Several reliable methods exist for the reduction of aromatic nitro compounds. Below is a comparative analysis of the most common approaches relevant to this synthesis.

MethodReducing Agent(s)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C)High yield, exceptionally clean reaction, simple work-up (catalyst filtration)Requires specialized high-pressure hydrogenation equipment; catalyst can be pyrophoric; H₂ gas is highly flammable.[5][6]
Metal-Acid Reduction Tin(II) Chloride (SnCl₂) in HCl/EthanolHighly effective, reliable, and does not require specialized pressure equipment.[7][8]Work-up can be cumbersome due to the formation of tin salts that must be removed, often by precipitation at basic pH.[8]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)A mild, metal-free alternative, useful when other reducible groups are present; inexpensive.[9]Can sometimes result in complex mixtures or lower yields if not optimized; work-up can still require extraction.[10][11]

For this guide, we will provide detailed protocols for Catalytic Hydrogenation due to its efficiency and cleanliness, and Tin(II) Chloride Reduction as a highly effective and accessible alternative for laboratories without hydrogenation apparatus.

Reaction Pathway Visualization

The overall synthetic route is a two-step process: reduction of the nitro group followed by protonation to form the hydrochloride salt.

G A 5-Nitroindole B 5-Aminoindole A->B Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) C This compound B->C Protonation (HCl in Solvent)

Caption: General reaction scheme for the synthesis of this compound.

PART 2: Experimental Protocols & Field-Proven Insights

Mandatory Safety Protocols

Before commencing any experimental work, a thorough risk assessment is mandatory.

  • 5-Nitroindole: This starting material is harmful if swallowed and causes serious eye damage. It is also suspected of causing genetic defects.[12][13] Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12][14]

  • This compound: This product is harmful if swallowed and can cause skin and eye irritation.[15] Standard PPE is required.

  • Reagents:

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. Quench carefully.

    • Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and free of leaks.

    • Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care in a fume hood.

    • Solvents (Ethanol, Ethyl Acetate): Flammable. Keep away from ignition sources.

Protocol 1: Catalytic Hydrogenation

This method is prized for its high efficiency and the purity of the resulting crude product. The key to success is ensuring the catalyst's activity and complete exclusion of catalyst poisons.

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add 5-nitroindole (1.0 eq).

  • Catalyst & Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate. The volume should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Scientist's Insight: The catalyst should be added under an inert atmosphere (e.g., nitrogen or argon) if possible, although brief exposure to air is generally acceptable. Never add the solvent to the dry catalyst, as this can be a fire hazard.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or ~15-60 psi).[16]

  • Reaction: Begin vigorous stirring or shaking. The reduction of the nitro group is exothermic, and a slight temperature increase may be observed. The reaction is monitored by the uptake of hydrogen.

  • Completion & Work-up: Once hydrogen uptake ceases (typically 2-6 hours), depressurize the vessel and purge with nitrogen.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Trustworthiness Check: It is critical to keep the Celite® pad and the filtered catalyst wet with the solvent at all times to prevent ignition. The wet catalyst should be immediately transferred to a designated, clearly labeled waste container for safe disposal.

  • Isolation of Freebase: Concentrate the filtrate under reduced pressure to yield crude 5-aminoindole, which often appears as a light brown or pinkish solid.

Protocol 2: Tin(II) Chloride Reduction

This is a classic, robust method suitable for standard laboratory glassware. The primary challenge is the efficient removal of tin byproducts during the work-up.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitroindole (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 4-5 equivalents.[8] To this mixture, add concentrated hydrochloric acid.[8]

    • Scientist's Insight: The addition of acid can be exothermic. It is advisable to cool the flask in an ice bath during this step.

  • Reaction: Heat the mixture to reflux (around 70-80°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up & Neutralization: After cooling to room temperature, pour the reaction mixture over crushed ice. Carefully neutralize the mixture by the slow addition of a concentrated aqueous base (e.g., 30% NaOH) until the pH is strongly basic (pH > 10).[8] A thick, white precipitate of tin hydroxides will form.

  • Isolation of Freebase: Filter the slurry to remove the tin salts, washing the filter cake thoroughly with an organic solvent like ethyl acetate.[8] The filtrate will contain the product. Separate the organic layer, and extract the aqueous layer several more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-aminoindole.

Formation and Purification of this compound

The crude 5-aminoindole freebase from either protocol is often converted directly to its hydrochloride salt for improved stability and ease of handling.

  • Dissolution: Dissolve the crude 5-aminoindole in a minimal amount of a suitable solvent like ethanol or a 1:3 mixture of ethanol and dioxane.[4]

  • Precipitation: To this solution, add a solution of HCl. This can be concentrated aqueous HCl or, for a higher purity product, a solution of HCl in a solvent like isopropanol or dioxane.

  • Isolation: The this compound will precipitate out of the solution. Cool the mixture in an ice bath to maximize recovery.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether or the precipitation solvent), and dry under vacuum. If necessary, the product can be further purified by recrystallization from a solvent system like methanol/ether.

PART 3: Product Validation - A System of Checks

Confirming the identity and purity of the final product is a non-negotiable step. The following data provides a baseline for validation.

Workflow for Synthesis and Validation

G cluster_0 Synthesis cluster_1 Validation A Weigh 5-Nitroindole & Reagents B Set up Reaction (Hydrogenator or Flask) A->B C Run Reduction Reaction (Monitor H₂ uptake or TLC) B->C D Reaction Work-up (Filter Catalyst or Tin Salts) C->D E Isolate Crude 5-Aminoindole D->E F Convert to HCl Salt & Recrystallize E->F G Obtain Final Product (5-Aminoindole HCl) F->G H ¹H & ¹³C NMR Spectroscopy G->H I Mass Spectrometry G->I J Melting Point Analysis G->J

Caption: A logical workflow from starting materials to a fully validated final product.

Expected Characterization Data
AnalysisExpected Result for 5-Aminoindole
Appearance Off-white to light tan crystalline solid
Melting Point ~131-133 °C (for freebase, decomposes)[17]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.5 (br s, 1H, indole N-H), ~7.1 (d, 1H), ~7.0 (t, 1H), ~6.7 (d, 1H), ~6.5 (dd, 1H), ~6.2 (t, 1H), ~4.6 (br s, 2H, -NH₂)[16]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6[16]
HRMS (ESI) m/z: Calculated for C₈H₉N₂ [M+H]⁺: 133.0760; Found: 133.0755[16]

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The hydrochloride salt will show different shifts, particularly for the aromatic protons adjacent to the newly formed ammonium group.

References

A Comprehensive Spectroscopic and Analytical Guide to 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 5-Aminoindole hydrochloride (CAS No: 65795-92-8), a crucial heterocyclic amine building block in medicinal chemistry and drug development.[1][2] As a key intermediate for synthesizing compounds targeting a range of therapeutic areas—from oncology to infectious diseases—rigorous analytical characterization is paramount to ensure identity, purity, and quality.[2] This document moves beyond a simple recitation of data, offering a holistic view grounded in the principles of each analytical technique and providing field-proven methodologies for its characterization.

The protocols and interpretations herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to confidently identify and qualify this essential reagent.

Molecular Structure and Physicochemical Properties

This compound is the salt form of 1H-indol-5-amine.[3] The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with an amino group substituted at the C5 position of the benzene ring. The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1H-indol-5-amine;hydrochloride[3]
CAS Number 65795-92-8 (hydrochloride) / 5192-03-0 (free base)[2][4]
Molecular Formula C₈H₉ClN₂[5]
Molecular Weight 168.62 g/mol [5]
Appearance Crystals[2]
Melting Point 131-133 °C (decomposes)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. For this compound, a deuterated polar solvent such as DMSO-d₆ or D₂O is recommended due to the salt's ionic nature.[6]

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment, connectivity, and number of different protons in the molecule. The electron-donating amino group significantly influences the chemical shifts of the aromatic protons, causing them to appear at relatively lower ppm values compared to unsubstituted indole.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~11.0broad singlet-
H-3~6.3doublet of doubletsJ = 3.1, 0.9 Hz
H-2~7.2tripletJ = 2.8 Hz
H-7~7.3doubletJ = 8.5 Hz
H-4~7.1doubletJ = 2.1 Hz
H-6~6.8doublet of doubletsJ = 8.5, 2.1 Hz
NH₃⁺~9.5broad singlet-

Note: Data is synthesized from typical indole spectra and substituent effects. Actual values may vary slightly. Spectra for the free base are available from various sources.[7][8]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at 298 K.[6] Acquire at least 16 scans.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by defining the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-2~125.0
C-3~101.5
C-3a~128.0
C-4~115.0
C-5~140.0
C-6~112.0
C-7~111.0
C-7a~132.0

Note: Data is synthesized based on available spectra for the free base and known substituent effects.[9][10]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR instrument.

  • Data Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of Sample b Dissolve in 0.7 mL DMSO-d6 a->b c Transfer to NMR Tube b->c d Insert into Spectrometer (400 MHz) c->d e Acquire FID (16+ Scans) d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Reference to Solvent Peak (2.50 ppm) g->h

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by vibrations corresponding to the N-H bonds of the indole ring and the ammonium salt, aromatic C-H bonds, and the C=C bonds of the aromatic system.

Table 4: Key IR Absorption Bands and Functional Group Assignments

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500N-H StretchIndole N-H
2800 - 3100N-H StretchAmmonium (NH₃⁺)
3000 - 3100C-H StretchAromatic C-H
1600 - 1650N-H BendAmino N-H
1450 - 1600C=C StretchAromatic Ring

Note: Data synthesized from a study on 5-aminoindole and general IR correlation tables.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.[11]

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, ionic compounds like this compound.

Expected Results (Positive Ion Mode ESI-MS) The primary ion observed will be the protonated molecule of the free base, [M+H]⁺.

  • Molecular Formula (Free Base): C₈H₈N₂[13]

  • Exact Mass (Free Base): 132.069 g/mol [14]

  • Expected m/z for [M+H]⁺: 133.076

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water.

  • Chromatography (Optional but Recommended): Inject the sample onto an HPLC system, often using a mixed-mode or reversed-phase column, to ensure purity before introduction to the mass spectrometer.[1][15]

  • Ionization: Introduce the eluent into an ESI source operating in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.

  • Mass Analysis: Scan a mass range appropriate for the expected ion (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Interpretation: Identify the peak corresponding to the calculated m/z for the protonated molecule.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Output a Prepare Dilute Solution (~100 µg/mL) b Inject into HPLC a->b c Elute to ESI Source (Positive Mode) b->c d Mass Analyzer (e.g., TOF) c->d e Detector d->e f Mass Spectrum (Intensity vs. m/z) e->f g Identify [M+H]⁺ Peak at m/z 133.076 f->g

Caption: General workflow for LC-MS analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to electronic transitions between energy levels. The indole ring system possesses a characteristic UV absorbance profile.

Expected Results The UV spectrum of 5-aminoindole in a polar solvent is expected to show strong absorption bands characteristic of the indole chromophore, with shifts influenced by the auxochromic amino group.

  • λ_max: Expected around 270-300 nm.[15][16]

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or water.[17]

  • Sample Preparation: Prepare a dilute solution of this compound of a known concentration (e.g., 10 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Scan the wavelength range from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The absorbance value can be used for quantitative analysis via the Beer-Lambert law if a calibration curve is prepared.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions.[4][18]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][18] Suspected of causing cancer.[3]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[5][18] Avoid generating dust.[18] Wash hands thoroughly after handling.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][18] If dust is present, use an approved respirator.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] The material is hygroscopic; protect from moisture.[18]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, MS, and UV-Vis spectroscopy provides a robust framework for its unequivocal identification and quality assessment. Each technique offers complementary information that, when synthesized, confirms the molecular structure and functional group composition. The methodologies detailed in this guide provide a reliable foundation for researchers in pharmaceutical and chemical development to ensure the integrity of this vital synthetic building block.

References

Foreword: Understanding the "Why" Before the "How"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Aminoindole Hydrochloride

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental, yet often underestimated, of these hurdles is solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, its formulation possibilities, and ultimately, its therapeutic efficacy. This guide is designed for the discerning researcher who understands that data without context is merely a collection of numbers. We will not only explore the solubility profile of this compound but also delve into the underlying physicochemical principles and the strategic rationale behind the experimental methods used to characterize it. As a key building block in medicinal chemistry, particularly in the synthesis of therapeutics for oncology and neurological disorders, a thorough understanding of its solubility is paramount for any scientist working with this versatile intermediate.[1]

The Physicochemical Identity of this compound

This compound is the salt form of the parent aromatic amine, 5-aminoindole. The decision to work with the hydrochloride salt is a deliberate choice rooted in fundamental chemistry: to enhance aqueous solubility. The parent molecule, 5-aminoindole, is a weakly basic compound with limited water solubility due to its predominantly nonpolar indole ring system.[2][3] By forming a salt with hydrochloric acid, the amino group at the 5-position becomes protonated, introducing a positive charge and transforming the molecule into a more polar, and therefore more water-soluble, species.

This fundamental property is the cornerstone of its utility in both synthetic reactions and initial biological screening, where aqueous buffer systems are the norm.

PropertyValueSource
Molecular Formula C₈H₈N₂·HCl[1][4]
Molecular Weight 168.63 g/mol [1][4]
CAS Number 161464-96-6[1]
Appearance Off-white to gray-brown crystalline powder[2]
Melting Point 255-257 °C (lit.)[4]
Storage Conditions Store at 0-8°C, desiccated[1]

The Interplay of Factors Governing Solubility

The solubility of an ionizable compound like this compound is not a single, static value. It is a dynamic property influenced by a confluence of environmental factors. A Senior Scientist does not simply measure solubility; they understand the system and can predict how the molecule will behave under varying conditions.

The primary factors at play are:

  • pH: As the most critical variable, pH dictates the ionization state of the molecule.

  • Solvent System: The polarity and hydrogen-bonding capacity of the solvent determine its interaction with the solute.

  • Temperature: Solubility is temperature-dependent, governed by the enthalpy of solution.

  • Common Ion Effect: The presence of chloride ions in the solution can impact the dissolution of the hydrochloride salt.

G cluster_factors Key Influencing Factors Solubility Solubility pH pH of Medium pH->Solubility Governs Ionization State Temp Temperature Temp->Solubility Affects Enthalpy of Solution Solvent Solvent Properties Solvent->Solubility Determines Solute-Solvent Interactions CommonIon Common Ion Effect CommonIon->Solubility Shifts Dissolution Equilibrium

Caption: Core factors influencing the solubility of this compound.

Experimental Design: Thermodynamic vs. Kinetic Solubility

In drug development, we encounter two distinct, yet complementary, concepts of solubility: thermodynamic and kinetic.[5] The choice of which to measure is a strategic one, dictated by the stage of research.

  • Kinetic Solubility: This is a high-throughput measurement used in early discovery. It measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[6] It's a measure of how readily a compound stays in solution under non-equilibrium conditions and is invaluable for quickly flagging problematic compounds in large libraries.

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium saturation point of a compound in a solvent.[7] It is determined by allowing excess solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours). This value is crucial for lead optimization, pre-formulation studies, and regulatory submissions.

For a foundational compound like this compound, establishing the thermodynamic solubility is essential for its reliable application.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to be a self-validating system. The inclusion of multiple time points for sampling ensures that true equilibrium has been reached, a critical element for data trustworthiness.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

  • This compound (purity >98%)

  • Selected solvents: Deionized Water, 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (chemically compatible with solvents)

  • HPLC system with UV detector

  • Calibrated analytical balance and pH meter

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (e.g., ~10 mg to 1 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Causality Check: Adding excess solid is the driving force for reaching saturation. Without it, you would only be measuring dissolution rate, not equilibrium solubility.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a consistent agitation speed (e.g., 250 rpm).

  • Sampling: At designated time points (e.g., 24h, 48h, and 72h), carefully withdraw a sample from each vial.

    • Trustworthiness Step: Before taking the sample, stop agitation and allow the solid to settle for 30 minutes. This minimizes the amount of solid particulate drawn into the filter.

  • Phase Separation: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to separate the dissolved solute from the undissolved solid.

  • Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0).

  • Equilibrium Confirmation: Compare the calculated concentrations from the 24h, 48h, and 72h time points. If the values are consistent (e.g., within ±5%), equilibrium has been reached. The reported solubility is the average of these plateau concentrations. If the concentration continues to rise, the experiment should be extended.

G cluster_workflow Shake-Flask Experimental Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (Shaking, 24-72h) A->B C 3. Settle & Sample Supernatant B->C D 4. Filter (0.22 µm Syringe Filter) C->D E 5. Dilute Filtrate D->E F 6. Quantify (HPLC-UV) E->F G 7. Confirm Equilibrium (Compare Time Points) F->G

Caption: Workflow for the thermodynamic Shake-Flask solubility assay.

Analytical Quantification: A Validated HPLC-UV Method

Accurate quantification is the bedrock of any solubility study. A robust High-Performance Liquid Chromatography (HPLC) method is required.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid is a common starting point for polar analytes.[7]

    • Rationale: The formic acid ensures the amino group remains protonated, leading to sharper, more symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to the λ_max of this compound.

  • Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines to ensure trustworthy results.[8] A calibration curve should be prepared using standards of known concentration.

Interpreting the Data: A Predictive Framework

While specific experimental data from a single source is not publicly available, we can construct a predictive framework based on the compound's chemistry. Researchers should use this table to populate their own findings and guide their interpretation.

Solvent/MediumExpected Solubility RangeRationale & Implications for Drug Development
Deionized Water Moderate to HighThe hydrochloride salt form significantly enhances solubility over the free base. This is the baseline for aqueous solubility.
0.1 M HCl (pH ~1) HighAt low pH, the amino group is fully protonated (cationic form), maximizing electrostatic interactions with water and leading to the highest aqueous solubility. This is relevant for dissolution in the stomach.
PBS (pH 7.4) ModerateAt physiological pH, an equilibrium will exist between the protonated (soluble) and the neutral free base (less soluble) forms. This value is critical for predicting absorption and behavior in systemic circulation.[9]
Methanol/Ethanol HighThese polar protic solvents are effective at solvating both the ionic and organic parts of the molecule. Useful for creating stock solutions for synthetic chemistry.
DMSO Very HighA highly polar aprotic solvent capable of dissolving a wide range of compounds. The universal solvent for initial high-concentration stock solutions.[2]
Acetonitrile ModerateA polar aprotic solvent, generally less effective than alcohols or DMSO for dissolving salts.

Conclusion: From Solubility Data to Informed Decisions

The solubility profile of this compound is not merely an academic exercise; it is a critical dataset that informs every subsequent step in the research and development pipeline. A high solubility in acidic conditions suggests good potential for dissolution in the stomach, a prerequisite for oral absorption. Moderate solubility at physiological pH is necessary for the compound to remain in solution in the bloodstream to reach its target. Understanding its solubility in organic solvents is essential for synthetic chemists performing reactions and purifications. By employing robust, self-validating protocols and interpreting the results through the lens of fundamental physicochemical principles, researchers can harness the full potential of this valuable chemical building block and make informed, data-driven decisions on the path to novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Characterization of 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling

5-Aminoindole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its indole core is a privileged scaffold found in numerous biologically active molecules, making it a valuable starting material for synthesizing novel therapeutics, particularly in oncology and neuropharmacology.[1] For researchers, scientists, and formulation experts, a comprehensive understanding of its physical and chemical characteristics is not merely academic; it is a prerequisite for ensuring reproducibility, optimizing reaction conditions, developing stable formulations, and meeting stringent regulatory standards.

This guide provides an in-depth examination of the essential physical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind these characteristics and provide field-proven, step-by-step protocols for their empirical validation. The methodologies described are designed as self-validating systems to ensure scientific integrity and trustworthiness in your laboratory workflows.

Section 1: Identity and Macroscopic Properties

A precise characterization begins with unambiguous identification and a description of the material's bulk properties. These parameters serve as the first line of quality control for incoming raw materials.

Molecular and Chemical Identifiers

A consistent and accurate record of a compound's identifiers is crucial for tracking, regulatory filings, and sourcing.

PropertyValueSource(s)
Chemical Name 5-Amino-1H-indole hydrochloride[2]
Synonym(s) 5-Indolamine hydrochloride
CAS Number 65795-92-8[2]
Molecular Formula C₈H₈N₂ · HCl[1][2]
Molecular Weight 168.62 g/mol [1][2]
Appearance Inferred to be an off-white to grey or brownish crystalline solid[3]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1][3]
Thermal Analysis: Melting Point as a Purity Indicator

The melting point is a fundamental thermal property that provides a rapid and effective assessment of a crystalline solid's purity. For a pure compound, the melting range is typically narrow and sharp. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.

The hydrochloride salt of 5-aminoindole has a significantly higher melting point than its free base (131-133 °C), which is characteristic of the increased lattice energy in the ionic salt form.[3][4]

CompoundReported Melting Point (°C)Source
This compound 255 - 257[2]
5-Aminoindole (Free Base) 131 - 133 (decomposes)[3][4]

This protocol outlines the standard capillary method, a universally accepted technique for determining the melting point of a powdered solid.

Causality and Experimental Insight: The rate of heating is the most critical parameter. A rapid temperature ramp can cause a lag between the apparatus thermometer and the actual sample temperature, leading to an artificially inflated melting point. A slower ramp rate (1-2 °C/minute) near the expected melting point is essential for achieving thermal equilibrium and ensuring an accurate reading.[5] Packing the sample to a height of 2-3 mm is also crucial; a taller column will result in an inefficient and uneven heat transfer, artificially broadening the observed melting range.[5]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals in a mortar and pestle.

  • Loading: Invert a capillary tube (one end sealed) and press the open end into the powder sample. Tap the sealed end gently on a hard surface to compact the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination by ramping the temperature at 5-10 °C per minute to find a rough range. A fresh sample must be used for the precise measurement.

  • Precise Determination: Set the apparatus to start heating to a temperature approximately 15-20 °C below the expected melting point (255 °C).

  • Slow Ramp: Once the start temperature is reached, reduce the heating rate to 1-2 °C per minute.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

    • Report the result as the range T₁ - T₂.

Workflow for Melting Point Determination

G prep 1. Prepare Dry Powder load 2. Load Capillary Tube (2-3 mm height) prep->load place 3. Place in Apparatus load->place set 4. Set Start Temp (~235°C) place->set ramp 5. Ramp at 1-2°C/min set->ramp observe 6. Observe & Record (T1: First liquid, T2: All liquid) ramp->observe report 7. Report Range (T1 - T2) observe->report

Caption: Workflow for precise melting point determination.

Section 2: Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction solvent choice to bioavailability and formulation strategies in drug development. The conversion of the weakly basic 5-Aminoindole free base to its hydrochloride salt is a common pharmaceutical strategy specifically designed to enhance aqueous solubility.

Qualitative and Quantitative Solubility

While the free base is reported as insoluble in water, it is soluble in organic solvents like DMSO and methanol.[3] The hydrochloride salt form, by contrast, is expected to be water-soluble. Precise quantitative data is best determined empirically.

Solvent5-Aminoindole (Free Base)This compoundRationale / Insight
Water InsolubleSoluble The protonated amine and chloride counter-ion form a salt, which is more readily solvated by polar water molecules.
Methanol SolubleSoluble This polar protic solvent can solvate both the indole ring and the salt form.
DMSO SolubleSoluble A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. However, some organic salts can have limited solubility in pure DMSO.[6]
Ethanol Sparingly SolubleSoluble Similar to methanol, but its slightly lower polarity may affect the degree of solubility.

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent, which is the most stable and reproducible measure of solubility.

Causality and Experimental Insight: The "shake-flask" method ensures that the system reaches true thermodynamic equilibrium. An excess of the solid must be used to ensure a saturated solution is formed.[7] The incubation time (e.g., 24-72 hours) is critical to allow the dissolution process to reach a plateau.[7] Post-incubation, it is vital to separate the undissolved solid from the supernatant without altering the temperature or causing precipitation, making filtration or ultracentrifugation the methods of choice. The subsequent quantification via HPLC is the gold standard for accuracy and can also detect any potential degradation of the compound during the assay.[7]

Step-by-Step Methodology:

  • Preparation: In a series of vials, add an excess amount of this compound (e.g., 10-20 mg) to a fixed volume of the desired solvent (e.g., 1-2 mL of water, ethanol, etc.). The amount should be enough that solid material remains visible after equilibration.

  • Incubation: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand briefly for large particles to settle. Carefully withdraw a sample of the supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Alternatively, centrifuge the vials at high speed and sample the supernatant.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Dilute the filtered supernatant sample into the analysis range of the standards.

    • Analyze the standards and the sample by a validated HPLC-UV method.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the equilibrium solubility. Report the results in units such as mg/mL or µg/mL.

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number, environment, and connectivity of protons.

Expert Insight on Salt Formation: For this compound, the HCl will protonate the most basic site, which is the amino group (-NH₂) at the 5-position, forming an ammonium salt (-NH₃⁺). This protonation will cause noticeable downfield shifts (to higher ppm) for the adjacent aromatic protons due to the increased electron-withdrawing effect of the charged group. The N-H protons of the ammonium group itself would appear as a broad signal, and its chemical shift could be highly dependent on the solvent and concentration. The indole N-H proton signal would also be present.

Structure of 5-Aminoindole with Proton Assignments

G cluster_0 H7 H7 H6 H6 H4 H4 H2 H2 H3 H3 NH N1-H NH2 5-NH2

Caption: Key proton environments in the 5-Aminoindole structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Expert Insight on Salt Formation: The IR spectrum of this compound would show distinct differences from the free base. The characteristic N-H stretching vibrations of the primary amine (free base) typically appear as two bands around 3300-3400 cm⁻¹. Upon formation of the ammonium salt (-NH₃⁺), these would be replaced by a very broad and strong absorption band in the 2800-3200 cm⁻¹ region, which corresponds to the N⁺-H stretches.

Characteristic IR Bands (5-Aminoindole Free Base):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
~3350, 3250N-H Stretch (Asymmetric & Symmetric)Amino (-NH₂)
~3100-3000C-H StretchAromatic C-H
~1620N-H BendAmino (-NH₂) Scissoring
~1500-1450C=C StretchAromatic Ring

Data interpreted from NIST reference spectra for the free base.[8]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is characteristic of its conjugated systems. The indole ring system is a strong chromophore.

Expert Insight on Salt Formation: The protonation of the amino group in the hydrochloride salt can lead to a slight shift in the absorption maxima (λmax), often a small hypsochromic (blue) or bathochromic (red) shift, depending on the electronic effects on the indole chromophore. The λmax for the free base in methanol is reported around 298 nm and 270 nm.[7] This property is primarily used for quantitative analysis (as in the solubility assay) rather than qualitative identification.

Conclusion

The physical characteristics of this compound—its distinct melting point, enhanced aqueous solubility, and unique spectroscopic fingerprint—are defining features that govern its application in scientific research. A thorough characterization using the validated protocols outlined in this guide is the foundation of robust and reliable science. By understanding not just the what but the why behind these properties, researchers can better control their experiments, troubleshoot unforeseen challenges, and accelerate the journey from chemical synthesis to innovative therapeutic solutions.

References

The 5-Aminoindole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of biologically active molecules, both natural and synthetic. Among its numerous derivatives, 5-aminoindole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. Its unique electronic properties and versatile reactivity allow for the introduction of diverse functionalities, leading to compounds with a wide range of pharmacological activities. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-aminoindole compounds. It delves into the strategic importance of this scaffold in drug development, highlighting key examples of clinical candidates and approved drugs. Furthermore, this document offers detailed experimental protocols, a comparative analysis of synthetic methodologies, and insights into the structure-activity relationships that govern the biological effects of this important class of molecules.

Historical Perspective: From Indigo to a Privileged Pharmacophore

The story of 5-aminoindole is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] This seminal work laid the groundwork for over a century of research into this fascinating heterocyclic system.

While the exact first synthesis of 5-aminoindole is not prominently documented in readily available historical records, its conceptualization and eventual synthesis are a logical progression from the early work on indole and its functionalization. The development of reliable methods for the nitration of the indole ring, followed by reduction, provided a clear pathway to aminoindoles. Key named reactions in indole synthesis, such as the Fischer indole synthesis (1883), the Reissert indole synthesis, and the Madelung synthesis, established the fundamental principles for constructing the indole core, which were later adapted for the preparation of substituted derivatives like 5-nitroindole, the direct precursor to 5-aminoindole.[1][2][3]

The significance of the 5-aminoindole moiety grew as the field of medicinal chemistry matured. Researchers recognized that the amino group at the 5-position serves as a crucial handle for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate a compound's physicochemical properties and biological activity.[4] This versatility has cemented 5-aminoindole's status as a "privileged scaffold" in modern drug discovery.

Synthetic Strategies for 5-Aminoindole and its Derivatives

The most prevalent and industrially scalable approach to the synthesis of 5-aminoindole is the reduction of its nitro precursor, 5-nitroindole. The choice of reducing agent and reaction conditions is critical and is often dictated by the presence of other functional groups in the molecule and the desired scale of the reaction.

Comparative Analysis of 5-Nitroindole Reduction Methods

The reduction of the aromatic nitro group is a well-established transformation in organic synthesis, with several reliable methods available. The selection of a particular method depends on factors such as chemoselectivity, cost, scalability, and safety. Below is a comparative analysis of common methods for the reduction of 5-nitroindole.

MethodReagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or PtO₂ or Raney Ni, in Ethanol or Methanol, RT>95High yield, clean reaction, simple work-up (filtration of catalyst).[2]Can reduce other functional groups (e.g., alkenes, alkynes, nitriles). Potential for hydrogenolysis of sensitive groups. Requires specialized hydrogenation equipment.
Metal/Acid Reduction Fe/HCl or SnCl₂/HCl or Zn/CH₃COOH80-95Inexpensive reagents, robust and reliable.Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, work-up can be tedious to remove metal salts.[3]
Transfer Hydrogenation Ammonium formate or Hydrazine hydrate, Pd/C, in Methanol, reflux85-95Avoids the use of high-pressure hydrogen gas, good for small-scale synthesis.Can be slower than direct hydrogenation, may require higher temperatures.
Sodium Dithionite Reduction Na₂S₂O₄, in a biphasic system (e.g., H₂O/DCM) or aqueous alcohol70-90Mild conditions, good for substrates with reducible functional groups that are sensitive to catalytic hydrogenation.Requires a large excess of the reagent, work-up can involve large volumes of aqueous waste.
Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole

This protocol describes a standard laboratory procedure for the synthesis of 5-aminoindole via catalytic hydrogenation of 5-nitroindole.

Materials:

  • 5-Nitroindole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (1.0 eq) in anhydrous ethanol (10-20 mL per gram of 5-nitroindole).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 5-aminoindole as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of N-H stretches for the amino group, along with the expected shifts in the ¹H and ¹³C NMR spectra, validate the product's identity. Mass spectrometry should confirm the expected molecular weight of 132.17 g/mol .[5]

Synthetic Workflow Diagram

The following diagram illustrates the key synthetic transformation from 5-nitroindole to 5-aminoindole.

G Start 5-Nitroindole Reagents H₂, Pd/C Ethanol, RT Start->Reagents Product 5-Aminoindole Reagents->Product Reduction

Caption: General synthetic scheme for the preparation of 5-aminoindole.

The Role of 5-Aminoindole in Drug Discovery and Development

The 5-aminoindole scaffold is a cornerstone in the development of a diverse range of therapeutic agents. The amino group at the 5-position provides a convenient point for chemical modification, enabling the fine-tuning of a molecule's pharmacological profile.

Case Study: Delavirdine - An Anti-HIV Agent

Delavirdine (brand name Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was approved by the FDA in 1997 for the treatment of HIV-1 infection.[6] The chemical structure of Delavirdine prominently features a 5-aminoindole derivative at its core.

Mechanism of Action: Delavirdine binds directly to a non-catalytic site on the HIV-1 reverse transcriptase enzyme.[2][7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.[2] Consequently, the conversion of the viral RNA genome into double-stranded DNA is blocked, preventing the virus from replicating.[7]

Synthesis: The synthesis of Delavirdine involves the coupling of two key intermediates: a substituted pyridine-piperazine moiety and 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid.[3][8][9] The latter is prepared from 5-aminoindole, highlighting the critical role of this starting material.

Biological Pathway Diagram: Mechanism of Delavirdine

The following diagram illustrates the inhibitory action of Delavirdine on HIV-1 reverse transcriptase.

G cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration into Host Genome Viral DNA->Integration Delavirdine Delavirdine (5-Aminoindole Derivative) Delavirdine->Reverse Transcriptase Allosteric Binding

Caption: Delavirdine inhibits HIV-1 replication by binding to reverse transcriptase.

5-Aminoindoles as Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that control cell growth, proliferation, and survival. The indole scaffold is a common feature in many kinase inhibitors, and the 5-aminoindole moiety provides a key interaction point with the kinase active site.

Structure-Activity Relationships (SAR):

  • Hydrogen Bonding: The amino group at the 5-position can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase active site.[10][11]

  • Substitution: The amino group can be acylated, sulfonated, or alkylated to introduce substituents that can occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[12][13]

  • Vector for Further Functionalization: The 5-amino group serves as a chemical handle to append larger side chains that can target specific features of a particular kinase, leading to the development of highly selective inhibitors.

Several 5-aminoindole-based compounds have entered clinical trials as potential treatments for various cancers.[14] For example, derivatives have been investigated as inhibitors of kinases such as VEGFR, PDGFR, and c-Kit, which are implicated in angiogenesis and tumor growth.[15]

Emerging Applications in Inflammation and Other Diseases

The therapeutic potential of 5-aminoindole derivatives extends beyond virology and oncology. Researchers are actively exploring their utility in treating inflammatory diseases, neurodegenerative disorders, and metabolic conditions.[16][17][18] For instance, certain 5-aminoindole derivatives have shown potent anti-inflammatory effects by modulating the activity of key inflammatory mediators.[16]

Conclusion and Future Perspectives

From its origins in the study of natural dyes to its current status as a privileged scaffold in medicinal chemistry, the journey of the indole nucleus has been remarkable. The 5-aminoindole derivative, in particular, has proven to be an exceptionally versatile and valuable building block for the creation of novel therapeutics. Its synthetic accessibility, coupled with the ability to readily introduce a wide range of chemical functionalities, has enabled the development of drugs targeting a diverse array of diseases.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods for the preparation of complex 5-aminoindole derivatives. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets will undoubtedly lead to the design of next-generation therapies with improved potency, selectivity, and safety profiles. The 5-aminoindole scaffold is poised to remain a cornerstone of drug discovery for the foreseeable future, offering a robust platform for the development of innovative medicines to address unmet medical needs.

References

Theoretical studies on 5-Aminoindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Theoretical Studies on 5-Aminoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminoindole scaffold is a privileged heterocyclic structure renowned for its prevalence in bioactive natural products and its critical role as a building block in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rational design and optimization of these derivatives are increasingly driven by theoretical and computational studies, which provide profound insights into their electronic structure, reactivity, and biomolecular interactions. This guide offers a comprehensive exploration of the key theoretical methodologies—Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling—as applied to 5-aminoindole derivatives. It provides not only the foundational principles of these techniques but also practical, step-by-step protocols and a discussion of their integrated application in modern drug discovery workflows.

Part 1: The 5-Aminoindole Core: A Foundation for Bioactivity

The indole nucleus is an aromatic heterocyclic organic compound consisting of a benzene ring fused to a five-membered pyrrole ring[1]. The introduction of an amino group at the C5 position significantly modulates the electronic properties of the indole ring, enhancing its electron-donating capacity and providing a key handle for synthetic modification. This substitution is pivotal, as the 5-aminoindole core is a key intermediate in the synthesis of pharmaceuticals, dyes, and photosensitive materials[2].

The inherent bioactivity of this scaffold has led to its investigation in numerous therapeutic areas. Derivatives have been developed as potent inhibitors of Plasmodium falciparum (malaria)[3], anticancer agents targeting enzymes like EGFR[4] or stabilizing G-quadruplex DNA[5][6], and potential treatments for glaucoma[7]. The versatility and established biological relevance of 5-aminoindole make it an ideal candidate for in-depth theoretical analysis to accelerate the discovery of novel therapeutic agents.

Part 2: The Theoretical Toolkit: Methodologies and Principles

Computational chemistry provides a powerful lens to investigate molecules at an atomic level, predicting their behavior and properties before a single gram is synthesized. For 5-aminoindole derivatives, three methodologies form the cornerstone of theoretical investigation.

Density Functional Theory (DFT): The Quantum Mechanical Lens

Expertise & Causality: DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of computational chemistry for medium-sized organic molecules because it offers an excellent balance between accuracy and computational cost. Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing chemical bonding and reactivity. For 5-aminoindole derivatives, DFT is chosen to establish a baseline understanding of the molecule's intrinsic properties, which govern its stability, reactivity, and interactions.

Key properties calculated with DFT include:

  • Optimized Molecular Geometry: Provides the most stable 3D arrangement of atoms, serving as the foundational input for more advanced simulations like molecular docking. DFT-optimized geometries show good agreement with experimental values[8].

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation[9]. A smaller gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (red) and electron-poor (blue) regions, which are invaluable for predicting sites of nucleophilic and electrophilic attack and for understanding non-covalent interactions like hydrogen bonding[4][10].

  • Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental FT-IR and Raman data to confirm the structure of a synthesized derivative[8].

Molecular Docking: Simulating the Lock-and-Key

Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a 5-aminoindole derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex. It is the primary tool for hypothesis-driven drug design, allowing researchers to visualize how a molecule might interact with a biological target. The choice to use docking is driven by the need to understand the structural basis of a compound's activity and to prioritize which derivatives to synthesize.

The process involves:

  • Preparation: High-resolution crystal structures of the target protein are obtained from a database (e.g., Protein Data Bank). The ligand structure is typically optimized using DFT.

  • Search Algorithm: The software (e.g., AutoDock) systematically explores various positions and conformations of the ligand within the protein's active site.

  • Scoring Function: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower scores generally indicate more favorable binding. Docking studies have successfully elucidated the binding modes of indole derivatives in targets like the SARS-CoV-2 main protease and renal cancer-related proteins[11][12].

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

Expertise & Causality: QSAR is a ligand-based drug design approach that aims to find a mathematical correlation between the chemical properties of a set of compounds and their biological activities[13][14]. QSAR is employed when the 3D structure of the biological target is unknown or when a large library of compounds needs to be screened efficiently. The goal is to build a predictive model that can estimate the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules.

The QSAR workflow consists of four main steps[13]:

  • Data Set Assembly: A diverse set of 5-aminoindole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is collected.

  • Descriptor Calculation: Molecular descriptors—numerical values that characterize the chemical properties of a molecule (e.g., lipophilicity, electronic properties, shape)—are calculated.

  • Model Formulation: Statistical methods are used to generate an equation that links the descriptors to the biological activity.

  • Validation: The model's predictive power is rigorously tested, both internally and externally, to ensure it is robust and not a result of chance correlation[15][16].

Part 3: Applications and Insights from Theoretical Studies

Elucidating Structure-Activity Relationships (SAR)

The true power of theoretical studies lies in their synergy. DFT provides accurate electronic descriptors, which can be used in QSAR models. Docking provides a structural rationale for the statistical correlations found in QSAR.

A compelling example is the study of peptide-indole conjugates as anticancer agents. Theoretical calculations using DFT were performed to analyze the molecular geometry and electronic properties of the derivatives. Subsequently, molecular docking studies investigated the binding modes of these compounds within the active site of the Epidermal Growth Factor Receptor (EGFR) enzyme, providing a molecular-level explanation for their observed anticancer activity[4]. This integrated approach allows researchers to understand why a particular substitution on the 5-aminoindole scaffold leads to an increase or decrease in potency.

Data Presentation: Comparative Computational Analysis

To illustrate the utility of these methods, the table below presents hypothetical but representative data for a series of 5-aminoindole derivatives targeting a protein kinase.

Compound IDSubstitution (R)HOMO (eV)LUMO (eV)Energy Gap (eV)Docking Score (kcal/mol)Predicted pIC₅₀ (QSAR)Experimental pIC₅₀
5AI-01 -H-5.21-1.154.06-7.86.56.4
5AI-02 -Cl-5.35-1.304.05-8.57.17.2
5AI-03 -OCH₃-5.10-1.054.05-8.16.86.7
5AI-04 -NO₂-5.80-2.103.70-9.27.87.9

This data shows a correlation where a lower energy gap and a more favorable (more negative) docking score correspond to higher biological activity, a common finding that guides further optimization.

Part 4: Standard Operating Protocols for In Silico Experiments

To ensure reproducibility and trustworthiness, theoretical studies must follow rigorous protocols.

Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol describes a standard procedure using the Gaussian software package, a common choice in academic and industrial research[4].

  • Step 1: Structure Creation: Build the 3D structure of the 5-aminoindole derivative using a molecular editor (e.g., GaussView).

  • Step 2: Input File Generation: Create an input file specifying the calculation type.

    • Route Section: #p B3LYP/6-311+G(d,p) Opt Freq

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional, a widely used and well-validated DFT functional.

      • 6-311+G(d,p): Defines the basis set, which describes the atomic orbitals. This is a robust basis set for organic molecules.

      • Opt: Keyword to perform a geometry optimization.

      • Freq: Keyword to perform a frequency calculation on the optimized structure.

  • Step 3: Execution: Submit the input file to the Gaussian program.

  • Step 4: Validation and Analysis:

    • Convergence: Confirm that the optimization has converged successfully by checking the output file.

    • Frequencies: Verify that the frequency calculation yields no imaginary frequencies. An imaginary frequency indicates the structure is a transition state, not a stable minimum.

    • Data Extraction: Extract key data such as optimized coordinates, HOMO/LUMO energies, and the molecular electrostatic potential.

Protocol: Molecular Docking Simulation

This protocol outlines a general workflow using AutoDock, a widely used open-source docking software[12].

  • Step 1: Receptor Preparation:

    • Download the protein structure (PDB file) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign atomic charges.

  • Step 2: Ligand Preparation:

    • Use the DFT-optimized structure of the 5-aminoindole derivative.

    • Define rotatable bonds and assign atomic charges.

  • Step 3: Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the protein. The docking search will be confined to this space.

  • Step 4: Docking Execution:

    • Run the docking simulation using a search algorithm like the Lamarckian Genetic Algorithm.

  • Step 5: Results Analysis:

    • Analyze the output, which clusters the resulting poses based on their root-mean-square deviation (RMSD).

    • Examine the lowest-energy (best-scoring) pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) using a visualization tool like PyMOL or Chimera.

Part 5: Integrated Computational Workflow and Future Directions

The most effective research programs do not use these theoretical tools in isolation. Instead, they are integrated into a cyclical workflow that constantly feeds information back and forth between the computer and the laboratory bench.

Mandatory Visualization: Integrated Drug Discovery Workflow

G cluster_0 Computational Core cluster_1 Experimental Validation start Identify Target & Initial 5-Aminoindole Scaffold dft DFT Calculations (Geometry, Electronics) start->dft docking Molecular Docking (Binding Mode Analysis) dft->docking Optimized Structure design Design of Novel Derivatives docking->design Binding Insights qsar QSAR Model Building (Activity Prediction) qsar->design Predictive Model synthesis Chemical Synthesis design->synthesis Prioritized Candidates assay In Vitro Biological Assay synthesis->assay sar Analyze SAR Data assay->sar sar->docking Validate Binding Hypothesis sar->qsar New Data Points (Model Refinement)

Caption: Integrated workflow for theoretical and experimental studies of 5-aminoindole derivatives.

This workflow demonstrates a self-validating system. Predictions from the computational core are tested via experimental synthesis and assays. The resulting experimental data are then used to refine the computational models, leading to a more intelligent and efficient subsequent round of drug design.

Future Outlook: The field is rapidly advancing with the integration of artificial intelligence and machine learning. Advanced molecular dynamics simulations are providing a more dynamic picture of ligand-receptor interactions over time. These next-generation tools, built upon the foundational principles of DFT, docking, and QSAR, will continue to accelerate the translation of promising scaffolds like 5-aminoindole into clinically effective therapeutics.

Conclusion

Theoretical studies are an indispensable component of modern research on 5-aminoindole derivatives. DFT provides a fundamental understanding of their intrinsic molecular properties, molecular docking illuminates their interactions with biological targets, and QSAR modeling enables the prediction of activity for novel compounds. By integrating these computational methodologies into a cohesive workflow with experimental validation, researchers can navigate the complexities of drug discovery with greater speed, efficiency, and insight, ultimately unlocking the full therapeutic potential of the 5-aminoindole scaffold.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 5-Aminoindole Hydrochloride Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] Specifically, its derivatives are integral to the development of small-molecule kinase inhibitors, a class of therapeutics that has revolutionized oncology and the treatment of inflammatory diseases.[3][4] 5-Aminoindole hydrochloride serves as a versatile and highly valuable starting material in this context.[5][6] Its amino group at the C5 position provides a crucial synthetic handle for introducing diverse functionalities, enabling chemists to systematically probe the chemical space around the indole core to achieve desired potency and selectivity against specific kinases. This guide provides an in-depth exploration of the key synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging this compound in the discovery of novel kinase inhibitors.

The 5-Aminoindole Scaffold: A Privileged Starting Point

This compound (CAS: 161464-96-6) is the salt form of 1H-indol-5-amine, offering improved stability and handling properties compared to the free base.[5][7] The indole core itself mimics the purine structure of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. The strategic placement of the amino group at the C5 position is particularly advantageous for several reasons:

  • Vector for Diversity: The primary amine is a nucleophile that can readily participate in a wide array of robust and well-established chemical reactions. This allows for the facile introduction of aryl, heteroaryl, acyl, and alkyl groups.

  • Hydrogen Bonding: The N-H bonds of the amino group, or the functionalities derived from it (e.g., amides), can act as critical hydrogen bond donors or acceptors, forming key interactions with amino acid residues in the kinase hinge region or other parts of the ATP-binding site.[8]

  • Modulation of Physicochemical Properties: Derivatization at the C5 position allows for the fine-tuning of crucial drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability.[9]

The overall workflow for developing a kinase inhibitor from this scaffold involves a multi-step process, starting with the strategic selection of a coupling partner and reaction methodology, followed by synthesis, purification, and characterization.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Purification & Analysis cluster_2 Phase 3: Biological Evaluation A 5-Aminoindole Hydrochloride C Reaction Selection (e.g., Buchwald-Hartwig, Acylation) A->C B Coupling Partner (e.g., Aryl Halide, Acid Chloride) B->C D Crude Product Synthesis C->D Coupling Reaction E Purification (e.g., Column Chromatography, HPLC) D->E F Characterization (NMR, LC-MS, HRMS) E->F G Purity & Identity Confirmation F->G H Purified Kinase Inhibitor G->H I Kinase Panel Screening (Biochemical Assays) H->I J Cell-Based Assays (Potency & Toxicity) I->J

Figure 1: A generalized workflow from scaffold to biological evaluation.

Core Synthetic Methodologies

The transformation of the 5-amino group is central to the synthesis. Modern cross-coupling reactions are the methods of choice due to their reliability, broad substrate scope, and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[10] It involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide (e.g., triflate).[11] This reaction is preferred over older methods like the Ullmann condensation because it proceeds under significantly milder conditions, tolerates a wider array of functional groups, and generally provides higher yields.[10][12]

Causality of Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or palladium precatalysts featuring built-in ligands are commonly used. The initial Pd(II) or Pd(I) species is reduced in situ to the active Pd(0) catalyst.[13]

  • Phosphine Ligand: The choice of ligand is critical and dictates the efficiency and scope of the reaction. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are highly effective as they promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[11][13] Bidentate ligands like BINAP were among the first to reliably couple primary amines.[10]

  • Base: A non-nucleophilic base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine (or the intermediate palladium-amine complex), facilitating its entry into the catalytic cycle.[14]

  • Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are used to dissolve the reactants and facilitate the reaction at elevated temperatures while remaining inert to the reactive intermediates.

G pd0 Pd(0)L pd2_complex L-Pd(II)-Ar     |    X pd0->pd2_complex Oxidative Addition amine_adduct [L-Pd(II)-Ar      |    NHR'R'']+ pd2_complex->amine_adduct Amine Coordination amide_complex L-Pd(II)-Ar     |    NR'R'' amine_adduct->amide_complex Deprotonation (-HX, Base) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product Product Release center start_reagents Ar-X + HNR'R''

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[12] While often requiring harsher conditions (higher temperatures, polar solvents like DMF or NMP) than its palladium-catalyzed counterpart, modern advancements using soluble copper sources (e.g., CuI) and specific ligands (e.g., diamines, amino acids) have made it a practical alternative, particularly for certain substrates or when cost is a primary concern.[15][16] The reaction between an aryl halide and an amine is specifically known as the Goldberg reaction.[12] It is particularly effective for coupling with electron-deficient aryl halides.

Acylation and Amide Bond Formation

Creating an amide linkage at the C5 position is a common strategy in kinase inhibitor design. The resulting amide N-H group is an excellent hydrogen bond donor. This is a straightforward and high-yielding reaction, typically achieved by reacting 5-aminoindole with an acid chloride or by using standard peptide coupling reagents.

Common Coupling Reagents:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent used in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA).[17]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic carbodiimide-based method for activating carboxylic acids to facilitate amide bond formation.

ParameterBuchwald-Hartwig AminationUllmann Condensation (Goldberg)Amide Coupling (HATU)
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu powder)None (Stoichiometric Reagent)
Ligand Biaryl Phosphines (e.g., XPhos, BrettPhos)Diamines, Phenanthrolines, Amino AcidsNone
Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄DIPEA, Et₃N
Solvent Toluene, DioxaneDMF, NMP, DMSODMF, DCM
Temperature 80 - 120 °C120 - 210 °C (classic), lower with modern ligands0 °C to Room Temperature
Key Advantage Broad scope, mild conditions, high yields.[10]Low catalyst cost, effective for some substrates.[12]Fast, high-yielding, simple workup.[17]
Table 1: Comparison of common synthetic methodologies for derivatizing 5-Aminoindole.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of a generic N-aryl-1H-indol-5-amine.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl bromide/chloride (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the aryl halide, Pd(OAc)₂, and XPhos.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times. This step is crucial as the Pd(0) catalytic species is oxygen-sensitive.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add the sodium tert-butoxide followed by anhydrous toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the synthesis of a generic N-(1H-indol-5-yl)amide.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reactant Dissolution: In the round-bottom flask, dissolve the this compound, carboxylic acid, and HATU in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA dropwise via syringe. The hydrochloride salt requires an extra equivalent of base for neutralization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash chromatography or recrystallization to obtain the final amide product.

Product Purification and Characterization

Verifying the identity and purity of the synthesized kinase inhibitor is a non-negotiable step for ensuring the reliability of subsequent biological data.

  • Purification: Flash column chromatography is the workhorse for initial purification. For achieving high purity (>95%) required for biological assays, techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[18]

  • Characterization: The structure of the final compound must be unequivocally confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of the molecule.

    • Mass Spectrometry (MS): LC-MS is used for reaction monitoring and purity assessment, while High-Resolution Mass Spectrometry (HRMS) provides an exact mass to confirm the elemental composition.[19]

Application in Kinase Inhibition

Indole-based compounds have been successfully developed as inhibitors for a wide range of kinases by targeting the ATP-binding site.[2][20] These kinases are often critical nodes in signaling pathways that drive cell proliferation and survival in cancer.[3] For example, Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets in anti-angiogenesis therapy, and many indole-based inhibitors have shown potent activity against them.[17][19]

G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR) Ligand->RTK Binds P_RTK Dimerized & Phosphorylated RTK RTK->P_RTK Dimerizes ADP ADP P_RTK->ADP Catalyzes P-transfer Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) P_RTK->Downstream Activates ATP ATP ATP->P_RTK Inhibitor 5-Aminoindole-derived Kinase Inhibitor Inhibitor->RTK Competes with ATP Response Cell Proliferation, Angiogenesis Downstream->Response Block X Block->P_RTK

Figure 3: Mechanism of an ATP-competitive kinase inhibitor in an RTK pathway.

Conclusion

This compound is a powerful and economically viable platform for the synthesis of novel kinase inhibitors. Its inherent structural features and the synthetic tractability of its C5-amino group allow for extensive structure-activity relationship (SAR) studies. By employing robust and well-understood synthetic methodologies like the Buchwald-Hartwig amination and standard amide couplings, research and drug development professionals can efficiently generate diverse libraries of indole-based compounds. The protocols and insights provided herein serve as a foundational guide for harnessing the full potential of this critical scaffold in the ongoing quest for more selective and potent kinase-targeted therapeutics.

References

Application Note: The Strategic Use of 5-Aminoindole Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2][3] This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but highly efficient binders that can be elaborated into potent, drug-like molecules.[1][4] This application note provides an in-depth guide to the principles and practical application of FBDD, using 5-aminoindole hydrochloride as an exemplary fragment. We will explore the rationale behind FBDD, the privileged nature of the indole scaffold, and provide detailed, field-proven protocols for key stages of an FBDD campaign, from library preparation and primary screening to hit validation and structural characterization.

The FBDD Paradigm: An Introduction

Traditional High-Throughput Screening (HTS) involves testing large libraries of complex, drug-like molecules to find potent hits. In contrast, FBDD starts with much smaller molecules (fragments), which, despite their low affinity, provide a more efficient exploration of chemical space.[1][2][4][5] The core philosophy of FBDD is that a weak-binding fragment makes high-quality, energy-rich interactions with the target protein.[6] This efficiency provides a superior starting point for optimization compared to a larger, more complex HTS hit that may have a higher affinity due to multiple suboptimal interactions.

Fragment libraries are typically designed to adhere to the "Rule of Three" (Ro3), a set of guidelines for desirable physicochemical properties.[1][7][8]

Property"Rule of Three" GuidelineRationale
Molecular Weight (MW) ≤ 300 DaEnsures fragments are small enough to find complementary pockets and provides ample room for synthetic elaboration.[7][8][9]
cLogP ≤ 3Controls lipophilicity to enhance aqueous solubility, which is critical for biophysical assays often run at high concentrations.[7][9]
Hydrogen Bond Donors ≤ 3Prevents excessive polarity and maintains good membrane permeability in downstream optimization.[7][9]
Hydrogen Bond Acceptors ≤ 3Balances polarity and synthetic tractability.[7][9]
Rotatable Bonds ≤ 3Limits conformational complexity, reducing the entropic penalty upon binding.[1][9]

The initial fragment hits, which often have dissociation constants (Kd) in the high micromolar (µM) to millimolar (mM) range, are then optimized into potent leads through structure-guided medicinal chemistry.[1][5]

The Privileged Scaffold: this compound

The indole ring system is considered a "privileged scaffold" in medicinal chemistry. Its structure is prevalent in a vast array of natural products and synthetic bioactive compounds. This framework is particularly effective in targeting protein kinases, where it can mimic the hinge-binding interactions of the native ATP ligand.[10][11]

This compound is a versatile and valuable fragment for FBDD campaigns. Its indole core provides the foundational binding interactions, while the strategically placed amino group at the 5-position serves as a prime vector for synthetic elaboration—a critical feature for the hit-to-lead process.[12][13]

Table 1: Physicochemical Properties of 5-Aminoindole

Property5-Aminoindole Value"Rule of Three" Compliant?Source
Molecular Formula C₈H₈N₂N/A[13][14]
Molecular Weight 132.16 g/mol Yes[13][14]
cLogP ~1.3 - 1.5YesCalculated
Hydrogen Bond Donors 2 (indole N-H, amine -NH₂)Yes[14]
Hydrogen Bond Acceptors 1 (indole N)Yes[14]
Rotatable Bonds 0YesCalculated

As shown, 5-aminoindole is an ideal fragment that comfortably adheres to the Rule of Three, possessing favorable properties for screening and subsequent optimization.

The FBDD Experimental Workflow

A successful FBDD campaign is a multi-stage, iterative process that integrates biophysics, structural biology, and medicinal chemistry. The goal is to reliably identify true fragment hits, understand their binding mode, and use that information to guide the design of more potent compounds.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_validate Phase 3: Validation & Characterization cluster_optimize Phase 4: Hit-to-Lead Optimization lib_design Fragment Library (incl. 5-Aminoindole HCl) qc Quality Control (Purity, Solubility) lib_design->qc primary_screen Primary Biophysical Screen (e.g., SPR, NMR) qc->primary_screen hit_id Hit Identification (Binding Confirmed) primary_screen->hit_id ortho_screen Orthogonal Screen (e.g., ITC, TSA) hit_id->ortho_screen affinity Affinity Determination (Kd Measurement) ortho_screen->affinity structural Structural Biology (X-ray, Cryo-EM) affinity->structural synthesis Structure-Guided Synthesis structural->synthesis sar SAR Generation synthesis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->primary_screen Iterative Cycles

Figure 1: The iterative workflow of a typical Fragment-Based Drug Discovery campaign.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for key experiments in an FBDD campaign using this compound.

Protocol 1: Fragment Stock Preparation and Quality Control

Rationale: The integrity of an FBDD campaign is wholly dependent on the quality of the fragment library.[1][15] Since biophysical screens for weak binders often require high fragment concentrations, ensuring purity and solubility is paramount to avoid false positives and negatives.[7][15]

Materials:

  • This compound (CAS No: 161464-96-6)[12]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or desired assay buffer

  • Microcentrifuge tubes, 96-well plates

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh 5-aminoindole HCl and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 100 mM).

    • Causality: DMSO is used for its ability to solubilize a wide range of organic compounds. A high-concentration stock minimizes the final percentage of DMSO in the assay, which can interfere with protein stability and binding interactions.[16]

  • Solubility Assessment:

    • Prepare a dilution of the fragment in the final assay buffer to the highest concentration planned for screening (e.g., 1 mM).

    • Incubate for 1-2 hours at the screening temperature.

    • Visually inspect for precipitation. For a more quantitative measure, centrifuge the sample and measure the concentration of the supernatant via UV-Vis spectroscopy.

    • Causality: Insoluble fragments can cause light scattering in optical assays (like SPR) or form aggregates that lead to non-specific binding, generating false-positive hits.[1]

  • Purity and Identity Confirmation:

    • Analyze the primary stock solution or neat compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or ¹H NMR.

    • Confirm the expected molecular weight and a purity level of >95%.

    • Causality: Impurities, even at low percentages, can become significant at the high concentrations used in fragment screening and may be the actual source of a binding signal.[7]

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening.[17][18] It provides real-time data on binding events, allowing for the determination of kinetics (kₐ, kₑ) and affinity (Kd).

Materials:

  • SPR instrument (e.g., Biacore, Octet SF3)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein (>95% purity)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Screening buffer (e.g., PBS with 0.05% Tween-20 and matched DMSO)

  • 5-Aminoindole HCl working solutions (prepared from stock in screening buffer)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a density that will yield a theoretical maximum response (Rmax) appropriate for detecting small fragment binding.

    • Create a reference flow cell (e.g., activated and blocked with no protein) to subtract non-specific binding and bulk refractive index effects.

  • Assay Development:

    • Prepare a dilution series of a known binder (if available) to confirm protein activity on the surface.

    • Prepare working solutions of 5-aminoindole HCl in screening buffer. Crucially, the final DMSO concentration in all samples must be identical to that of the running buffer (e.g., 2% DMSO).

    • Causality: Mismatched DMSO concentrations between the sample and running buffer will cause significant bulk refractive index shifts, which can be misinterpreted as binding events, leading to a high rate of false positives.[16][19]

  • Screening Execution:

    • Inject the 5-aminoindole HCl solution over the target and reference flow cells at a fixed concentration (e.g., 200 µM).

    • Monitor the binding response in real-time. A positive "hit" is characterized by a higher response in the target flow cell compared to the reference cell.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Hits are identified based on a response significantly above the background noise.

    • Self-Validation: True hits should exhibit a concentration-dependent response. Follow-up injections with a dilution series (e.g., 50 µM to 1 mM) should show increasing response levels that can be fit to a steady-state affinity model to estimate the Kd.

Protocol 3: Hit Validation with NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for hit validation.[20][21] It provides atomic-level information and is particularly robust because it is less prone to the artifacts that can affect surface-based methods like SPR.[21] Ligand-observed methods like Saturation Transfer Difference (STD) are excellent for confirming hits.

Materials:

  • NMR spectrometer (>500 MHz) with a cryoprobe

  • NMR tubes

  • Target protein solution in a deuterated buffer (e.g., D₂O-based PBS)

  • 5-Aminoindole HCl stock solution

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples. Both should contain 5-aminoindole HCl at a screening concentration (e.g., 500 µM) in the deuterated buffer.

    • To one sample, add the target protein to a final concentration of 10-20 µM. The other sample serves as a negative control.

  • STD-NMR Experiment:

    • Acquire STD-NMR spectra for both samples. This experiment involves selectively saturating protein resonances.

    • If the fragment binds, this saturation will be transferred to the fragment's protons via the Nuclear Overhauser Effect (NOE), resulting in a decrease in their signal intensity.

  • Data Interpretation:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum of the protein-containing sample, which are absent in the control, confirm that the fragment binds to the protein.

    • Causality: The STD effect is only observed for molecules in close proximity to the saturated protein, making it a direct and reliable indicator of a physical interaction.[22]

Protocol 4: Structural Elucidation via X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase.[23][24][25] It provides definitive proof of binding and reveals the precise binding mode, including key hydrogen bonds and hydrophobic interactions. This structural information is invaluable for guiding the subsequent hit-to-lead optimization.[26][27]

Procedure:

  • Crystal Preparation:

    • Generate high-quality crystals of the target protein. This often requires extensive screening of crystallization conditions.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer existing protein crystals into a solution containing a high concentration of 5-aminoindole HCl (typically 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with 5-aminoindole HCl.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data, often at a synchrotron source.[23]

    • Process the data and solve the structure using molecular replacement.

    • Carefully analyze the resulting electron density map to unambiguously identify the bound 5-aminoindole molecule in the protein's binding site.

From Hit to Lead: The Power of the Amino Group

The structural data from X-ray crystallography reveals unoccupied space and potential new interaction points around the bound 5-aminoindole fragment. The amine at the 5-position is a chemically versatile handle that medicinal chemists can use to "grow" the fragment into these open pockets, forming new interactions and dramatically increasing potency and selectivity.[28]

Fragment_Growth cluster_core Initial Hit cluster_strategy Optimization Strategy cluster_result Optimized Lead fragment 5-Aminoindole Core (µM-mM Affinity) strategy Utilize -NH₂ at C5 as a synthetic vector fragment->strategy Structure-Guided Design lead Elaborated Lead Compound (nM Affinity) - Improved Potency - Enhanced Selectivity - Drug-like Properties strategy->lead Medicinal Chemistry (Fragment Growing)

Figure 2: Conceptual workflow for evolving the 5-aminoindole hit into a potent lead compound.

This iterative process of design, synthesis, and testing, guided by structural biology, is the cornerstone of FBDD and allows for the rapid and rational development of novel drug candidates.[4][8]

References

Mastering the Synthesis of 5-Aminoindole Derivatives: A Guide to Key Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Versatility of the 5-Aminoindole Scaffold

5-Aminoindole hydrochloride serves as a critical building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive primary amine on the electron-rich indole core, allows for a diverse array of chemical transformations. This versatility makes it a sought-after precursor for the synthesis of a wide range of biologically active compounds and functional materials.[1] This application note provides detailed protocols and expert insights into the most common and effective coupling reactions involving 5-aminoindole, designed to empower researchers in their synthetic endeavors.

Pre-reaction Considerations: Handling and Protection of this compound

Safety First: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[2][3] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Avoid creating dust and ensure that eyewash stations and safety showers are readily accessible.[3]

The Necessity of a Protecting Group: The primary amino group of 5-aminoindole is highly nucleophilic and can interfere with many coupling reactions targeting other positions of the indole ring. Furthermore, the indole nitrogen (N-H) can also exhibit reactivity. To achieve regioselectivity and prevent unwanted side reactions, protection of one or both of these nitrogen atoms is often a prerequisite.

The tert-butyloxycarbonyl (Boc) group is the most common and effective protecting group for the indole nitrogen.[1][4] This is typically achieved by reacting 5-aminoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4] The resulting 1-Boc-5-aminoindole is a more stable and versatile intermediate for subsequent coupling reactions.[1]

Boc_Protection 5-Aminoindole_HCl 5-Aminoindole Hydrochloride Reagents Boc₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) 5-Aminoindole_HCl->Reagents Reacts with 1-Boc-5-Aminoindole 1-Boc-5-Aminoindole Reagents->1-Boc-5-Aminoindole Forms

Caption: Boc protection of 5-aminoindole.

Core Coupling Strategies and Detailed Protocols

This section details several powerful palladium-catalyzed cross-coupling reactions, as well as other key transformations, that are instrumental in diversifying the 5-aminoindole scaffold.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[5][6] This reaction is particularly useful for coupling 5-aminoindole (or its protected form) with various aryl or heteroaryl halides to generate more complex diarylamine structures.

Underlying Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7] Key steps include oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[5][7] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.[5]

Detailed Protocol: Coupling of 1-Boc-5-aminoindole with an Aryl Bromide

Reagent/ComponentMolar Equiv.Purpose
1-Boc-5-aminoindole1.0Starting material
Aryl Bromide1.2Coupling partner
Pd₂(dba)₃0.02Palladium catalyst precursor
Xantphos0.04Ligand
Cs₂CO₃2.0Base
Toluene-Solvent

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 1-Boc-5-aminoindole, the aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[8]

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Reactants: 1-Boc-5-aminoindole, Aryl Bromide, Catalyst, Ligand, Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Setup->Inert_Atmosphere Add_Solvent Add Anhydrous Toluene Inert_Atmosphere->Add_Solvent Heat Heat to 100-110 °C and Stir Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Filter Dilute and Filter through Celite Cool->Filter Extract Wash with Water and Brine Filter->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Concentrate and Purify by Chromatography Dry->Purify Deprotection_Mechanism Boc_Protected Boc-Protected Indole Derivative Acid Strong Acid (e.g., TFA, HCl) Boc_Protected->Acid Reacts with Intermediate Protonated Intermediate Acid->Intermediate Forms Products Deprotected Indole + Isobutylene + CO₂ Intermediate->Products Decomposes to

References

Application Note: Leveraging 5-Aminoindole Hydrochloride as a Versatile Scaffold for Novel Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in molecular imaging, diagnostics, and sensing.

Abstract: This guide provides a comprehensive overview of the chemical principles and practical methodologies for designing and synthesizing fluorescent probes using 5-aminoindole hydrochloride as a core structural scaffold. We detail the rationale behind its selection, outlining its advantageous chemical and photophysical properties. Included are detailed, field-tested protocols for the synthesis of a "turn-on" fluorescent probe for nitroreductase (NTR) detection—a key biomarker for cellular hypoxia—as well as methods for its photophysical characterization and application in live-cell imaging.

Introduction: The Strategic Value of the 5-Aminoindole Scaffold

Fluorescent probes are indispensable tools in modern biological research and diagnostics, enabling the visualization and quantification of specific analytes within complex environments like living cells.[1] The performance of a probe is fundamentally dictated by its core structure, or scaffold, which governs its photophysical properties, solubility, and synthetic accessibility.

The indole ring, the side chain of the amino acid tryptophan, is an intrinsically fluorescent heterocycle that serves as a privileged scaffold in probe design.[2][3] 5-Aminoindole, in particular, offers a strategic advantage: the amino group at the C5 position. This functional handle provides a versatile point for synthetic modification, allowing for the covalent attachment of various recognition units and modulating groups without significantly disrupting the core indole structure.[4] This modularity is key to developing probes for a diverse range of biological targets.

This document will guide researchers through the conceptualization, synthesis, and application of fluorescent probes derived from this compound, using a nitroreductase-responsive probe as a practical exemplar.

Core Chemical Principles and Design Strategy

2.1. The 5-Aminoindole Core: A Platform for Fluorescence Modulation

The 5-aminoindole scaffold is an excellent starting point for "turn-on" fluorescent probes, which are designed to be non-fluorescent (quenched) until they interact with their specific target. The design strategy often relies on intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) as the quenching mechanism.[5]

  • The Fluorophore: The indole ring itself can act as a fluorophore, typically emitting in the blue-to-green spectral range.[2][6][7] Its fluorescence is sensitive to the electronic nature of substituents. The electron-donating 5-amino group enhances the fluorescence potential.

  • The Recognition Moiety: This is the part of the probe that selectively interacts with the target analyte.

  • The Quencher/Trigger: This component is attached to the fluorophore (often via the 5-amino group) and is designed to suppress its fluorescence. The recognition event—for instance, an enzymatic reaction—cleaves or transforms the quencher, thereby restoring fluorescence.

For detecting nitroreductase (NTR), a common strategy involves attaching a nitroaromatic group (like p-nitrobenzyl ether) to the fluorophore.[8][9] The strong electron-withdrawing nature of the nitro group effectively quenches fluorescence. In the presence of NTR and a cofactor like NADH, the nitro group is reduced to an amine.[10][11] This electronic transformation breaks the quenching mechanism and "turns on" the fluorescence signal.[12][13][14]

Diagram: General Design and Activation Mechanism

The following diagram illustrates the fundamental components of a 5-aminoindole-based probe and the "turn-on" mechanism for NTR detection.

G cluster_probe Probe: NTR-5AI (Non-Fluorescent) cluster_reaction Activation cluster_product Product: Amino-5AI (Fluorescent) Fluorophore 5-Aminoindole (Fluorophore Core) Linker Linker Fluorophore->Linker Quencher p-Nitrobenzyl Group (Quencher & Recognition) Linker->Quencher NTR Nitroreductase (NTR) + NADH Quencher->NTR Reduction Activated_Fluorophore 5-Aminobenzyl-Indole Derivative (Highly Fluorescent) NTR->Activated_Fluorophore Cleavage & Release caption Fig 1. Probe design and activation workflow.

Caption: Fig 1. General design and activation workflow for an NTR probe.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

3.1. Protocol 1: Synthesis of a Nitroreductase Probe (NTR-5AI)

This protocol describes a representative synthesis of a hypothetical probe, N-(1H-indol-5-yl)-4-nitrobenzamide (NTR-5AI) , where the 5-amino group is acylated with a nitro-containing quenching group.

Materials:

  • This compound

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA) or Pyridine (as base)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Neutralization of Starting Material:

    • Dissolve this compound (1.0 eq) in a minimal amount of DMF.

    • Add triethylamine (1.1 eq) dropwise while stirring. Stir for 15 minutes at room temperature to neutralize the hydrochloride salt, yielding the free base, 5-aminoindole.

  • Acylation Reaction:

    • In a separate flask under an argon or nitrogen atmosphere, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

    • Cool the 4-nitrobenzoyl chloride solution to 0 °C using an ice bath.

    • Slowly add the solution of 5-aminoindole (from Step 1) to the cooled 4-nitrobenzoyl chloride solution dropwise over 30 minutes. Causality: This slow addition to a cooled solution helps to control the exothermic reaction and prevent the formation of side products.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the 5-aminoindole spot has disappeared and a new, less polar product spot is observed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid chloride), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure product, NTR-5AI .

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthetic Workflow

G start Start: 5-Aminoindole HCl neutralize 1. Neutralize with TEA in DMF start->neutralize acylate 2. Acylate with 4-Nitrobenzoyl Chloride in DCM at 0°C to RT neutralize->acylate monitor 3. Monitor by TLC acylate->monitor workup 4. Aqueous Work-up monitor->workup purify 5. Column Chromatography workup->purify characterize 6. Characterize (NMR, HRMS) purify->characterize end_node End: Pure NTR-5AI Probe characterize->end_node caption Fig 2. Step-by-step synthesis workflow.

Caption: Fig 2. Step-by-step synthesis workflow for NTR-5AI.

3.2. Protocol 2: Photophysical Characterization

This protocol outlines the steps to determine the key optical properties of the newly synthesized probe. A generalized framework for evaluating fluorescent compounds can be a useful reference.[15]

Materials:

  • Synthesized NTR-5AI probe

  • NTR enzyme (E. coli nitroreductase)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of NTR-5AI in DMSO.

    • Prepare a 10 mg/mL stock solution of NADH in PBS.

    • Prepare a 1 mg/mL stock solution of NTR in PBS.

  • Absorption Spectra:

    • Dilute the NTR-5AI stock solution to a final concentration of 10 µM in PBS.

    • Record the absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectra (Pre- and Post-Activation):

    • "Off" State: Using the same 10 µM solution of NTR-5AI, excite the probe at its λ_abs and record the emission spectrum. The fluorescence intensity should be very low.

    • "On" State: To a new cuvette with 10 µM NTR-5AI in PBS, add NADH to a final concentration of 100 µM and NTR enzyme to 10 µg/mL.

    • Incubate at 37 °C for 30 minutes.

    • Excite the activated probe at the same λ_abs and record the emission spectrum. A significant increase in fluorescence intensity should be observed.[8]

    • Determine the maximum emission wavelength (λ_em).

  • Data Analysis:

    • Stokes Shift: Calculate the difference between the emission and absorption maxima (λ_em - λ_abs). Indole-based fluorophores often exhibit large Stokes shifts.[2][6][7]

    • Fluorescence Fold-Change: Calculate the ratio of the peak fluorescence intensity of the "On" state to the "Off" state. Probes for NTR can show substantial turn-on responses, sometimes exceeding 30-fold.[8][12]

Table 1: Expected Photophysical Properties of NTR-5AI

PropertyBefore NTR Activation ("Off")After NTR Activation ("On")Rationale & Citation
λ_abs (max) ~350 nm~350 nmThe core chromophore remains similar.
λ_em (max) ~450 nm~450 nmEmission wavelength is dictated by the indole core.
Relative Fluorescence Very Low (Quenched)High (Fluorescent)Nitro group reduction eliminates PET quenching.[5]
Stokes Shift ~100 nm~100 nmA large Stokes shift is characteristic of many indole derivatives.[6][12]
Fold-Change ->30-foldRepresents the signal-to-noise ratio of the probe.[8]

3.3. Protocol 3: Application in Live-Cell Imaging of Hypoxia

This protocol describes how to use the NTR-5AI probe to visualize NTR activity, a surrogate for hypoxia, in cultured cancer cells.[16]

Materials:

  • HeLa or A549 cancer cell line (known to upregulate NTR under hypoxia)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • Hypoxia chamber or incubator (e.g., 1% O₂)

  • Confocal fluorescence microscope with appropriate filter sets (e.g., DAPI/Blue channel)

  • NTR-5AI probe stock solution (1 mM in DMSO)

Procedure:

  • Cell Culture and Hypoxia Induction:

    • Culture HeLa cells on glass-bottom dishes suitable for microscopy.

    • Induce hypoxia by placing one set of dishes in a hypoxic chamber (1% O₂) for 12-24 hours. Keep a parallel set of cells under normoxic conditions (21% O₂) as a control. Causality: Hypoxic conditions cause cells to upregulate NTR enzyme expression, which is the target of the probe.[9][12]

  • Probe Loading:

    • Dilute the NTR-5AI stock solution in serum-free medium to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to both the hypoxic and normoxic cells.

    • Incubate for 30 minutes at 37 °C.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove any excess, non-internalized probe.

    • Add fresh imaging medium (e.g., phenol red-free medium) to the dishes.

    • Immediately image the cells using a confocal microscope. Use an excitation wavelength near 350 nm (if available) or a standard 405 nm laser line, and collect emission in the blue channel (e.g., 430-480 nm).

  • Expected Results and Interpretation:

    • Hypoxic Cells: Should exhibit strong intracellular blue fluorescence, indicating high NTR activity and successful activation of the NTR-5AI probe.

    • Normoxic Cells: Should show minimal to no fluorescence, as the lower basal levels of NTR are insufficient to activate the probe significantly.[14]

Trustworthiness and Validation

The reliability of any fluorescent probe experiment hinges on rigorous controls and validation.

  • Selectivity: Test the probe's response against other biologically relevant reactive oxygen species and enzymes to ensure the fluorescence turn-on is specific to NTR.

  • Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to confirm that the probe is not toxic to cells at the working concentrations used for imaging.[8]

  • Co-localization: To confirm that the probe is reporting on hypoxia, co-stain with a commercially available and validated hypoxia marker (e.g., pimonidazole) to demonstrate spatial correlation of the signals.

Conclusion

This compound is a powerful and versatile starting material for the development of sophisticated fluorescent probes. Its inherent fluorescence and the synthetic accessibility of the 5-amino position allow for the rational design of probes for a wide array of biological targets. The protocols and principles outlined in this guide demonstrate a clear pathway from chemical synthesis to biological application, empowering researchers to create novel tools for visualizing complex cellular processes.

References

Derivatisierung von 5-Aminoindol-Hydrochlorid zur Erzielung biologischer Aktivität: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung: Die strategische Bedeutung von 5-Aminoindol in der medizinischen Chemie

Das Indolgerüst ist eine privilegierte Struktur in der Natur und in der synthetischen medizinischen Chemie und bildet das Kernstück einer Vielzahl von biologisch aktiven Molekülen, von Neurotransmittern wie Serotonin bis hin zu potenten Krebsmedikamenten.[1][2] 5-Aminoindol, ein mit einer reaktiven Aminogruppe funktionalisiertes Indolderivat, stellt einen besonders vielseitigen Baustein für die Wirkstoffentdeckung dar. Die strategische Derivatisierung dieser Aminogruppe ermöglicht die systematische Modulation der pharmakologischen Eigenschaften des Moleküls und eröffnet Wege zur Entwicklung neuartiger Therapeutika mit potenziellen Anwendungen in der Onkologie, Mikrobiologie und darüber hinaus.[3][4]

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von 5-Aminoindol-Hydrochlorid, einem gängigen kommerziellen Ausgangsmaterial. Es werden die theoretischen Grundlagen erläutert, detaillierte, schrittweise Protokolle für Schlüsselreaktionen bereitgestellt und Methoden zur Bewertung der biologischen Aktivität der synthetisierten Derivate beschrieben. Besonderes Augenmerk wird auf die experimentellen Details gelegt, die für den Erfolg entscheidend sind, einschließlich der Neutralisierung des Hydrochloridsalzes, um das reaktive freie Amin freizusetzen.

I. Chemische Derivatisierungsstrategien

Die primäre Aminogruppe an der C5-Position des Indolrings ist ein nukleophiler Angriffspunkt, der eine Vielzahl von chemischen Modifikationen ermöglicht. Im Folgenden werden zwei fundamentale und hochgradig anpassbare Derivatisierungsmethoden vorgestellt: die N-Acylierung und die Bildung von Schiff-Basen.

N-Acylierung: Einführung funktioneller Amide

Die N-Acylierung wandelt die primäre Aminogruppe in eine Amidbindung um. Diese Transformation ist von großer Bedeutung, da sie die physikochemischen Eigenschaften wie Löslichkeit, Stabilität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen signifikant verändert, was wiederum die biologische Aktivität stark beeinflussen kann.[5][6] N-Acylindol-Einheiten sind in vielen pharmazeutischen Wirkstoffen zu finden.[7]

Kausale Begründung der experimentellen Entscheidungen: Die Reaktion von 5-Aminoindol-Hydrochlorid mit einem Acylchlorid oder Anhydrid erfordert die Zugabe einer Base. Diese Base hat eine doppelte Funktion: Sie neutralisiert das Hydrochloridsalz, um das nukleophile freie Amin freizusetzen, und fängt gleichzeitig die während der Reaktion entstehende Säure (z. B. HCl aus Acylchloriden) ab.[6] Pyridin oder Triethylamin sind gängige Basen für diese Umwandlung. Die Wahl des Lösungsmittels, typischerweise ein aprotisches Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF), ist entscheidend, um die Reaktivität der Edukte zu gewährleisten und Nebenreaktionen zu minimieren.

Experimentelles Protokoll 1: N-Acylierung von 5-Aminoindol-Hydrochlorid mit einem Acylchlorid

  • Materialien:

    • 5-Aminoindol-Hydrochlorid

    • Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid)

    • Pyridin (getrocknet)

    • Dichlormethan (DCM, getrocknet)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Magnesiumsulfat (MgSO₄)

    • Magnetrührer und Rührfisch

    • Rundkolben, Scheidetrichter, Rotationsverdampfer

    • Dünnschichtchromatographie (DC)-Ausrüstung

  • Schritt-für-Schritt-Anleitung:

    • Reaktionsaufbau: In einem trockenen Rundkolben werden 5-Aminoindol-Hydrochlorid (1,0 Äquiv.) und DCM (ca. 0,1 M Konzentration) vorgelegt.

    • Basenzugabe: Die Suspension wird auf 0 °C (Eisbad) gekühlt. Anschließend wird Pyridin (2,5 Äquiv.) langsam zugetropft. Die Mischung sollte sich klären, da das freie 5-Aminoindol in Lösung geht.

    • Acylierung: Das Acylchlorid (1,1 Äquiv.), gelöst in einer kleinen Menge DCM, wird langsam bei 0 °C zur Reaktionsmischung getropft.

    • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

    • Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung gewaschen.

    • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und am Rotationsverdampfer eingeengt.

    • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-Acylderivat zu erhalten.

Bildung von Schiff-Basen: Synthese von Imin-Derivaten

Die Kondensation der Aminogruppe mit Aldehyden oder Ketonen führt zur Bildung von Iminen, auch bekannt als Schiff-Basen.[8][9] Diese Reaktion ist oft reversibel und säurekatalysiert. Schiff-Basen sind wichtige Zwischenprodukte und selbst biologisch aktiv, wobei sie ein breites Spektrum an antimikrobiellen und antikanzerogenen Eigenschaften aufweisen.[10][11]

Kausale Begründung der experimentellen Entscheidungen: Die Reaktion wird typischerweise in einem protischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, das die Edukte gut löst und die Entfernung des als Nebenprodukt entstehenden Wassers erleichtert.[12] Die Zugabe einer katalytischen Menge einer Säure, wie Essigsäure, protoniert die Carbonylgruppe des Aldehyds und erhöht dessen Elektrophilie, was den nukleophilen Angriff des Amins beschleunigt.[13] Da das Ausgangsmaterial ein Hydrochlorid ist, wird eine Base wie Triethylamin oder Natriumacetat hinzugefügt, um das freie Amin in situ zu erzeugen.

Experimentelles Protokoll 2: Synthese einer Schiff-Base aus 5-Aminoindol-Hydrochlorid

  • Materialien:

    • 5-Aminoindol-Hydrochlorid

    • Aromatischer Aldehyd (z. B. Benzaldehyd, Salicylaldehyd)

    • Triethylamin (Et₃N)

    • Ethanol

    • Eisessig (katalytische Menge)

    • Rückflusskühler

  • Schritt-für-Schritt-Anleitung:

    • Freisetzung des Amins: 5-Aminoindol-Hydrochlorid (1,0 Äquiv.) wird in Ethanol suspendiert. Triethylamin (1,1 Äquiv.) wird zugegeben und die Mischung wird für 15 Minuten bei Raumtemperatur gerührt.

    • Reaktionsansatz: Der Aldehyd (1,0 Äquiv.) und eine katalytische Menge Eisessig (2-3 Tropfen) werden zur Mischung gegeben.

    • Reaktion unter Rückfluss: Die Reaktionsmischung wird für 2-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.

    • Isolierung des Produkts: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration gesammelt.

    • Reinigung: Der feste Rückstand wird mit kaltem Ethanol gewaschen, um Verunreinigungen zu entfernen, und anschließend getrocknet. Bei Bedarf kann eine Umkristallisation zur weiteren Reinigung durchgeführt werden.

Derivatization_Workflow cluster_start Ausgangsmaterial cluster_neutralization Neutralisierung cluster_intermediate Reaktives Intermediat cluster_reactions Derivatisierungsreaktionen cluster_products Produktklassen Start 5-Aminoindol-Hydrochlorid Neutralization Zugabe von Base (z.B. Pyridin, Et3N) Start->Neutralization Schritt 1 FreeAmine Freies 5-Aminoindol Neutralization->FreeAmine Schritt 2: Freisetzung Acylation N-Acylierung (+ Acylchlorid) FreeAmine->Acylation Weg A SchiffBase Schiff-Base-Bildung (+ Aldehyd) FreeAmine->SchiffBase Weg B ProductAcyl N-Acyl-5-Aminoindol Acylation->ProductAcyl ProductSchiff 5-Aminoindol-Schiff-Base SchiffBase->ProductSchiff

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von 5-Aminoindol-Hydrochlorid.

II. Protokolle zur Bioaktivitätsprüfung

Nach der Synthese und Reinigung ist die Bewertung der biologischen Aktivität der neuen Derivate der entscheidende nächste Schritt. Hier werden Standardprotokolle für das Screening auf antikanzerogene und antimikrobielle Wirksamkeit vorgestellt.

Antikanzerogene Aktivität: MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität, die als Indikator für die Zellviabilität, Proliferation und Zytotoxizität dient.[14][15] Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen, deren Menge photometrisch bestimmt wird.[16]

Protokoll 3: MTT-Assay zur Bestimmung der Zytotoxizität

  • Materialien:

    • Humane Krebszelllinien (z. B. MCF-7, A549, HepG2)

    • Zellkulturmedium (z. B. DMEM), fötales Kälberserum (FKS), Penicillin/Streptomycin

    • MTT-Lösung (5 mg/ml in PBS)

    • Dimethylsulfoxid (DMSO)

    • 96-Well-Platten, Mehrkanalpipetten, Inkubator (37 °C, 5 % CO₂)

    • Mikroplatten-Lesegerät (ELISA-Reader)

  • Schritt-für-Schritt-Anleitung:

    • Zellaussaat: Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in eine 96-Well-Platte aussäen und über Nacht im Inkubator anhaften lassen.

    • Behandlung mit den Verbindungen: Die synthetisierten Derivate in DMSO lösen und in verschiedenen Konzentrationen zum Medium geben. Wells mit DMSO allein dienen als Negativkontrolle.

    • Inkubation: Die Platte für 48-72 Stunden bei 37 °C und 5 % CO₂ inkubieren.

    • MTT-Zugabe: 10 µl der MTT-Lösung zu jedem Well geben und für weitere 4 Stunden inkubieren.

    • Solubilisierung: Das Medium vorsichtig entfernen und 100 µl DMSO zu jedem Well geben, um die Formazan-Kristalle aufzulösen. Die Platte auf einem Schüttler für 15 Minuten schütteln.[15]

    • Messung: Die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät messen.

    • Datenanalyse: Die prozentuale Zellviabilität im Vergleich zur Kontrolle berechnen und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) bestimmen.

VerbindungZelllinieIC₅₀ (µM)
Derivat AMCF-715.2
Derivat BMCF-72.8
Derivat CA54925.7
Derivat DA5498.9
DoxorubicinMCF-70.5
DoxorubicinA5490.8
Tabelle 1: Hypothetische Zytotoxizitätsdaten von 5-Aminoindol-Derivaten.
Antimikrobielle Aktivität: Bouillon-Mikrodilutionsmethode

Die Bouillon-Mikrodilutionsmethode ist ein Standardverfahren zur Bestimmung der minimalen Hemmkonzentration (MHK), der niedrigsten Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[10][11]

Protokoll 4: Bestimmung der minimalen Hemmkonzentration (MHK)

  • Materialien:

    • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

    • Müller-Hinton-Bouillon (MHB)

    • Synthetisierte Derivate in DMSO

    • Sterile 96-Well-Mikrotiterplatten

    • Inkubator (37 °C)

  • Schritt-für-Schritt-Anleitung:

    • Vorbereitung der Testplatten: Eine serielle zweifache Verdünnungsreihe der Testverbindungen in MHB direkt in den Wells der Mikrotiterplatte erstellen.

    • Inokulum-Vorbereitung: Eine Bakterienkultur über Nacht anziehen und auf eine Trübung von 0,5 auf der McFarland-Skala einstellen, was einer Konzentration von ca. 1,5 x 10⁸ KBE/ml entspricht.[11]

    • Inokulation: Jedes Well mit der verdünnten Bakteriensuspension inokulieren, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml zu erreichen.

    • Kontrollen: Eine Wachstumskontrolle (Bakterien in MHB ohne Testsubstanz) und eine Sterilitätskontrolle (nur MHB) mitführen.

    • Inkubation: Die Platten für 18-24 Stunden bei 37 °C inkubieren.

    • Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

Bioactivity_Screening cluster_synthesis Synthese & Reinigung cluster_assays Bioaktivitäts-Assays cluster_data Datenauswertung cluster_conclusion Interpretation Compound Synthetisierte Derivate Anticancer Antikanzerogener Assay (MTT-Test) Compound->Anticancer Antimicrobial Antimikrobieller Assay (MHK-Bestimmung) Compound->Antimicrobial IC50 IC50-Wert (Zytotoxizität) Anticancer->IC50 MIC MHK-Wert (Minimale Hemmkonzentration) Antimicrobial->MIC Lead Identifizierung von Leitstrukturen IC50->Lead MIC->Lead

Abbildung 2: Logischer Arbeitsablauf für das Bioaktivitätsscreening von Derivaten.

III. Analytische Charakterisierung

Eine eindeutige Charakterisierung der synthetisierten Verbindungen ist für die wissenschaftliche Integrität unerlässlich. Die folgenden Methoden sind Standard zur Bestätigung der Struktur und Reinheit.

  • Kernmagnetische Resonanz (NMR)-Spektroskopie: ¹H- und ¹³C-NMR sind die wichtigsten Methoden zur Strukturaufklärung. Detaillierte Protokolle zur Probenvorbereitung (typischerweise 5-25 mg Substanz in 0,6-0,7 ml deuteriertem Lösungsmittel) und Datenerfassung sind verfügbar.[1]

  • Massenspektrometrie (MS): Dient zur Bestimmung des exakten Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung.

  • Fourier-Transform-Infrarot (FT-IR)-Spektroskopie: Nützlich zur Identifizierung funktioneller Gruppen (z. B. C=O-Streckschwingung im Amid, C=N-Streckschwingung in der Schiff-Base).[17]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Wird zur Überprüfung der Reinheit der Verbindungen und zur Überwachung des Reaktionsfortschritts eingesetzt.[18]

Schlussfolgerung

5-Aminoindol-Hydrochlorid ist ein wertvoller und zugänglicher Ausgangsstoff für die Synthese von Molekülbibliotheken mit potenziell hoher biologischer Aktivität. Die hier vorgestellten detaillierten Protokolle für die N-Acylierung und die Bildung von Schiff-Basen bieten eine solide Grundlage für Forscher, um neue chemische Entitäten zu erzeugen. In Kombination mit den standardisierten Bioaktivitäts-Screening-Methoden ermöglicht dieser Leitfaden eine systematische Exploration des chemischen Raums um das 5-Aminoindol-Gerüst und kann die Identifizierung neuer Leitstrukturen für die Arzneimittelentwicklung beschleunigen.

Referenzen

BenchChem (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. --INVALID-LINK-- Hassan, A. S., et al. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules. --INVALID-LINK-- [11] NC DNA Day Blog (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). --INVALID-LINK-- [2] MDPI (2022). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. --INVALID-LINK-- [14] ATCC (2022). MTT Cell Proliferation Assay. --INVALID-LINK-- [19] World Organisation for Animal Health (WOAH) (2025). Antimicrobial susceptibility testing (Broth microdilution method). --INVALID-LINK-- [20] Prime Scholars (2017). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. --INVALID-LINK-- [15] Abcam (2023). MTT assay protocol. --INVALID-LINK-- [16] Sigma-Aldrich (2023). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK-- [21] ResearchGate (2023). Cytotoxicity of these compounds and positive controls against A549, Hep3B, MCF7, HeLa, HT29, and FL cells at IC50 concentrations. --INVALID-LINK-- [22] PubMed Central (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. --INVALID-LINK-- [23] NCBI Bookshelf (2013). Cell Viability Assays - Assay Guidance Manual. --INVALID-LINK-- [8] IOSR Journal (2017). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. --INVALID-LINK-- [24] Journal of Basrah Researches (2014). Preparation and Characterization of Some Schiff Bases by Direct Fusion. --INVALID-LINK-- [3] PubMed Central (2020). An insight into the recent developments in anti-infective potential of indole and associated hybrids. --INVALID-LINK-- [13] ResearchGate (2023). How to synthesize Schiff base out of amino acid and aldehyde?. --INVALID-LINK-- [12] Indian Journal of Advances in Chemical Science (2016). A Short Review: Methodologies for the Synthesis of Schiff's Bases. --INVALID-LINK-- [25] Organic Chemistry Portal (2022). Sonogashira Coupling. --INVALID-LINK-- [9] International Journal of Chemical Studies (2024). Synthesis and characterization of novel Schiff base ligands. --INVALID-LINK-- [26] ResearchGate (2020). (PDF) Antibacterial activities of some Amino acid Schiff bases. --INVALID-LINK-- [18] HELIX Chromatography (2023). HPLC Methods for analysis of 5-Aminoindole. --INVALID-LINK-- [17] NIST WebBook (2025). 5-Aminoindole. --INVALID-LINK-- [27] YouTube (2025). Unlocking the Power of Microwave Chemistry: Schiff Base Complexes with Strong Antibacterial Activity. --INVALID-LINK-- [28] Oriental Journal of Chemistry (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. --INVALID-LINK-- [5] Oriental Journal of Chemistry (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.--INVALID-LINK-- [6] The Royal Society of Chemistry (2012). Synthesis of Amino-Substituted Indoles using The Bartoli Reaction. --INVALID-LINK-- [29] SpectraBase (2023). 5-Aminoindole - Optional[FTIR] - Spectrum. --INVALID-LINK-- [4] MDPI (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. --INVALID-LINK-- [30] Cytology and Genetics (2017). Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. --INVALID-LINK-- [31] CDN (2021). N-Terminus Acetylation Protocol. --INVALID-LINK-- [32] ResearchGate (2010). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... --INVALID-LINK-- [33] PubMed (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. --INVALID-LINK-- [34] PubMed (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. --INVALID-LINK-- [35] University of Massachusetts Chan Medical School (2010). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. --INVALID-LINK-- Resonance – Journal of Science Education (2022). A Convenient Laboratory Preparation of Acetanilide. --INVALID-LINK-- ResearchGate (2017). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations | Request PDF. --INVALID-LINK-- IONiC / VIPEr (2015). Schiff Base Synthesis Experiment_0.docx. --INVALID-LINK-- Benchchem (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. --INVALID-LINK-- ResearchGate (2022). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... --INVALID-LINK-- Benchchem (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. --INVALID-LINK-- [7] PubMed Central (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. --INVALID-LINK-- Reddit (2025). Acylation of N-Aryl systems using acyl chlorides. --INVALID-LINK-- Jetir.Org (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. --INVALID-LINK-- PubMed (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. --INVALID-LINK-- PubMed (2008). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. --INVALID-LINK--

References

Application Notes and Protocols: 5-Aminoindole Hydrochloride in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Aminoindole Hydrochloride as a Monomer

This compound is a versatile aromatic heterocyclic compound that has garnered significant interest in materials science. Its unique molecular structure, featuring a reactive indole ring and a primary amine group, makes it an excellent building block for the synthesis of a variety of functional materials.[1] The indole moiety provides a π-conjugated system that can be exploited for electronic and optical applications, while the amino group offers a site for further chemical modification and polymerization. This combination of functionalities allows for the creation of materials with tailored properties for applications ranging from conductive polymers and sensors to corrosion-inhibiting coatings. These application notes provide an in-depth guide to the utilization of this compound in the synthesis and application of advanced materials, complete with detailed experimental protocols.

I. Synthesis of Poly(5-aminoindole): A Conductive Polymer with Diverse Applications

Poly(5-aminoindole) (P5AIn) is a conductive polymer that can be synthesized from the 5-aminoindole monomer through either electrochemical or chemical oxidative polymerization.[2][3] The resulting polymer possesses good conductivity, redox activity, and environmental stability, making it a promising candidate for various applications.[2][4]

A. Electrochemical Polymerization (Electropolymerization)

Electropolymerization is a powerful technique for the synthesis of thin, uniform, and adherent polymer films directly onto a conductive substrate. The process involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain.

The electropolymerization of 5-aminoindole proceeds via an oxidative coupling mechanism, primarily at the C2 and C3 positions of the indole ring.[5] The initial oxidation of the 5-aminoindole monomer at the electrode surface generates a radical cation. This reactive species can then react with another monomer or radical cation to form a dimer, which can be further oxidized and elongated to form the polymer chain. The presence of the amino group can influence the electronic properties of the indole ring and, consequently, the polymerization process. The polymerization is typically carried out in an acidic medium, where the amino group is protonated, which can affect the redox potential of the monomer and the properties of the resulting polymer.[3]

This protocol describes the potentiodynamic electropolymerization of 5-aminoindole onto a stainless steel electrode for corrosion protection applications.[6]

Materials:

  • This compound

  • Oxalic acid

  • Deionized water

  • Type-304 stainless steel (SS) electrode (working electrode)

  • Platinum wire (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Prepare the Electrolyte Solution: Dissolve 0.05 M 5-aminoindole and 0.3 M oxalic acid in deionized water to create the polymerization electrolyte.[6]

  • Set up the Electrochemical Cell: Assemble a three-electrode electrochemical cell with the stainless steel electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a potentiodynamic cycling potential between -0.2 V and 1.1 V (vs. SCE) at a scan rate of 20 mV/s for a desired number of cycles.[2] A uniform, adherent poly(5-aminoindole) film will form on the stainless steel electrode.

  • Post-Polymerization Treatment: After polymerization, rinse the coated electrode thoroughly with deionized water to remove any unreacted monomer and electrolyte. Dry the electrode under a stream of nitrogen or in a desiccator.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Treatment A Prepare Electrolyte: 0.05 M 5-Aminoindole 0.3 M Oxalic Acid B Assemble 3-Electrode Cell: WE: Stainless Steel CE: Pt wire RE: SCE A->B C Immerse Electrodes B->C D Apply Potentiodynamic Cycling: -0.2 V to 1.1 V vs. SCE 20 mV/s C->D E Rinse with Deionized Water D->E F Dry Electrode E->F

Caption: Workflow for the electropolymerization of 5-aminoindole.

B. Chemical Oxidative Polymerization

Chemical oxidative polymerization offers a scalable method for producing poly(5-aminoindole) in bulk, including in the form of nanoparticles. This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a solution.

A template-free, controllable, and scalable method for synthesizing poly(5-aminoindole) (PIn-5-NH2) nanoparticles has been developed. This approach leverages the amphiphilic nature of the 5-aminoindole monomer, which can self-assemble into micelles in an aqueous solution, acting as a "soft template" for the polymerization.[2]

This protocol details the synthesis of poly(5-aminoindole) nanoparticles for use in printable electrochemical immunosensors.[2]

Materials:

  • This compound

  • Ammonium persulfate (APS) (oxidant)

  • Deionized water

  • Centrifuge

Procedure:

  • Monomer Solution Preparation: Prepare an aqueous solution of 5-aminoindole at the desired concentration. The concentration of the monomer can be varied to control the size of the resulting nanoparticles.[2]

  • Initiation of Polymerization: Add a solution of ammonium persulfate (APS) to the 5-aminoindole solution. The molar ratio of oxidant to monomer is a critical parameter for controlling the nanoparticle size and should be optimized for the desired application.[2]

  • Reaction: Allow the reaction to proceed at room temperature for a specific duration. The reaction time also influences the final particle size.[2]

  • Purification: After the reaction is complete, collect the poly(5-aminoindole) nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles repeatedly with deionized water to remove any unreacted monomer, oxidant, and byproducts.

  • Drying: Dry the purified nanoparticles in a vacuum oven at a low temperature.

G A Prepare Aqueous 5-Aminoindole Solution B Add Ammonium Persulfate (Oxidant) A->B C React at Room Temperature B->C D Collect Nanoparticles via Centrifugation C->D E Wash with Deionized Water D->E F Dry Nanoparticles E->F

Caption: Workflow for the chemical synthesis of poly(5-aminoindole) nanoparticles.

II. Applications of Poly(5-aminoindole) in Materials Science

The unique properties of poly(5-aminoindole) make it a valuable material for a range of applications, which are detailed below.

A. Corrosion Protection

Poly(5-aminoindole) coatings have demonstrated effective corrosion inhibition for metals such as stainless steel.[6] The polymer film acts as a physical barrier, preventing corrosive species from reaching the metal surface. Additionally, the electroactive nature of the polymer can contribute to the passivation of the metal surface, further enhancing its corrosion resistance.

ParameterUncoated Stainless SteelPoly(5-aminoindole) Coated Stainless SteelReference
Corrosion Potential (Ecorr) More NegativeShifted to More Positive Values[6]
Corrosion Current (Icorr) HigherSignificantly Lower[6]
Protection Efficiency -High (specific values depend on conditions)[6]
B. Electrochemical Sensors

The good conductivity, large surface area, and abundant amine functional groups of poly(5-aminoindole) nanoparticles make them excellent materials for the fabrication of electrochemical sensors.[2] The amine groups can be readily functionalized for the covalent attachment of biorecognition elements, such as antibodies, for the development of highly sensitive and selective immunosensors. For instance, a printable multiplexed electrochemical immunosensor based on poly(5-aminoindole) nanoparticles has been developed for the simultaneous detection of multiple cancer markers with high sensitivity.[2]

AnalyteDetection LimitLinear RangeReference
Dopamine0.15 nM0.001–1000 µM[7]
Alpha-fetoprotein (AFP)0.086 pg/mL0.1 pg/mL - 100 ng/mL[4]
pH62.3 mV per unit pH (in oxidizing solutions)pH 3-8[8]
C. Supercapacitors

Conducting polymers are promising electrode materials for supercapacitors due to their high theoretical capacitance and fast charge-discharge kinetics. While specific data for poly(5-aminoindole) supercapacitors is emerging, related polyindole-based materials have shown significant potential. For example, a composite of MnO2 with polyindole demonstrated a specific capacitance of 1558 Fg⁻¹ at a scan rate of 50 mVs⁻¹.[9]

III. Emerging and Future Applications

The versatile chemistry of this compound suggests its potential in other areas of materials science, which are currently being explored.

A. Organic Electronics

While direct applications of this compound in organic light-emitting diodes (OLEDs) and perovskite solar cells are not yet widely reported, its derivatives and related indole compounds are being investigated. The tunable electronic properties of indole-based materials make them potential candidates for hole-transporting or emissive layers in OLEDs.[10] In perovskite solar cells, amino acids and their derivatives have been used to passivate defects and improve the stability and efficiency of the devices.[11][12] The functional groups on 5-aminoindole could potentially be leveraged for similar purposes.

B. Functional Nanomaterials

The ability to form nanoparticles with a high density of amine functional groups opens up possibilities for the use of poly(5-aminoindole) in drug delivery and catalysis. The amine groups can be used to conjugate drugs or catalytic nanoparticles, creating multifunctional platforms for various biomedical and industrial applications.

IV. Conclusion

This compound is a valuable and versatile building block in materials science. Its ability to be readily polymerized into a conductive and functional polymer, poly(5-aminoindole), provides a platform for a wide range of applications, from corrosion protection and sensing to energy storage. The detailed protocols provided in these application notes are intended to enable researchers to explore and expand upon the exciting potential of this compound in the development of next-generation materials.

V. References

  • Electrochemical synthesis and corrosion inhibition performance of poly-5-aminoindole on stainless steel. (n.d.). Elsevier. Retrieved January 4, 2026, from 6

  • Luo, Z., et al. (2021). Template-free, controllable and scalable synthesis of poly(5-aminoindole) nanoparticles for printable electrochemical immunosensor with ultra-high sensitivity. Journal of Materials Chemistry B, 10(1), 78-86. Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Chem-Impex. Retrieved January 4, 2026, from 13

  • Plesu, N., et al. (2014). Preparation and Characterization of Poly(5-aminoindole) by using Electrochemical Quartz Crystal Nanobalance Technique. Acta Chimica Slovenica, 61(2), 357-365. Retrieved January 4, 2026, from 3

  • Yue, R., et al. (2012). Electrosynthesis of a Novel Polyindole Derivative From 5 Amino 2012 Electroc. Scribd. Retrieved January 4, 2026, from --INVALID-LINK--

  • Template-free, controllable and scalable synthesis of poly(5-aminoindole) nanoparticles for printable electrochemical immunosensor with ultra-high sensitivity. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Amino acid salt-driven planar hybrid perovskite solar cells with enhanced humidity stability. (2019). Nano Energy, 59, 481-491. Retrieved January 4, 2026, from 11

  • Polyindole-Derived Nitrogen-Doped Graphene Quantum Dots-Based Electrochemical Sensor for Dopamine Detection. (2022). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Crystallization control and multisite passivation of perovskites with amino acid to boost the efficiency and stability of perovskite solar cells. (n.d.). Journal of Materials Chemistry C. Retrieved January 4, 2026, from --INVALID-LINK--

  • Organic Light-Emitting Diode (OLED) Materials. (n.d.). TCI Chemicals. Retrieved January 4, 2026, from --INVALID-LINK--

  • High specific capacitance conducting polymer supercapacitor electrodes based on poly(tris(thiophenylphenyl)amine). (n.d.). Journal of Materials Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Electrochemical synthesis and corrosion inhibition performance of poly-5-aminoindole on stainless steel. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • (PDF) Polyindole Nanowires: Synthesis, Characterization and Electrochemical Sensing Property. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Polyaniline-Based Flexible Sensor for pH Monitoring in Oxidizing Environments. (2024). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

References

Step-by-Step Synthesis of Substituted 5-Aminoindole Derivatives: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anti-HIV, and anti-cancer agents.[1] The strategic placement of the amino group at the C5-position offers a versatile handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. This comprehensive guide provides detailed, step-by-step protocols for the synthesis of substituted 5-aminoindole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into both classical and modern synthetic methodologies, explaining the underlying principles and causality behind experimental choices to ensure technical accuracy and practical success.

Introduction: The Significance of the 5-Aminoindole Moiety

The indole ring system is a cornerstone of biologically active molecules. The introduction of an amino group at the 5-position significantly influences the electronic properties of the indole nucleus and provides a critical point for diversification. This functional group can act as a hydrogen bond donor and acceptor, or as a nucleophile for the introduction of a wide array of substituents, thereby modulating the pharmacological profile of the parent molecule. Consequently, robust and flexible synthetic routes to access these valuable building blocks are in high demand.

This application note will explore four primary strategies for the synthesis of substituted 5-aminoindoles:

  • Reduction of 5-Nitroindoles: A reliable and widely used two-step approach involving the synthesis of a 5-nitroindole precursor followed by its reduction.

  • The Fischer Indole Synthesis: A classic and versatile method adapted for 5-aminoindoles through the use of appropriately protected aminophenylhydrazines.

  • The Bartoli Indole Synthesis: A powerful method for constructing substituted indoles from nitroarenes, applicable to the synthesis of 5-aminoindoles from nitroaniline derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methodologies, such as the Buchwald-Hartwig amination, for the late-stage introduction of the amino group onto a pre-formed indole scaffold.

Strategy 1: Reduction of 5-Nitroindoles

This is arguably the most common and straightforward pathway to 5-aminoindoles. The strategy involves the initial synthesis of a 5-nitroindole derivative, which is then reduced to the corresponding 5-aminoindole. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the indole ring during its synthesis.

Workflow for the Reduction of 5-Nitroindoles

G cluster_0 Step 1: Synthesis of 5-Nitroindole cluster_1 Step 2: Reduction of the Nitro Group A Starting Material (e.g., 4-Nitrophenylhydrazine) C Indole Synthesis (e.g., Fischer Synthesis) A->C E 5-Nitroindole Derivative A->E B Carbonyl Compound (Aldehyde or Ketone) B->C D 5-Nitroindole Derivative C->D F Reduction Conditions (e.g., Pd/C, H2 or SnCl2) E->F G 5-Aminoindole Derivative F->G

Caption: General workflow for the synthesis of 5-aminoindoles via the reduction of 5-nitroindole precursors.

Protocol 1.1: Catalytic Hydrogenation for the Reduction of 5-Nitroindole

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups, often providing the desired amine in high yield with minimal side products. Palladium on carbon (Pd/C) is the most commonly used catalyst.[2]

Materials:

  • 5-Nitroindole derivative (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol (as solvent)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the 5-nitroindole derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Wash the Celite® pad with additional solvent.

  • The resulting filtrate contains the 5-aminoindole derivative. This solution can often be used directly in the next synthetic step. If isolation is required, the solvent can be removed under reduced pressure. The product should be stored under an inert atmosphere as 5-aminoindoles can be sensitive to oxidation.

Protocol 1.2: Reduction with Tin(II) Chloride (SnCl₂)

For laboratories not equipped for catalytic hydrogenation, reduction with stannous chloride in the presence of a strong acid is a reliable alternative.

Materials:

  • 5-Nitroindole derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate or Dichloromethane

Procedure:

  • To a round-bottom flask, add the 5-nitroindole derivative (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq) to the mixture.

  • Slowly add concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). Caution: This is a highly exothermic reaction.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the 5-aminoindole derivative.

Reduction MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationPd/C, H₂Room temp, 1-4 hClean, high yield, simple work-upRequires specialized equipment (hydrogenator)
Tin(II) ChlorideSnCl₂·2H₂O, HClRoom temp to 60 °CInexpensive, reliableStoichiometric tin waste, requires careful neutralization
Sodium DithioniteNa₂S₂O₄50 °C, 30-60 minInexpensive, effectiveCan require careful pH control, aqueous work-up

Strategy 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[3][4] To synthesize 5-aminoindoles using this method, a hydrazine with an amino or a protected amino group at the para-position is required. Direct use of p-aminophenylhydrazine can be problematic due to side reactions. Therefore, a protecting group strategy is often employed.

Workflow for the Fischer Indole Synthesis of 5-Aminoindoles

G cluster_0 Step 1: Protection of Aniline cluster_1 Step 2: Formation of Hydrazine cluster_2 Step 3: Fischer Indolization cluster_3 Step 4: Deprotection A p-Phenylenediamine B Protecting Group Reagent (e.g., Boc-anhydride) A->B D Mono-protected p-Phenylenediamine A->D C Mono-protected p-Phenylenediamine B->C E Diazotization & Reduction (NaNO2, HCl then SnCl2) D->E G Protected p-Aminophenylhydrazine D->G F Protected p-Aminophenylhydrazine E->F I Acid-catalyzed Cyclization G->I K Protected 5-Aminoindole G->K H Carbonyl Compound H->I J Protected 5-Aminoindole I->J L Deprotection Conditions (e.g., TFA or HCl) K->L M 5-Aminoindole Derivative L->M

Caption: A multi-step workflow for synthesizing 5-aminoindoles via the Fischer indole synthesis, incorporating protection and deprotection steps.

Protocol 2.1: Boc-Protection of p-Phenylenediamine

The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under various conditions and its facile removal under acidic conditions.[5]

Materials:

  • p-Phenylenediamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (optional, 1.0 eq)

Procedure:

  • Dissolve p-phenylenediamine in THF or DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Boc₂O (1.0-1.1 eq) in the same solvent to the stirred solution of p-phenylenediamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC to ensure the formation of the mono-protected product.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-Boc-protected p-phenylenediamine.

Protocol 2.2: Fischer Indole Synthesis with a Protected Hydrazine

This protocol provides a general procedure for the cyclization step. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂.[3]

Materials:

  • Protected p-aminophenylhydrazine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), acetic acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Dissolve the protected p-aminophenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent in a round-bottom flask.

  • Add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO₃ or NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the protected 5-aminoindole derivative.

Strategy 3: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful reaction for the formation of substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6] This method is particularly useful for the synthesis of 7-substituted indoles but can be adapted for other substitution patterns. For the synthesis of 5-aminoindoles, a suitably protected o-substituted nitroaniline would be the starting material.

Mechanism of the Bartoli Indole Synthesis

G A o-Substituted Nitroarene C Addition to Nitro Group A->C B Vinyl Grignard Reagent (1st equivalent) B->C D Nitrosoarene Intermediate C->D F Addition to Nitroso Group D->F E Vinyl Grignard Reagent (2nd equivalent) E->F G [3,3]-Sigmatropic Rearrangement F->G H Intermediate G->H J Deprotonation H->J I Vinyl Grignard Reagent (3rd equivalent) I->J K Cyclization & Aromatization J->K L Substituted Indole K->L

Caption: The proposed mechanism for the Bartoli indole synthesis.

Protocol 3.1: General Procedure for the Bartoli Indole Synthesis

Materials:

  • ortho-Substituted nitroaniline derivative (protected) (1.0 eq)

  • Vinylmagnesium bromide or chloride (3.0 eq, typically a 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In an oven-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (argon or nitrogen), dissolve the protected o-substituted nitroaniline derivative (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinyl Grignard reagent (3.0 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the protected 5-aminoindole derivative.

ParameterRecommended ConditionRationale
Temperature-78 °C to room temp.Controls the initial highly exothermic addition of the Grignard reagent.
Grignard Equivalents3.0Three equivalents are mechanistically required for the reaction to proceed to completion.[6]
ortho-SubstituentSterically bulky groupA bulky ortho group facilitates the key[7][7]-sigmatropic rearrangement, often leading to higher yields.[6]

Strategy 4: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This method is ideal for the late-stage introduction of an amino group onto a pre-existing indole scaffold, typically starting from a 5-bromo or 5-iodoindole derivative.

Catalytic Cycle of the Buchwald-Hartwig Amination

G A Pd(0)L_n C Oxidative Addition A->C B Ar-X (5-Haloindole) B->C D L_nPd(II)(Ar)(X) C->D F Ligand Exchange D->F E HNR'R'' (Amine) E->F G L_nPd(II)(Ar)(NR'R'') F->G I Reductive Elimination G->I H Base H->G Deprotonation I->A Regenerates Catalyst J Ar-NR'R'' (5-Aminoindole) I->J

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole

Materials:

  • 5-Bromoindole derivative (1.0 eq)

  • Amine (or ammonia equivalent like benzophenone imine) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube or reaction vial, combine the 5-bromoindole derivative (1.0 eq), palladium catalyst, phosphine ligand, and base.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aminoindole derivative.

ComponentExampleRole
Palladium CatalystPd₂(dba)₃, Pd(OAc)₂The active catalyst for the cross-coupling reaction.
LigandXPhos, RuPhosStabilizes the palladium center and facilitates the key steps of the catalytic cycle.
BaseNaOtBu, Cs₂CO₃Activates the amine and facilitates the reductive elimination step.
SolventToluene, DioxaneAnhydrous and inert solvent to prevent catalyst deactivation.

Conclusion

The synthesis of substituted 5-aminoindole derivatives is a critical endeavor in modern drug discovery. This application note has provided a detailed overview and step-by-step protocols for four robust synthetic strategies. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. By understanding the underlying principles and carefully following these protocols, researchers can confidently access a wide range of 5-aminoindole building blocks for their research and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and significantly improve your reaction yields and product purity. This compound is a crucial building block in pharmaceutical research, particularly in the development of novel therapeutics for oncology and neuropharmacology.[1]

The most prevalent synthetic route to 5-aminoindole is the reduction of 5-nitroindole.[2] This guide will focus on troubleshooting and optimizing this key transformation.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and offering robust solutions.

Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in the reduction of 5-nitroindole can stem from several factors, including incomplete reaction, product degradation, and inefficient workup. Let's break down the potential culprits and their solutions.

Potential Cause 1: Incomplete Reaction

The choice of reducing agent and reaction conditions are paramount for driving the reaction to completion.

  • Expertise & Experience: Catalytic hydrogenation is a highly efficient method for reducing aromatic nitro groups and often provides near-quantitative conversion.[2] However, catalyst activity can be a major variable. For instance, Palladium on carbon (Pd/C) is a common choice, but its effectiveness can be diminished by impurities in the starting material or solvent.[3] Raney Nickel is another effective catalyst, particularly when dehalogenation of other functional groups is a concern.[3] Metal-acid reductions, such as with stannous chloride (SnCl₂) in hydrochloric acid, are a classic and potent option, though they can sometimes lead to side reactions.[4][5][6] Sodium dithionite (Na₂S₂O₄) offers a milder, metal-free alternative with high chemoselectivity.[7][8][9][10]

  • Trustworthiness (Self-Validating Protocol): To ensure complete conversion, meticulous reaction monitoring is essential. Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the disappearance of the 5-nitroindole starting material. A well-chosen solvent system will show a clear separation between the starting material and the more polar 5-aminoindole product.

Table 1: Comparison of Common Reduction Methods for 5-Nitroindole

Reduction MethodTypical ReagentsAdvantagesDisadvantagesReported Yield
Catalytic Hydrogenation H₂, Pd/C or Raney NiHigh yield, clean reactionCatalyst poisoning, potential for side reactions (e.g., dehalogenation), requires specialized equipment (hydrogenator)Up to 98%[2][11]
Metal-Acid Reduction SnCl₂·2H₂O, HClStrong reducing agent, readily available reagentsFormation of tin byproducts requiring tedious workup, potential for chlorination side-products[5]Good to excellent
Dithionite Reduction Na₂S₂O₄, baseMild conditions, high chemoselectivity, metal-freeRequires aqueous conditions, potential for sulfur-containing impuritiesGenerally >90%[7]

dot

cluster_troubleshooting Troubleshooting Low Yield cluster_incomplete Addressing Incomplete Reaction cluster_degradation Preventing Product Degradation cluster_workup Improving Workup Efficiency start Low Yield of 5-Aminoindole HCl incomplete_reaction Incomplete Reaction? start->incomplete_reaction product_degradation Product Degradation? start->product_degradation workup_issues Inefficient Workup? start->workup_issues catalyst Optimize Catalyst/Reagent incomplete_reaction->catalyst conditions Adjust Reaction Conditions (Temp, Time, Pressure) incomplete_reaction->conditions monitor Monitor with TLC incomplete_reaction->monitor inert_atm Use Inert Atmosphere (N₂/Ar) product_degradation->inert_atm low_temp Low Temperature Workup product_degradation->low_temp hcl_salt Isolate as HCl Salt Promptly product_degradation->hcl_salt extraction Optimize Extraction Solvent workup_issues->extraction ph_adjust Careful pH Adjustment workup_issues->ph_adjust purification Appropriate Purification (Crystallization/Chromatography) workup_issues->purification cluster_synthesis Synthesis Workflow cluster_methods Reduction Methods start 5-Nitroindole reduction Reduction Step (Choose Method) start->reduction hydrogenation Catalytic Hydrogenation (H₂/Pd-C) reduction->hydrogenation sncl2 SnCl₂ / HCl reduction->sncl2 dithionite Na₂S₂O₄ reduction->dithionite workup Reaction Workup (Under Inert Atmosphere) hydrogenation->workup sncl2->workup dithionite->workup free_base Crude 5-Aminoindole (Free Base in Solution) workup->free_base salt_formation HCl Salt Formation free_base->salt_formation purification Purification salt_formation->purification final_product Pure 5-Aminoindole HCl purification->final_product

References

Technical Support Center: Navigating 5-Aminoindole Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminoindole hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common reactions involving this versatile building block. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you optimize your synthetic routes and overcome common challenges.

Introduction: The Dual Reactivity of 5-Aminoindole

This compound is a valuable starting material in medicinal chemistry and material science due to its unique electronic properties and multiple reactive sites.[1] The indole nitrogen (N-1), the amino group at the 5-position, and the electron-rich pyrrole ring all present opportunities for functionalization. However, this same multi-faceted reactivity can also be a source of frustration, leading to the formation of undesired byproducts. This guide will explore the common side reactions and provide strategies to mitigate them, ensuring the successful synthesis of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with this compound in a straightforward question-and-answer format.

Q1: My reaction with this compound is messy, showing multiple spots on TLC. What are the likely culprits?

A1: A complex reaction mixture often points to several competing side reactions. The primary suspects are:

  • Di- and Poly-functionalization: Due to the presence of two nucleophilic nitrogen atoms (the indole N-H and the 5-amino group), reactions like acylations and alkylations can occur at both sites, leading to a mixture of N-1 substituted, 5-N-substituted, and N-1,5-disubstituted products.

  • Oxidative Decomposition: Aminoindoles are susceptible to oxidation, especially in the presence of air, certain metal catalysts, or harsh reaction conditions. This can lead to the formation of colored, often polymeric, impurities that are difficult to characterize and remove.

  • Dimerization/Polymerization: Under acidic or thermal stress, 5-aminoindole can undergo self-condensation reactions, leading to the formation of dimers or oligomers. While specific studies on 5-aminoindole dimerization are not prevalent, similar amino-heterocycles are known to dimerize.[2][3]

  • Reaction with Solvent: In some cases, particularly with reactive solvents like DMF at high temperatures, the solvent itself can participate in side reactions.

Q2: I am attempting a selective N-acylation of the 5-amino group, but I'm observing significant acylation at the indole nitrogen (N-1) as well. How can I improve selectivity?

A2: Achieving selectivity between the two nitrogen atoms is a common challenge. Here are some strategies to favor acylation at the 5-amino group:

  • Choice of Base: A bulky, non-nucleophilic base can sterically hinder the approach to the more sterically accessible 5-amino group over the indole N-H.

  • Protecting Groups: The most robust strategy is to protect the indole nitrogen prior to the acylation reaction. Common protecting groups for indoles include Boc, Cbz, and SEM.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the more reactive 5-amino group.

Q3: My palladium-catalyzed cross-coupling reaction with this compound is giving low yields and starting material decomposition. What should I investigate?

A3: Low yields in palladium-catalyzed cross-couplings can be attributed to several factors:

  • Catalyst Inhibition: The amino group of 5-aminoindole can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Homocoupling: The formation of biaryl byproducts from the coupling of two molecules of the aryl halide or two molecules of the indole can be a significant side reaction.

  • Decomposition under Basic Conditions: Many cross-coupling reactions employ strong bases, which can lead to the degradation of the sensitive aminoindole scaffold, especially at elevated temperatures.

  • Inadequate Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step. Experimenting with different ligands is often necessary.

  • Residual Palladium: After the reaction, residual palladium can contaminate the product, which is often a concern in pharmaceutical applications.[1]

Q4: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent its formation?

A4: The formation of dark, insoluble material is a strong indicator of oxidative polymerization. Aminoindoles are electron-rich and can be easily oxidized, especially under aerobic conditions or in the presence of certain reagents.

Prevention Strategies:

  • Inert Atmosphere: Always perform reactions with this compound under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT, can help to suppress oxidative side reactions.

  • Temperature Control: Avoid excessive heating, as this can accelerate decomposition pathways.

Part 2: Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a more detailed look at specific byproducts and offers actionable troubleshooting advice.

Byproduct Type Plausible Structure/Class Common Causes Mitigation Strategies
Over-functionalization Di-acylated/alkylated productsPresence of multiple nucleophilic sites, excess reagent, prolonged reaction times.Use of protecting groups, careful control of stoichiometry, optimization of reaction time and temperature.
Oxidative Byproducts Quinone-imine type structures, polymeric materialsExposure to air, incompatible oxidants, high temperatures.Maintain an inert atmosphere, use degassed solvents, add antioxidants if necessary, control temperature.
Dimerization Products Azo-linked dimers, C-N coupled dimersAcidic conditions, high temperatures.Neutralize the hydrochloride salt carefully in situ, use milder reaction conditions.
Hydrolysis Products (In reactions with sensitive functional groups)Presence of water in reagents or solvents.Use anhydrous solvents and reagents, perform reactions under a dry atmosphere.

Workflow for Troubleshooting a Failed this compound Reaction

Caption: A flowchart for systematically troubleshooting problematic reactions involving this compound.

Part 3: Experimental Protocol: Selective N-Boc Protection of 5-Aminoindole

To circumvent many of the byproduct issues related to the dual nucleophilicity of 5-aminoindole, protection of the indole nitrogen is often a prudent first step.

Objective: To selectively protect the N-1 position of 5-aminoindole with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Dissolution: Add anhydrous DCM or THF to the flask to dissolve the starting material.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine or DIPEA (1.1 - 1.2 eq) to neutralize the hydrochloride salt and liberate the free base. Stir for 15-20 minutes at 0 °C.

  • Reagent Addition: In a separate flask, dissolve (Boc)₂O (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-Boc-5-aminoindole.

References

Technical Support Center: Purification of Crude 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Aminoindole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this versatile building block. As a cornerstone in the synthesis of various bioactive molecules, particularly in oncology and neuropharmacology, the purity of this compound is paramount to the success of subsequent research and development.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and practical laboratory experience to help you navigate the common challenges associated with its purification.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of crude this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Issue 1: The isolated product is highly colored (pink, brown, or black), but I expect a white to off-white solid. What is causing this discoloration and how can I remove it?

Answer:

Discoloration is one of the most frequent challenges encountered with 5-aminoindole and its salts. The primary cause is oxidation . The indole nucleus, particularly when substituted with an electron-donating amino group, is susceptible to oxidation by atmospheric oxygen.[2][3] This process can be accelerated by light, heat, and the presence of metallic impurities. The initial oxidation products can further polymerize to form intensely colored impurities.

Causality Explained: The lone pair of electrons on the amino group increases the electron density of the indole ring system, making it more susceptible to electrophilic attack by oxidizing agents, including molecular oxygen. This can lead to the formation of quinonoid-type structures and subsequent polymerization, resulting in colored byproducts.[4]

Recommended Purification Protocol: Activated Carbon Treatment and Recrystallization

This protocol is designed to remove colored impurities through adsorption onto activated carbon, followed by purification via recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent for recrystallization. A good starting point is a mixture of isopropanol and water or ethanol and water. This compound has good solubility in hot alcohols and lower solubility in the cold, making these systems effective for recrystallization.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude, colored this compound in a minimal amount of the hot solvent system.

  • Activated Carbon Treatment: Once fully dissolved, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% w/w of the crude product).

    • Expert Tip: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Gently reflux the mixture for 10-15 minutes. While still hot, filter the solution through a pre-warmed funnel containing a pad of celite or filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5][6]

Visual Workflow: Decolorization and Recrystallization

G A Crude Colored Product B Dissolve in Hot Solvent A->B C Add Activated Carbon B->C Adsorption of Impurities D Hot Filtration C->D E Slow Cooling & Crystallization D->E Clear Filtrate F Isolate Pure Crystals E->F

Caption: Workflow for removing colored impurities.

Issue 2: My HPLC analysis shows multiple impurity peaks. How can I identify their source and select an appropriate purification strategy?

Answer:

The presence of multiple impurities in your crude this compound can originate from several sources, including incomplete reactions, side reactions during synthesis, or degradation of the product.[7] A systematic approach is necessary to identify and remove these impurities.

Common Impurities and Their Origins:

ImpurityProbable OriginRecommended Purification Strategy
5-Nitroindole Incomplete reduction of the starting material.[8]Recrystallization or Flash Chromatography
Starting Materials/Reagents Carried over from the synthesis.Aqueous wash during workup or Recrystallization
Dimeric/Polymeric Species Oxidation and subsequent polymerization of 5-aminoindole.[3]Activated Carbon Treatment and Recrystallization
Isomeric Aminoindoles Side reactions during the nitration or reduction steps.Flash Chromatography or Preparative HPLC
Troubleshooting and Purification Strategy Selection:
  • Characterize the Impurities: If possible, use LC-MS to obtain the mass of the major impurities.[9][10] This information can help in proposing their structures and understanding their origin.

  • Solubility-Based Purification (Recrystallization): This is often the most effective first step for removing impurities with significantly different solubilities from the desired product. Experiment with different solvent systems (e.g., alcohols, water, or mixtures thereof) to find one that provides good differential solubility. For amine hydrochlorides, adjusting the pH can also influence solubility and aid in purification.[11][12]

  • Chromatographic Purification: If recrystallization is ineffective, particularly for isomeric or structurally similar impurities, column chromatography is the next logical step.

    • Flash Chromatography (Normal Phase): While the hydrochloride salt is polar, it may be possible to run flash chromatography on silica gel using a mobile phase containing a small amount of a polar solvent like methanol in dichloromethane, often with an amine additive (e.g., triethylamine) to prevent streaking.

    • Reverse-Phase Chromatography: This is often more suitable for polar compounds like amine salts. A C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) can be effective.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are not well-retained in reverse-phase chromatography.[13] It uses a polar stationary phase with a high organic content mobile phase.

Decision Tree for Purification Strategy

G Start Crude 5-Aminoindole HCl Impurity_Profile Analyze by HPLC/LC-MS Start->Impurity_Profile Recrystallization Attempt Recrystallization Impurity_Profile->Recrystallization Identify Impurities Check_Purity1 Purity > 98%? Recrystallization->Check_Purity1 Chromatography Column Chromatography Check_Purity1->Chromatography No Pure_Product Pure Product Check_Purity1->Pure_Product Yes NP_Chrom Normal Phase Chromatography->NP_Chrom RP_Chrom Reverse Phase Chromatography->RP_Chrom HILIC HILIC Chromatography->HILIC

Caption: Decision-making for purification method selection.

Issue 3: The product degrades during purification or storage. What are the best practices for handling and storing this compound?

Answer:

The stability of this compound is a critical factor that needs to be managed throughout the purification and storage process.[1] As mentioned, the primary degradation pathway is oxidation, which is exacerbated by exposure to air, light, and heat.[2][14]

Best Practices for Handling and Storage:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged procedures or when heating.[6]

  • Light Protection: Store the compound in amber vials or protect it from light to prevent photo-oxidation.[14]

  • Temperature Control: Store the purified product at low temperatures (2-8°C or colder) to slow down the rate of degradation.[15][16]

  • pH Control: While the hydrochloride salt is generally more stable than the free base, be mindful of the pH during aqueous workups or chromatography. Strongly basic conditions will generate the free amine, which is more susceptible to oxidation.

  • Solvent Choice: When concentrating solutions of this compound, avoid excessive heat. Use a rotary evaporator at a moderate temperature. Ensure that the solvents used are free of peroxides, which can accelerate oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: There is no single "ideal" solvent, as the optimal choice depends on the impurity profile. However, good starting points are alcohol-water mixtures. For example, dissolving the crude material in hot isopropanol or ethanol and then adding water dropwise until the solution becomes slightly turbid, followed by slow cooling, can be very effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[11]

Q2: Can I purify 5-Aminoindole free base and then convert it to the hydrochloride salt?

A2: Yes, this is a viable strategy. The free base can be purified by column chromatography on silica gel, often with a mobile phase containing a small percentage of triethylamine to prevent streaking. After purification, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another solvent (e.g., HCl in ether) to precipitate the pure hydrochloride salt.[12] However, be aware that the free base is more prone to oxidation than the salt, so this should be done expeditiously under an inert atmosphere.[2]

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in the NMR spectrum of this compound can be due to several factors:

  • Paramagnetic Impurities: Traces of metal catalysts from the synthesis (e.g., palladium or nickel) can cause significant line broadening.

  • Hygroscopic Nature: The hydrochloride salt can absorb moisture, leading to proton exchange and peak broadening. Ensure your sample and NMR solvent are dry.

  • Aggregation: At higher concentrations, the molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • pH Effects: The acidity of the sample can influence the chemical shifts and peak shapes of the amine and indole N-H protons.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • HPLC: This is the primary method for assessing purity and should show a single major peak (ideally >98% by area).[17]

  • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level.

  • LC-MS: Confirms the molecular weight of the product and can help identify any remaining low-level impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.[18]

By understanding the inherent chemical properties of this compound and anticipating the common challenges in its purification, you can develop a robust and efficient purification strategy, ensuring the high quality of this critical synthetic intermediate for your research endeavors.

References

Stability and storage conditions for 5-Aminoindole hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the primary drivers of this compound degradation?

A2: The main factors that contribute to the degradation of indole compounds, including this compound, are:

  • Oxygen: Atmospheric oxygen is a primary cause of oxidation.[2]

  • Light: The compound is often light-sensitive, and exposure, especially to UV light, can initiate degradation pathways.[2][3]

  • Moisture: The hydrochloride salt is hygroscopic, meaning it can absorb moisture from the air.[4] This can lead to hydrolysis and physical changes in the solid.

  • Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including oxidation and other degradation processes.[2]

  • Incompatible Materials: Contact with strong oxidizing agents will cause rapid degradation.[4][5]

Q3: What are the definitive signs of degradation in my this compound sample?

A3: The most common visual indicator of degradation is a change in color . A pure sample should be an off-white to light-colored solid. The appearance of pink, red, or brown hues is a clear sign of oxidation and potential polymerization.[2] Other signs can include a change in texture, clumping (due to moisture absorption), or a noticeable decrease in solubility compared to a fresh lot.

Q4: What are the ideal storage conditions for ensuring long-term stability?

A4: To maintain the integrity of this compound, it should be stored under controlled conditions. The recommendations are summarized in the table below. The fundamental principles are to keep it cool, dry, dark, and under an inert atmosphere.[4][5]

Troubleshooting Guide

Issue 1: My this compound powder, which was originally off-white, has turned pink/brown. Can I still use it?

Plausible Cause: This color change is a classic sign of oxidation.[2] The indole ring is sensitive to air and light, leading to the formation of colored oligomeric or polymeric impurities.

Solution Path:

  • Assess the Severity: A very faint pink hue in a compound that will be used for general synthesis and subsequently purified may be acceptable. However, for sensitive applications like quantitative assays, cell-based studies, or kinetic measurements, the presence of these impurities is unacceptable.

  • Purity Check (Recommended): Before use, check the purity of the discolored material using an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR). Compare the results to the certificate of analysis of the fresh compound or a retained sample. A significant degradation is often defined as between 5% and 20%.[6]

  • Decision: If significant degradation is confirmed, it is strongly advised to discard the material and use a fresh, properly stored sample to ensure data integrity. Using degraded material is a common source of experimental irreproducibility.

Issue 2: I am having difficulty dissolving the compound, or I observe a precipitate forming in my stock solution over a short period.

Plausible Cause: This can be due to several factors:

  • Degradation Products: Oxidized byproducts are often less soluble than the parent compound, leading to insolubility or precipitation.

  • Hygroscopicity: The compound is hygroscopic.[4] Absorbed water can affect its solubility characteristics in organic solvents.

  • pH Effects: In aqueous solutions, the pH can significantly influence the solubility and stability of the compound.

Solution Path:

  • Verify Solvent: Double-check that you are using a recommended solvent and that it is anhydrous, if required.

  • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid storing stock solutions for extended periods unless their stability in that specific solvent and storage condition has been validated.

  • Inert Atmosphere: When preparing and storing solutions, consider using a deoxygenated solvent and flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • pH Adjustment: For aqueous buffers, ensure the pH is in a range where the compound is stable. Degradation of similar amino-containing compounds can be inhibited by adjusting the pH to a value below 5.[7]

Best Practices for Handling and Storage

Adherence to a strict handling protocol is essential for preserving the quality of this compound.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Store long-term at 2-8°C.[2] Some suppliers may recommend deep freezing (<-20°C) for maximum stability.[8]Reduces the rate of chemical degradation.[2]
Atmosphere Store under an inert gas (Nitrogen or Argon).[4]Prevents oxidation from atmospheric oxygen.[2]
Light Keep in an amber or opaque vial.[2][3]Protects the light-sensitive compound from photodegradation.[2]
Container Use a tightly-closed, well-sealed container.[4][5]Prevents exposure to moisture and atmospheric oxygen.[4][5]
Visual Workflow: Handling & Storage Protocol

Below is a decision-making workflow for the proper handling and storage of this compound upon receipt and during use.

G cluster_0 Receiving & Initial Inspection cluster_1 Storage & Aliquoting receive Receive Compound inspect Inspect for Color Change & Intact Seal receive->inspect decision_degraded Degradation Observed? inspect->decision_degraded quarantine Quarantine & Test Purity (e.g., HPLC, LC-MS) decision_degraded->quarantine Yes decision_use Immediate Use or Long-Term Storage? decision_degraded->decision_use No discard Discard if Purity is Unacceptable quarantine->discard use_now Use Immediately in Experiment decision_use->use_now Immediate aliquot Aliquot into Smaller Vials (Protocol Below) decision_use->aliquot Long-Term store_long Store Aliquots under Inert Gas in Dark at 2-8°C or -20°C aliquot->store_long

Caption: Decision workflow for handling this compound.

Protocol: Aliquoting for Long-Term Storage Under Inert Gas

This protocol minimizes the repeated exposure of the bulk chemical to atmospheric conditions.

Materials:

  • Stock vial of this compound

  • Appropriately sized amber glass vials with septa caps

  • Source of dry inert gas (Nitrogen or Argon) with a regulator

  • Needles (e.g., 22G)

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Perform this procedure in a fume hood or a glovebox to ensure safety and control of the atmosphere.[4]

  • Dispensing: Quickly weigh the desired amount of this compound and dispense it into the new, pre-labeled amber vials. Work efficiently to minimize air exposure.

  • Capping: Securely cap each vial with a septum cap.

  • Inerting: Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the solid.

  • Venting: Insert a second, shorter needle to act as a vent for the displaced air.[2]

  • Flushing: Gently flush the vial with the inert gas for 1-2 minutes. The flow should be low and gentle to avoid blowing the powder around.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Final Storage: Seal the septum with parafilm for extra protection and place the aliquoted vials in a labeled secondary container for storage at the recommended temperature (2-8°C or -20°C).[2][8]

References

Technical Support Center: A-Z Guide to Preventing Oxidation of 5-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with 5-aminoindole derivatives. The inherent reactivity of the amino group on the indole scaffold makes these compounds particularly susceptible to oxidation, which can compromise experimental results, reduce product yield, and introduce impurities. This guide provides in-depth troubleshooting advice, preventative protocols, and a foundational understanding of the mechanisms at play.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when handling 5-aminoindole derivatives.

Q1: My solid 5-aminoindole derivative has turned from a white/light tan powder to a pink, brown, or dark purple color. What is happening?

A1: This color change is a classic indicator of oxidation. The amino group (-NH2) at the 5-position is electron-donating, increasing the electron density of the indole ring system. This heightened reactivity makes it susceptible to oxidation by atmospheric oxygen.[1][2] The initial oxidation products can further react or polymerize, leading to the formation of highly colored impurities.[1] Even seemingly pure, solid compounds can oxidize over time if not stored under optimal conditions.

Q2: I observed a new, less polar spot on my TLC plate after leaving my reaction mixture overnight. Could this be an oxidation product?

A2: It is highly probable. Oxidation of the amino group can lead to the formation of imines or quinone-imine type structures. These products are often less polar than the starting amine, causing them to have a higher Rf value on a normal-phase silica TLC plate. Spectroscopic analysis, such as LC-MS, can help confirm the identity of this new impurity.

Q3: My NMR spectrum of a freshly isolated 5-aminoindole product shows broad peaks and a complex baseline. What could be the cause?

A3: This can be indicative of the presence of paramagnetic species, which can form as intermediates during the oxidation process. Free radicals generated during autoxidation can cause significant line broadening in NMR spectra.[3] To obtain a clean spectrum, it is crucial to work up the reaction and prepare the NMR sample under an inert atmosphere.[4]

Q4: What are the primary factors that accelerate the oxidation of 5-aminoindole derivatives?

A4: The rate of oxidation is influenced by several environmental factors:

  • Oxygen: Direct exposure to air is the primary driver of oxidation.[5]

  • Light: UV radiation can provide the energy to initiate radical-chain oxidation reactions.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5]

  • pH: Basic conditions can deprotonate the indole nitrogen or the amino group, potentially increasing susceptibility to oxidation.

  • Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions.[5][6]

Core Preventative Strategies

Proactive measures are the most effective way to maintain the integrity of your 5-aminoindole derivatives.

Inert Atmosphere Techniques

The exclusion of oxygen is the most critical step in preventing oxidation.[7][8] This can be achieved through the use of a glovebox or by employing Schlenk line techniques.[4][9]

Diagram 1: Workflow for Handling Air-Sensitive 5-Aminoindole Derivatives

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_storage Storage b1 Weigh Solid in Glovebox/Inert Atmosphere c1 Assemble Glassware (Schlenk Flasks) b1->c1 b2 Use Deoxygenated Solvents b2->c1 c2 Evacuate-Refill Cycle (3x) c3 Run Reaction Under N2 or Ar Blanket d1 Quench/Extract Under Inert Atmosphere c3->d1 d2 Filter via Schlenk Filtration d3 Remove Solvent Under Vacuum e1 Store Solid/Solution Under Inert Gas d3->e1 e2 Refrigerate or Freeze (2-8°C or -20°C) e3 Protect from Light (Amber Vials)

Caption: A generalized workflow for minimizing oxidation during experimentation.

Use of Antioxidants

For applications where a strict inert atmosphere is not feasible, the addition of an antioxidant to solutions can be an effective strategy.

AntioxidantTypical ConcentrationMechanism of ActionConsiderations
Butylated Hydroxytoluene (BHT) 0.01% w/vRadical ScavengerCan sometimes interfere with downstream reactions.
Ascorbic Acid (Vitamin C) 0.1% w/vReducing AgentWater-soluble, best for aqueous solutions.[10]
Tocopherol (Vitamin E) 0.05% w/vRadical ScavengerLipid-soluble, suitable for organic solvents.

Disclaimer: The efficacy of an antioxidant can vary depending on the specific 5-aminoindole derivative, solvent, and experimental conditions. Always perform a small-scale test to ensure compatibility.

Optimal Storage Conditions

Proper storage is paramount for the long-term stability of 5-aminoindole derivatives.

  • Atmosphere: Store solids and solutions under an inert atmosphere (Nitrogen or Argon). For solids, a desiccator flushed with inert gas is a good option.

  • Temperature: Cool temperatures are recommended, typically 2-8°C.[11][12] For long-term storage, -20°C is preferable.

  • Light: Always use amber or opaque vials to protect the compound from light.[5][11]

Experimental Protocols

Protocol 1: Deoxygenation of Solvents via Sparge/Freeze-Pump-Thaw

This protocol details two common methods for removing dissolved oxygen from solvents, a critical step before their use with 5-aminoindole derivatives.

Method A: Sparge with Inert Gas

  • Setup: Insert a long needle connected to a source of high-purity nitrogen or argon into the solvent container, ensuring the needle tip is below the solvent surface.

  • Purge: Bubble the inert gas through the solvent for at least 30 minutes.[9] This is suitable for most applications.

  • Storage: Keep the solvent under a positive pressure of the inert gas.

Method B: Freeze-Pump-Thaw (for highest purity)

  • Freeze: Place the solvent in a Schlenk flask and freeze it completely using a liquid nitrogen bath.

  • Pump: Once frozen, open the flask to a high vacuum line for several minutes to remove gases from the headspace.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat: Repeat this cycle at least three times for maximum oxygen removal.[9]

  • Backfill: After the final cycle, backfill the flask with high-purity nitrogen or argon.

G cluster_main Simplified Oxidation Pathway A 5-Aminoindole B Radical Cation Intermediate C Quinone-imine Species D Polymerized Products (Colored)

References

Troubleshooting guide for Fischer indole synthesis failures.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this venerable and powerful reaction. Instead of a generic overview, we will address specific, field-reported issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower your troubleshooting efforts.

Part 1: Core Troubleshooting - Low Yield & Reaction Failure

This section addresses the most common and frustrating issue: the reaction simply doesn't work or provides disappointingly low yields.

Q1: My reaction has failed to produce any desired indole, or the yield is less than 10%. What are the most critical initial checkpoints?

A1: When facing a total reaction failure, it's essential to systematically verify the foundational components of the synthesis. The Fischer indole synthesis is robust, but highly sensitive to certain parameters.[1]

  • Purity of the Phenylhydrazine: This is the most common culprit. Phenylhydrazine is susceptible to air oxidation, turning dark and forming tars that can inhibit the reaction. Using old or discolored phenylhydrazine is a frequent cause of failure. Always use freshly distilled or purified phenylhydrazine.[2] Its hydrochloride salt is often more stable for storage.[2]

  • Acid Catalyst Potency and Choice: The reaction is acid-catalyzed at several key stages, including the crucial[3][3]-sigmatropic rearrangement.[4][5] If the acid is too weak, old, or wet (for Lewis acids), the reaction will not proceed. Ensure your acid catalyst is appropriate for the substrate and is of high quality.

  • Formation of the Hydrazone Intermediate: The entire synthesis hinges on the initial formation of the phenylhydrazone from the condensation of your phenylhydrazine and carbonyl compound.[6] While this can be done in a one-pot procedure[7][8], for troubleshooting, it is advisable to confirm the formation of this intermediate. You can attempt to isolate the hydrazone first to ensure this step is working before proceeding to the cyclization.

Here is a logical workflow for diagnosing a primary reaction failure:

TroubleshootingWorkflow Start Reaction Failure (Low/No Yield) CheckHydrazine Verify Phenylhydrazine Quality Start->CheckHydrazine Is it fresh & pure? CheckCatalyst Evaluate Acid Catalyst Start->CheckCatalyst CheckHydrazone Confirm Hydrazone Formation Start->CheckHydrazone CheckHydrazine->CheckCatalyst Yes PurifyHydrazine Purify Phenylhydrazine (Distill/Recrystallize Salt) CheckHydrazine->PurifyHydrazine No CheckCatalyst->CheckHydrazone Appropriate & Active ScreenAcids Screen Different Acid Catalysts CheckCatalyst->ScreenAcids Inappropriate/Inactive IsolateHydrazone Isolate Hydrazone Intermediate CheckHydrazone->IsolateHydrazone Unsure Rerun Re-run Reaction CheckHydrazone->Rerun Confirmed PurifyHydrazine->Rerun ScreenAcids->Rerun IsolateHydrazone->Rerun

Caption: Initial troubleshooting workflow for reaction failure.

Q2: I've confirmed my reagents are pure, but my yield is still low. How should I approach optimizing the reaction conditions?

A2: Optimization is a multiparameter process involving the acid catalyst, temperature, and solvent. These factors are interdependent.[3][9]

  • Acid Catalyst Selection: The choice of acid is critical and substrate-dependent.[3][10] A catalyst that is too harsh can cause decomposition, while one that is too mild will result in an incomplete reaction.[5]

    • Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) are commonly used.[4]

    • Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are also very effective but often require anhydrous conditions.[4][7]

    • Polyphosphoric acid (PPA) is an excellent choice for less reactive substrates as it can act as both the catalyst and solvent, though workup can be more challenging.[8]

  • Temperature and Time: The Fischer indole synthesis typically requires heat to overcome the activation energy of the[3][3]-sigmatropic rearrangement.[8][9] However, excessive heat or prolonged reaction times can lead to decomposition and tar formation.[8]

    • Start with conditions reported for similar substrates.[2]

    • Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal time.

    • For sensitive substrates, microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields.[8][9]

  • Solvent Choice: The solvent influences the solubility of reactants and the stability of intermediates.

    • Acetic acid is a common choice as it can serve as both a solvent and a mild acid catalyst.[2]

    • High-boiling point polar aprotic solvents like DMSO can be effective.[6]

    • In some cases, running the reaction neat (solvent-free) can provide excellent results.[8][11]

Table 1: Comparison of Common Reaction Parameters

ParameterOptionsConsiderations & Causality
Acid Catalyst ZnCl₂, BF₃·OEt₂Lewis Acids: Very effective but can be harsh. Require anhydrous conditions as water will deactivate them. Good for driving the reaction to completion.[7][10]
H₂SO₄, PPAStrong Brønsted Acids: PPA is particularly effective for difficult cyclizations. The high viscosity of PPA requires vigorous stirring. Workup involves quenching onto ice.[8]
p-TsOH, Acetic AcidMilder Brønsted Acids: Acetic acid can serve as both catalyst and solvent.[2] Good for substrates sensitive to decomposition under harsher conditions.
Solvent Acetic Acid, EthanolProtic Solvents: Common and effective. Acetic acid is often used. Ethanol is suitable for hydrazone formation.[8]
Toluene, DioxaneAprotic Solvents: Toluene can be used in eco-friendly protocols and aids in water removal via azeotropic distillation.[12]
None (Neat)Solvent-Free: Can lead to higher concentrations and faster reaction rates. Often paired with microwave heating.[8][11]
Temperature 80-110 °C (Reflux)Conventional Heating: A good starting point is the reflux temperature of the solvent.[2][7] Monitor for decomposition (darkening/tar formation).
100-150 °C (Microwave)Microwave Irradiation: Dramatically reduces reaction times and can improve yields by minimizing byproduct formation through rapid, uniform heating.[8][9]

Part 2: Side Products and Mechanistic Failures

Sometimes the reaction works, but yields a mixture of products or fails for specific mechanistic reasons.

Q3: My TLC shows multiple spots, and purification is difficult. What are the common side reactions?

A3: Side product formation is often due to the reaction conditions being too harsh or the substrate having alternative reactive pathways.

  • Incomplete Reaction: The most obvious "side product" is unreacted starting material. This points to insufficient catalyst, temperature, or reaction time.

  • Tar Formation: Significant darkening of the reaction mixture indicates decomposition, often caused by excessively high temperatures or a very strong acid catalyst.[9]

  • Reductive N-N Bond Cleavage: For some substrates, particularly those with strong electron-donating groups, the N-N bond of the hydrazone can cleave, leading to the formation of aniline and other byproducts instead of cyclizing.[5][13]

  • Regioisomer Formation: If you use an unsymmetrical ketone, you can form two different enamine intermediates, leading to a mixture of two indole regioisomers.[9][14] Controlling this is an advanced topic (see Q4).

Q4: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?

A4: The regioselectivity of the Fischer indole synthesis is a classic challenge. The reaction proceeds via an enamine intermediate, and with an unsymmetrical ketone, two such intermediates are possible. Cyclization will typically favor one pathway based on steric and electronic factors.

  • Steric Hindrance: The key[3][3]-sigmatropic rearrangement is sensitive to sterics. The reaction will generally favor the pathway involving the less sterically hindered enamine.[9]

  • Acid Strength: Higher acidity and higher temperatures tend to favor cyclization toward the less substituted carbon atom.[15] Conversely, a weakly acidic medium may favor indolization towards the more functionalized carbon.[2] Therefore, screening different acid catalysts and carefully controlling the temperature is the primary method for optimizing regioselectivity.

Mechanism Start Phenylhydrazine + Unsymmetrical Ketone Hydrazone Phenylhydrazone Start->Hydrazone H_plus H+ Hydrazone->H_plus Enamine1 Enamine (Less Substituted) H_plus->Enamine1 Path A Enamine2 Enamine (More Substituted) H_plus->Enamine2 Path B Rearrangement1 [3,3]-Sigmatropic Rearrangement Enamine1->Rearrangement1 Rearrangement2 [3,3]-Sigmatropic Rearrangement Enamine2->Rearrangement2 Indole1 Indole Isomer 1 (Kinetic Product) Rearrangement1->Indole1 Indole2 Indole Isomer 2 (Thermodynamic Product) Rearrangement2->Indole2 Loss_NH3 Loss of NH3 Indole1->Loss_NH3 Indole2->Loss_NH3

Caption: Regioselectivity in the Fischer indole synthesis.

Q5: My substrate has sensitive functional groups. Why might the reaction be failing?

A5: The strongly acidic and often hot conditions of the Fischer indole synthesis are incompatible with many functional groups.[1]

  • Acid-Labile Groups: Protecting groups like Boc, acetals, or ketals will likely be cleaved.

  • Electron-Donating Groups: As mentioned, strong electron-donating groups on the carbonyl component can stabilize an iminylcarbocation intermediate that forms from N-N bond cleavage, preventing the desired rearrangement and causing the reaction to fail.[13][16]

  • Basic Groups: If your substrate contains a basic site, such as a tertiary amine, it will be protonated by the acid catalyst.[17] This may not prevent the reaction, but you will need to use at least one extra equivalent of acid to account for this.

Part 3: Experimental Protocols

Here we provide actionable, step-by-step procedures for key aspects of the synthesis and troubleshooting.

Protocol 1: Purification of Phenylhydrazine by Distillation

Safety Note: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure: Place the crude phenylhydrazine into the distillation flask with a few boiling chips.

  • Vacuum Application: Slowly apply vacuum. Phenylhydrazine has a boiling point of approximately 120 °C at 12 mmHg.[18]

  • Distillation: Heat the flask gently with a heating mantle. Discard the first small fraction (forerun). Collect the main fraction of clear, colorless to pale yellow liquid.

  • Storage: Store the purified phenylhydrazine under an inert atmosphere (nitrogen or argon) in a dark, cool place. Use it as soon as possible.

Protocol 2: General One-Pot Fischer Indole Synthesis (Example: 2-phenylindole)

This protocol is adapted from a procedure for the synthesis of 2-phenylindole and should be optimized for other substrates.[8]

  • Reagent Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Hydrazone Formation: Add phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid to catalyze the condensation. Heat the mixture at 80°C for approximately 45 minutes. At this stage, you are forming the phenylhydrazone intermediate.

  • Cyclization Setup: In a separate flask, heat polyphosphoric acid (PPA) (approx. 4g per 1.2g of expected hydrazone) to about 100°C with vigorous stirring.

  • Indolization: Carefully and slowly add the crude hydrazone mixture from step 2 to the hot PPA. The reaction is often exothermic. Heat the resulting mixture at 150-160°C for 10-15 minutes. The mixture will darken.

  • Work-up: Allow the reaction to cool to about 100°C and then carefully pour it onto a large amount of crushed ice with stirring. The solid product will precipitate.

  • Isolation: Filter the solid product, wash it thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Standard Work-up and Purification
  • Quenching: After cooling the reaction mixture to room temperature, pour it carefully onto crushed ice or into a beaker of cold water.[8]

  • Neutralization: If a strong acid was used, slowly neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the evolution of CO₂ ceases.[7] Be cautious as this can be exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude indole via column chromatography on silica gel or by recrystallization from an appropriate solvent system.

By methodically addressing these common failure points and optimizing conditions, you can successfully troubleshoot and execute the Fischer indole synthesis for your specific research needs.

References

Overcoming poor solubility of 5-Aminoindole hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Aminoindole Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in organic solvents. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction: Understanding the Challenge

This compound is a versatile building block in pharmaceutical research, particularly in the synthesis of bioactive indole-based compounds.[1] However, its hydrochloride salt form, while enhancing aqueous solubility and stability, often presents significant challenges when working with organic solvents. This is primarily due to the high polarity imparted by the salt, which makes it less compatible with less polar organic media. This guide will provide you with the foundational knowledge and practical steps to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my organic solvent?

A1: this compound is a salt, making it a highly polar, crystalline solid. According to the principle of "like dissolves like," polar compounds dissolve best in polar solvents, while non-polar compounds dissolve best in non-polar solvents.[2][3] Many organic solvents, especially aprotic and non-polar ones, have a low dielectric constant and cannot effectively solvate the charged amine hydrochloride and chloride ions. This leads to poor solubility.

Q2: I'm observing a gummy or oily precipitate instead of a clear solution. What is happening?

A2: This phenomenon, often referred to as "oiling out," can occur when the compound melts in the solvent but doesn't truly dissolve, or if the salt is hygroscopic and absorbs moisture from the environment. The presence of even trace amounts of water can sometimes exacerbate this issue with hydrochloride salts.

Q3: Can I just heat the mixture to dissolve the compound?

A3: While gentle heating can increase the solubility of many compounds, it should be approached with caution for this compound. Excessive heat can lead to degradation, and the compound may precipitate out of solution upon cooling, often in an uncontrolled manner. Always perform a small-scale test to assess thermal stability and the potential for precipitation upon returning to room temperature.

Q4: Is it better to use the free base form of 5-Aminoindole for better solubility in organic solvents?

A4: The free base of 5-Aminoindole is significantly less polar than its hydrochloride salt and will generally exhibit much higher solubility in a wider range of organic solvents.[4][5] If your reaction conditions are compatible with the free base, converting the hydrochloride salt to its free base form can be an effective strategy. However, be mindful that the free base may have different stability and reactivity profiles.

In-Depth Troubleshooting Guides

Issue 1: Complete Insolubility in a Chosen Organic Solvent

If this compound shows no sign of dissolving in your selected solvent, a systematic approach is necessary to find a suitable medium.

start Start: Insoluble 5-Aminoindole HCl polar_aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) start->polar_aprotic polar_protic Try Polar Protic Solvents (e.g., Methanol, Ethanol) start->polar_protic co_solvent Use a Co-solvent System polar_aprotic->co_solvent If partially soluble fail Still Insoluble: Re-evaluate Approach polar_aprotic->fail If completely insoluble polar_protic->co_solvent If partially soluble polar_protic->fail If completely insoluble heat_sonication Apply Gentle Heat & Sonication co_solvent->heat_sonication free_base Convert to Free Base heat_sonication->free_base If still insoluble success Success: Clear Solution heat_sonication->success If soluble free_base->success If soluble in desired solvent free_base->fail

Caption: Decision workflow for addressing insolubility.

  • Assess Solvent Polarity: Start with highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where amine salts often show better solubility.[6] Polar protic solvents like methanol and ethanol can also be effective.

  • Employ Co-solvents: If you observe partial solubility, introducing a co-solvent can significantly enhance dissolution. A co-solvent works by reducing the overall polarity of a highly polar solvent or increasing the polarity of a less polar one, making the solvent system more compatible with the solute.[7][8][9]

    • For less polar solvents (e.g., Dichloromethane, Tetrahydrofuran): Add a small percentage (e.g., 5-10% v/v) of a polar aprotic solvent like DMSO or DMF.

    • For highly polar solvents: While less common for this specific issue, adjusting the solvent mixture can sometimes prevent issues like "oiling out."

  • Utilize Physical Methods:

    • Sonication: An ultrasonic bath can help break up solid agglomerates and increase the surface area available for solvation.

    • Gentle Heating: As mentioned, use a water bath to gently warm the mixture (e.g., 30-40°C) while stirring. Always monitor for any color change that might indicate degradation.

Issue 2: The Compound "Oils Out" or Forms a Gummy Precipitate

This is a common issue with hydrochloride salts in organic media and often points to poor solvation or the presence of water.

start Start: 'Oiling Out' Observed anhydrous Ensure Anhydrous Conditions (Dry Solvents & Glassware) start->anhydrous solvent_change Change Solvent or Co-solvent Ratio anhydrous->solvent_change free_base_conversion Convert to Free Base solvent_change->free_base_conversion If problem persists different_salt Consider a Different Salt Form (e.g., mesylate, tosylate) solvent_change->different_salt If free base is not an option success Success: Clear Solution free_base_conversion->success different_salt->success

Caption: Troubleshooting steps for "oiling out".

  • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Even small amounts of water can interfere with the dissolution of hygroscopic salts.

  • Modify the Solvent System:

    • Try a different class of solvent. If you are using an aprotic solvent, try a protic one, or vice-versa.

    • Adjust the co-solvent ratio. Sometimes a slight change in the polarity of the solvent mixture can dramatically improve solubility.

  • Convert to the Free Base: This is often the most reliable solution if your downstream application allows for it. The uncharged amine will have significantly better solubility in a wider range of organic solvents.

Experimental Protocols

Protocol 1: Systematic Co-solvent Solubility Screening

This protocol provides a method for systematically testing the solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Primary solvents (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate)

  • Co-solvents (e.g., DMSO, DMF, Methanol, Ethanol)

  • Small vials (e.g., 1.5 mL or 4 mL)

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare Stock Solutions of Co-solvents: Prepare 10% (v/v) solutions of each co-solvent in the primary solvents you wish to test.

  • Weigh the Solute: Accurately weigh a small amount of this compound (e.g., 5 mg) into each vial.

  • Add Solvent Systems: To each vial, add a specific volume (e.g., 1 mL) of a different co-solvent mixture. Also include controls with only the primary solvents.

  • Equilibrate:

    • Vortex each vial for 30 seconds.

    • Place the vials on a magnetic stir plate and stir at room temperature for 1-2 hours.

    • If the solid has not dissolved, gently heat the vials to 35°C and continue stirring for another hour.

  • Observe and Record: Visually inspect each vial for complete dissolution, partial dissolution, or no change. Record your observations in a table.

Primary SolventCo-solvent (10%)Observation (RT)Observation (35°C)
DichloromethaneNoneInsolubleInsoluble
DichloromethaneDMSOPartially SolubleSoluble
AcetonitrileNonePartially SolubleSoluble
AcetonitrileMethanolSolubleSoluble

Table 1: Example of a Co-solvent Screening Table. This table should be populated with your experimental observations to identify the most promising solvent systems.

Protocol 2: Conversion of this compound to its Free Base

This protocol describes a standard liquid-liquid extraction method to obtain the free base form.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • An organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Salt: Dissolve the this compound in a minimal amount of deionized water.

  • Basify the Solution: Transfer the aqueous solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution while gently swirling. You may observe gas evolution (CO₂). Continue adding the base until the gas evolution ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extract the Free Base: Add the organic extraction solvent (e.g., ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separate the Layers: Allow the layers to separate. Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Isolate the Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the 5-Aminoindole free base, which should be a solid.

Concluding Remarks

Overcoming the poor solubility of this compound in organic solvents is a common yet manageable challenge. By understanding the principles of polarity and employing a systematic approach to solvent selection and co-solvent screening, researchers can identify suitable conditions for their experiments. When insolubility persists, conversion to the more organic-soluble free base is a robust alternative. This guide provides the foundational knowledge and practical protocols to empower you to troubleshoot these issues effectively.

References

Side reaction pathways in the synthesis of 5-aminoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Aminoindoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-aminoindoles. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and side reactions that can arise during your experiments. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in mechanistic principles to empower you to not only solve problems but also to proactively prevent them.

5-Aminoindoles are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis can be complicated by the electronic properties of the amino group, which can lead to undesired reaction pathways. This guide provides in-depth, field-proven insights to help you navigate these complexities.

Section 1: Synthesis via Reduction of 5-Nitroindoles

The most common and often most reliable route to 5-aminoindoles is the reduction of a 5-nitroindole precursor. While straightforward in principle, this transformation is prone to several side reactions that can impact yield and purity.

FAQ 1.1: My reduction of 5-nitroindole is incomplete, leaving starting material or yielding unidentified impurities. What's going wrong?

Answer: Incomplete reduction is a frequent issue, often stemming from the choice of reducing agent, catalyst activity, or reaction conditions. The reduction proceeds through nitroso and hydroxylamine intermediates, which can sometimes be isolated as byproducts or participate in further undesired reactions.

Common Causes & Solutions:

  • Catalyst Deactivation (for Catalytic Hydrogenation):

    • Cause: The palladium on carbon (Pd/C) catalyst may be old, poisoned by sulfur- or halogen-containing impurities in the starting material or solvent, or simply insufficient in loading.

    • Solution: Use fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure solvents and starting materials are pure. Sometimes, adding a small amount of acetic acid can enhance the reaction rate, but this must be done cautiously as 5-aminoindoles can be acid-sensitive.

  • Insufficient Reductant Strength (for Chemical Reductions):

    • Cause: Reagents like sodium dithionite (Na₂S₂O₄) can be effective but may lack the potential to drive the reaction to completion, especially on a larger scale.[1] Similarly, the activity of metal/acid systems like Iron/HCl or Zinc/Acetic Acid depends heavily on the metal's activation and surface area.[1]

    • Solution: Tin(II) chloride (SnCl₂) in a polar solvent like ethanol or ethyl acetate is often a more robust and reliable choice for this transformation. It is highly effective and typically drives the reaction to completion.

  • Poor Solubility:

    • Cause: 5-Nitroindole may have poor solubility in the chosen reaction solvent, limiting its contact with the catalyst or reducing agent.

    • Solution: Select a solvent system that fully dissolves the starting material at the reaction temperature. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices. For chemical reductions, co-solvents may be necessary.

Troubleshooting Flowchart: Incomplete Reduction

start Incomplete Reduction Observed (TLC/LCMS) catalyst Catalytic Hydrogenation? start->catalyst chemical Chemical Reduction? catalyst->chemical No check_cat Check Catalyst Activity - Use fresh Pd/C - Increase loading (5-10 mol%) - Check for poisons catalyst->check_cat Yes check_reductant Check Reductant - Use fresh SnCl2 or Fe powder - Ensure proper activation of metal chemical->check_reductant Yes check_solv_h2 Improve Solubility - Use EtOH, EtOAc, or THF - Gentle warming check_cat->check_solv_h2 check_solv_chem Optimize Solvent/Acid - Use EtOH or AcOH - Ensure sufficient acid for metal reductions check_reductant->check_solv_chem

Caption: Troubleshooting workflow for incomplete reduction of 5-nitroindole.

FAQ 1.2: My final product is a dark, tar-like substance, and my yield is very low. Why does this happen?

Answer: The formation of dark polymeric tars is a classic sign of product instability. 5-Aminoindoles are highly electron-rich aromatic compounds, making them susceptible to oxidation and acid-catalyzed polymerization.

Mechanistic Insight:

The C3 position of the indole ring is nucleophilic. In the presence of acid, the indole nitrogen can be protonated, further activating the ring. The amino group at C5 donates electron density, making the molecule highly reactive. One molecule can attack another in an electrophilic aromatic substitution-type reaction, leading to oligomers and polymers. Furthermore, exposure to air (oxygen) can cause oxidative degradation, often catalyzed by trace metals, resulting in highly colored, complex mixtures.

Preventative Measures:

  • Maintain an Inert Atmosphere: Always run the reduction and perform the workup under an inert atmosphere of nitrogen or argon to prevent air oxidation.

  • Control pH During Workup: When the reaction is complete, avoid strong acidic conditions. If you used a metal/acid reduction, neutralize the mixture carefully with a base like sodium bicarbonate or sodium carbonate solution. The final product is an amine and will be soluble in acid, but prolonged exposure should be minimized.

  • Keep it Cold: Perform the workup and purification at reduced temperatures whenever possible.

  • Prompt Purification: Do not let the crude product sit for extended periods. Purify it immediately after workup, for example, by column chromatography on silica gel deactivated with triethylamine (e.g., using a mobile phase containing 1-2% Et₃N) to prevent streaking and decomposition on the column.

Section 2: Fischer Indole Synthesis

Synthesizing a 5-aminoindole using the Fischer indole synthesis requires starting with a 4-aminophenylhydrazine. The presence of the free amino group introduces a significant side reaction pathway that is a common cause of failure for this route.

FAQ 2.1: My Fischer indole synthesis using 4-aminophenylhydrazine is failing, yielding aniline derivatives instead of the indole. What is the mechanistic reason for this failure?

Answer: This is a well-documented failure mode of the Fischer indole synthesis and is caused by the electronic effect of the powerful electron-donating amino group on the phenylhydrazine ring.[2][3] The key step in the Fischer synthesis is an acid-catalyzed[4][4]-sigmatropic rearrangement. However, the amino group can stabilize an alternative pathway involving heterolytic N-N bond cleavage, which outcompetes the desired rearrangement.[3]

Mechanistic Explanation:

The reaction proceeds by forming a hydrazone, which tautomerizes to an ene-hydrazine intermediate. In the presence of acid, this intermediate is protonated.

  • Desired Pathway: The protonated ene-hydrazine undergoes a concerted[4][4]-sigmatropic rearrangement to form a di-imine, which then cyclizes and eliminates ammonia to form the indole.[5]

  • Side Reaction Pathway: The electron-donating amino group at the C4 position significantly weakens the N-N bond. This allows for facile acid-catalyzed heterolytic cleavage of this bond, forming an iminium cation and an aniline derivative.[2][3] This cleavage pathway is often kinetically favored over the rearrangement, leading to reaction failure.

cluster_0 Fischer Indole Synthesis: Competing Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Start 4-Aminophenylhydrazone EneHydrazine Ene-hydrazine Intermediate Start->EneHydrazine Protonated Protonated Ene-hydrazine EneHydrazine->Protonated Rearrangement [3,3]-Sigmatropic Rearrangement Protonated->Rearrangement High Ea Cleavage Heterolytic N-N Cleavage Protonated->Cleavage Low Ea (favored) Diimine Di-imine Rearrangement->Diimine Indole 5-Aminoindole Diimine->Indole Products Aniline + Iminium Cation Cleavage->Products

Caption: Competing[4][4]-sigmatropic rearrangement and N-N bond cleavage pathways.

Troubleshooting & Workarounds:

  • Protect the Amino Group: The most effective solution is to protect the amino group on the phenylhydrazine before the reaction. An acetyl (Ac) or tert-butyloxycarbonyl (Boc) group will convert the strongly donating amino group into a less donating amido group. This disfavors the N-N cleavage pathway, allowing the[4][4]-sigmatropic rearrangement to proceed.[3] The protecting group can be removed in a subsequent step.

  • Use a Lewis Acid: In some cases, switching from a Brønsted acid (like H₂SO₄ or polyphosphoric acid) to a milder Lewis acid (like ZnCl₂) can favor the desired cyclization, although protection is generally more reliable.[5]

Experimental Protocol: Protection Strategy for Fischer Synthesis

Objective: Synthesize 5-acetamidoindole, a precursor to 5-aminoindole.

Step 1: Acetylation of 4-Aminophenylhydrazine

  • Dissolve 4-aminophenylhydrazine hydrochloride (1.0 eq) in a 1:1 mixture of water and THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) slowly, followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetamidophenylhydrazine.

Step 2: Fischer Indole Synthesis

  • Combine the 4-acetamidophenylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of acetic acid and stir at room temperature to form the hydrazone.

  • Once hydrazone formation is complete (monitored by TLC/LCMS), remove the ethanol under reduced pressure.

  • Add a Lewis acid catalyst such as zinc chloride (ZnCl₂) (2.0 eq) or polyphosphoric acid.

  • Heat the mixture to 80-120 °C, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and perform a standard aqueous workup to isolate the crude 5-acetamidoindole.

  • Purify by column chromatography or recrystallization.

Step 3: Deprotection

  • Hydrolyze the acetamido group by heating in aqueous HCl (e.g., 6M HCl) to yield the final 5-aminoindole hydrochloride salt.

  • Neutralize with a base to obtain the free 5-aminoindole.

Section 3: General Purification and Stability

FAQ 3.1: My purified 5-aminoindole darkens over time, even when stored in a vial. How can I improve its long-term stability?

Answer: The darkening of 5-aminoindole upon storage is due to slow air oxidation. As mentioned previously, its electron-rich nature makes it highly susceptible to this process.

Best Practices for Storage:

  • Store Under Inert Gas: After purification, flush the vial or container with argon or nitrogen before sealing.

  • Use Amber Vials: Protect the compound from light, which can accelerate degradation.

  • Store Cold and Dry: Store the material in a freezer (-20 °C) or refrigerator (4 °C) in a desiccator.

  • Convert to a Salt: For long-term storage, consider converting the 5-aminoindole to its hydrochloride or sulfate salt. The protonated ammonium salt is significantly less electron-donating, which dramatically reduces its susceptibility to oxidation. The free base can be regenerated by treatment with a mild base just before use.

Data Summary: Common Reducing Agents for 5-Nitroindole
Reducing AgentTypical ConditionsAdvantagesPotential Side Reactions/Issues
H₂ / Pd-C 5-10 mol% Pd/C, H₂ (1-4 atm), EtOH or EtOAc, RTClean reaction, easy workup (filtration)Catalyst poisoning, potential for over-reduction of other groups, requires specialized equipment.
SnCl₂·2H₂O 3-5 eq, EtOH or EtOAc, 50-70 °CHigh yield, reliable, tolerates many functional groupsWorkup can be tedious due to tin salts, requires heating.
Fe / NH₄Cl 5-10 eq Fe powder, aq. NH₄Cl, EtOH, refluxInexpensive, environmentally benignCan be slow, requires large excess of iron, vigorous stirring needed.
Na₂S₂O₄ 3-6 eq, aq. THF or Dioxane, 60-80 °CMild conditionsCan be unreliable on large scale, may result in incomplete reduction.

References

Technical Support Center: A Guide to Scaling Up the Production of 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Aminoindole hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge necessary to navigate the challenges of transitioning this important pharmaceutical intermediate from the laboratory to pilot and industrial-scale production.

I. Foundational Principles: The Synthesis of 5-Aminoindole

The most prevalent and industrially viable route to 5-Aminoindole is the reduction of 5-nitroindole. This transformation, while conceptually straightforward, presents several challenges upon scale-up, particularly concerning reaction control, product stability, and purity.

Core Synthesis Pathway: Catalytic Hydrogenation

The catalytic hydrogenation of 5-nitroindole is the preferred industrial method due to its high efficiency and clean reaction profile, with water being the primary byproduct[1].

Synthesis Pathway 5-Nitroindole 5-Nitroindole 5-Aminoindole 5-Aminoindole 5-Nitroindole->5-Aminoindole H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) 5-Aminoindole HCl 5-Aminoindole HCl 5-Aminoindole->5-Aminoindole HCl HCl in Solvent (e.g., IPA, Ethyl Acetate)

Caption: General synthesis route for this compound.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

A. Reaction & Process Control

Q1: My hydrogenation reaction is sluggish or stalls before completion. What are the potential causes and how can I troubleshoot this?

A1: A stalled hydrogenation reaction is a frequent issue during scale-up. The root causes can often be traced to the catalyst, hydrogen availability, or the presence of impurities.

  • Catalyst Deactivation:

    • Poisoning: The catalyst, typically Palladium on carbon (Pd/C), is susceptible to poisoning by sulfur-containing compounds or other impurities in the starting material or solvent. Ensure the purity of your 5-nitroindole and solvents.

    • Activity: The activity of the catalyst can vary between batches. It's crucial to use a fresh, high-quality catalyst. For larger scale reactions, consider a higher catalyst loading, typically in the range of 5-10% w/w relative to the 5-nitroindole[2].

  • Mass Transfer Limitations:

    • Hydrogen Availability: On a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst is critical. Inadequate agitation can lead to poor hydrogen dissolution and a stalled reaction.

    • Agitation: Increase the agitation speed to improve gas-liquid dispersion and the suspension of the catalyst particles.

  • Reaction Conditions:

    • Temperature and Pressure: While the reaction is often run at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate. Increasing the hydrogen pressure (typically 1-4 atm for lab scale) can also drive the reaction to completion[2]. For industrial scale, pressures can be higher, but this requires specialized equipment. One lab-scale example uses a hydrogen pressure of 4.0 MPa (approximately 40 atm) at 80°C[3][4].

Q2: I'm observing a significant exotherm during the reaction, especially at the beginning. How can I manage this on a larger scale?

A2: The reduction of a nitro group is a highly exothermic process, and managing the heat generated is a primary safety concern during scale-up. A runaway reaction can occur if the heat is not dissipated effectively.

  • Controlled Addition: Instead of adding all the catalyst at once, consider adding it portion-wise to control the initial rate of reaction.

  • Hydrogen Flow Rate: In a semi-batch process, the reaction rate can be controlled by the rate of hydrogen addition.

  • Cooling Capacity: Ensure your reactor has adequate cooling capacity. For industrial reactors, this involves efficient cooling jackets and potentially internal cooling coils.

  • Solvent Choice and Concentration: A higher volume of solvent can act as a heat sink, but this may also decrease the reaction rate. A balance must be struck.

Q3: What are the common side products, and how can I minimize their formation?

A3: The reduction of nitroaromatics can lead to several byproducts, particularly if the reaction is not optimized.

  • Hydroxylamine Intermediate: The reduction proceeds through a nitroso and then a hydroxylamine intermediate. Under certain conditions, the hydroxylamine can accumulate. This is not only a yield loss but also a safety hazard as these intermediates can be unstable.

  • Azo and Azoxy Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates can form azoxy compounds, which can be further reduced to azo compounds and hydrazines[1].

To minimize these, ensure:

  • Efficient Hydrogenation: Good catalyst activity and efficient hydrogen transfer will favor the complete reduction to the amine.

  • Optimized Conditions: Avoid conditions that might favor the accumulation of intermediates, such as low hydrogen pressure or partially deactivated catalyst.

Side_Reactions 5-Nitroindole 5-Nitroindole 5-Nitrosoindole 5-Nitrosoindole 5-Nitroindole->5-Nitrosoindole 5-Hydroxylaminoindole 5-Hydroxylaminoindole 5-Nitrosoindole->5-Hydroxylaminoindole Azoxy Compound Azoxy Compound 5-Nitrosoindole->Azoxy Compound Condensation with 5-Hydroxylaminoindole 5-Aminoindole 5-Aminoindole 5-Hydroxylaminoindole->5-Aminoindole Azo Compound Azo Compound Azoxy Compound->Azo Compound Reduction Hydrazine Compound Hydrazine Compound Azo Compound->Hydrazine Compound Reduction Hydrazine Compound->5-Aminoindole

Caption: Potential side reactions during the reduction of 5-nitroindole.

B. Product Isolation and Purification

Q4: I'm having trouble with the crystallization of this compound. What are the key parameters to control?

A4: Crystallization is a critical step for achieving high purity. For amine hydrochlorides, the process can be challenging due to their solubility and potential for polymorphism.

  • Solvent Selection:

    • Protic Solvents: Alcohols like isopropanol (IPA) or ethanol are commonly used. The hydrochloride salt is typically less soluble in these than the free base.

    • Aprotic Solvents in Combination with Protic Solvents: A combination of an aprotic solvent like ethyl acetate or methyl isobutyl ketone with a protic solvent can be effective[5]. The free base is dissolved in the aprotic solvent, and then a solution of HCl in a protic solvent (like IPA) is added to precipitate the salt.

  • Controlling Supersaturation:

    • Cooling Rate: A slow, controlled cooling rate is crucial for forming larger, more easily filterable crystals and for achieving high purity. Rapid cooling can lead to the formation of fine needles or entrapment of impurities.

    • Anti-solvent Addition: If using an anti-solvent (a solvent in which the product is insoluble) to induce crystallization, add it slowly to the solution of the product.

  • Polymorphism:

    • Definition: Polymorphism is the existence of multiple crystal forms of the same compound. Different polymorphs can have different physical properties, including solubility and stability, which is a major concern in the pharmaceutical industry[6][7].

    • Control: The choice of solvent, temperature, and cooling rate can all influence which polymorph is formed[8][9]. It is essential to characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches[7].

Q5: The filtration of my this compound is very slow. What can I do to improve it?

A5: Slow filtration is often due to a small particle size or the formation of needle-like crystals that can block the filter medium.

  • Crystal Habit Modification:

    • Crystallization Conditions: As discussed above, optimizing the crystallization conditions to favor the growth of larger, more equant (less needle-like) crystals will significantly improve filtration.

    • Agitation: The agitation rate during crystallization can also affect crystal size and shape.

  • Filtration Equipment:

    • Nutsche Filter-Dryer: For pilot and industrial scale, an Agitated Nutsche Filter-Dryer (ANFD) is often used. This equipment allows for filtration, washing, and drying in a single contained unit, which is beneficial for handling sensitive or hazardous materials[10][11].

Q6: My final product has a dark color and some impurities. How can I improve the purity?

A6: Color and impurities can arise from side products of the reaction or degradation of the product.

  • Charcoal Treatment: Before crystallization, treating the solution of the crude 5-Aminoindole free base with activated carbon can help remove colored impurities.

  • Recrystallization: If the purity is still not satisfactory, a recrystallization of the hydrochloride salt may be necessary.

  • Impurity Profiling: It is crucial to identify the impurities using analytical techniques like HPLC-MS. Knowing the identity of the impurities can provide clues about their origin and how to prevent their formation. Common impurities in related indole syntheses can arise from incomplete reactions or over-reduction[12].

C. Stability and Handling

Q7: 5-Aminoindole appears to be unstable. What are the best practices for handling and storing it?

A7: Unprotected aminoindoles are known to be sensitive to air and light and can undergo oxidative dimerization or decomposition[13].

  • Inert Atmosphere: Handle the 5-Aminoindole free base under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Light Protection: Protect the compound from light.

  • Temperature: Store at reduced temperatures (0-8°C is often recommended for the free base)[14].

  • Hydrochloride Salt: The hydrochloride salt is significantly more stable than the free base and is the preferred form for storage and handling[12].

III. Quantitative Data and Experimental Protocols

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of 5-Nitroindole
ParameterLaboratory ScalePilot/Industrial Scale (Estimated)Rationale & Key Considerations
Substrate Concentration 5-15% (w/v)10-25% (w/v)Higher concentrations improve throughput but require better heat management.
Catalyst 5-10% Pd/C5-10% Pd/C (dry or wet)Catalyst loading is a key parameter to optimize for reaction time and cost.
Solvent Ethanol, Methanol, Ethyl AcetateEthanol, Methanol, IPASolvent choice impacts solubility, reaction rate, and downstream processing.
Hydrogen Pressure 1-4 atm (balloon or Parr)5-15 bar (5-15 atm)Higher pressure increases hydrogen availability and reaction rate.
Temperature 25-60°C40-80°CHigher temperatures increase the rate but may also promote side reactions.
Agitation Vigorous magnetic or overhead stirringHigh-speed mechanical agitationCrucial for mass transfer in a three-phase system.
Experimental Protocol: Pilot-Scale Synthesis of this compound

Safety First: The catalytic hydrogenation of a nitro compound is a potentially hazardous reaction. A thorough safety review, including a Process Hazard Analysis (PHA), must be conducted before attempting this on a large scale. Ensure the reactor is properly rated for the intended pressure and temperature and is equipped with appropriate safety features like a rupture disc and pressure relief valve.

  • Reactor Preparation:

    • Charge a suitable pressure reactor with 5-nitroindole and the chosen solvent (e.g., ethanol).

    • Seal the reactor and purge with nitrogen several times to remove all oxygen.

  • Catalyst Charging:

    • Under a nitrogen atmosphere, carefully charge the 5-10% Pd/C catalyst. If using a dry catalyst, this must be done with extreme care to avoid creating a dust cloud. Wet catalysts are often preferred for safety on a larger scale.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 10 bar).

    • Start agitation and heat the reactor to the desired temperature (e.g., 60°C).

    • Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., HPLC).

  • Reaction Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: The catalyst on the filter is pyrophoric and must be kept wet and handled according to safety protocols.

  • Crystallization and Isolation:

    • To the filtrate containing the 5-Aminoindole free base, add a solution of HCl in a suitable solvent (e.g., isopropanol) at a controlled rate.

    • Initiate a controlled cooling profile to induce crystallization.

    • Age the slurry at a lower temperature to maximize yield.

    • Isolate the this compound by filtration (e.g., using a centrifuge or ANFD).

    • Wash the filter cake with a cold solvent to remove residual impurities.

    • Dry the product under vacuum at a controlled temperature.

IV. References

  • Almac Group. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from Almac. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions. BenchChem.

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac.

  • Control of polymorphism in crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing).

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.

  • BenchChem. (2025). How to prevent polymorphism during 1-Ethyl-1H-indol-7-amine crystallization. BenchChem.

  • Control of Polymorphism in Crystallization of Amino Acid | Request PDF. (2025, August 7). ResearchGate.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester.

  • Indole synthesis: a review and proposed classification. (n.d.). PMC - NIH.

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024, September 12). MDPI.

  • ANFD – Filtration & Drying. (n.d.). Alfa Process.

  • 5-Aminoindole. (n.d.). Chem-Impex.

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office - EP 2436381 A1 - Googleapis.com.

  • 5-Aminoindole synthesis. (n.d.). ChemicalBook.

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023, April 3). MDPI.

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.

  • Hydrogen, Q, Industrial (I), 99.95%, 65 lbs, High Pressure Steel (HPS), CGA 350. (n.d.). Weldstar.

  • How to Prepare 5-Aminoindole: Methods and Spectral Data - FAQ. (n.d.). Guidechem.

  • The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE.

  • Template-free, controllable and scalable synthesis of poly(5-aminoindole) nanoparticles for printable electrochemical immunosensor with ultra-high sensitivity. (2021, December 22). PubMed.

  • 5-Aminoindole | C8H8N2 | CID 78867. (n.d.). PubChem.

  • Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing.

  • Lab Scale Agitated Filter Dryers | GFD® Lab - Kilolabs. (n.d.).

  • SAFETY DATA SHEET. (2009, September 30). Fisher Scientific.

  • Filter Dryer | Pharmaceuticals | Fine Chemicals. (2025, December 17). Powder Systems.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). (2017, March 31). ICH.

  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. (2025). Benchchem.

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (2025). Benchchem.

  • 5-Aminoindole 97 5192-03-0. (n.d.). Sigma-Aldrich.

  • Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. (2017, April 12). Juniper Publishers.

  • Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. (n.d.). MDPI.

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). EMA.

  • Spherified Pd0.33Ni0.67/BCNT Catalyst for Nitrobenzene Hydrogenation. (n.d.). MDPI.

  • ICH guideline Q3D (R2) on elemental impurities Step 5. (2019, March 22). EMA - European Union.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC - NIH.

  • Nutsche Agitated Filter Dryer - Kilolabs. (n.d.).

  • 5-Aminoindole 97 5192-03-0. (n.d.). Sigma-Aldrich.

  • 5-Aminoindole (CAS 5192-03-0): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.

  • Function and Informatics Driven Assembly of New Pilot Scale Libraries. (n.d.). Grantome.

  • Technical Support Center: Catalyst Selection for the Reduction of Nitro Compounds to Anilines. (2025). Benchchem.

  • The Synthesis Journey of 5-Amino-7-azaindole: From Precursors to API Intermediate. (2025, October 10).

  • Process for producing 5-aminolevulinic acid hydrochloride. (n.d.). Google Patents.

  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (2021, August 5).

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI.

References

Validation & Comparative

A Tale of Two Indoles: A Comparative Guide to the Synthesis Reactivity of 5-Aminoindole and 5-Nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the indole scaffold stands as a privileged structure, forming the core of countless pharmaceuticals, agrochemicals, and materials. However, the reactivity of this bicyclic heterocycle is not monolithic. The strategic placement of functional groups can dramatically alter its electronic character, transforming it from a reactive nucleophile to a more subdued building block. This guide provides an in-depth comparison of two pivotal C5-substituted indoles: 5-aminoindole hydrochloride and 5-nitroindole. We will dissect their electronic profiles, compare their performance in key synthetic transformations, and provide experimentally-grounded protocols to illustrate the profound impact of an electron-donating group versus an electron-withdrawing group on synthesis reactivity.

The Electronic Dichotomy: Activation vs. Deactivation

The fundamental difference in the chemical behavior of 5-aminoindole and 5-nitroindole stems from the electronic nature of their respective substituents at the C5 position. This dictates the nucleophilicity of the indole ring system and its propensity to engage in chemical reactions, particularly Electrophilic Aromatic Substitution (EAS).

  • 5-Aminoindole: The Activated Nucleophile The amino group (-NH₂) is a potent electron-donating group (EDG) . Through a resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This significantly increases the electron density across the indole ring, rendering it highly "activated" and more nucleophilic. This activation is most pronounced at the positions ortho and para to the amino group (C4 and C6). Consequently, 5-aminoindole readily participates in EAS reactions under mild conditions. It is important to note that its hydrochloride salt form (5-aminoindole·HCl) is often used for stability and handling; the reactive free base is typically generated in situ during a reaction.[1]

  • 5-Nitroindole: The Deactivated Electrophile Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group (EWG) . It deactivates the indole ring through both a powerful inductive effect and a resonance effect, pulling electron density away from the aromatic system.[2] This electronic deficit makes the ring significantly less nucleophilic and thus, much less reactive towards electrophiles. Syntheses involving EAS on 5-nitroindole often require harsher conditions, and the substitution patterns are altered. The deactivating nature of the nitro group makes 5-nitroindole a valuable intermediate when subsequent reactions require a less reactive indole core or when the nitro group itself is destined for transformation.[3][4][5]

The following diagram illustrates the opposing resonance effects that underpin the reactivity differences.

G Figure 1: Electronic Effects on the Indole Ring cluster_0 5-Aminoindole (Activated) cluster_1 5-Nitroindole (Deactivated) 5-Aminoindole Increased Electron Density (Nucleophilic) NH2_Group -NH₂ Group (Electron-Donating) NH2_Group->5-Aminoindole Resonance Donation 5-Nitroindole Decreased Electron Density (Less Nucleophilic) NO2_Group -NO₂ Group (Electron-Withdrawing) NO2_Group->5-Nitroindole Resonance Withdrawal

Caption: Opposing electronic effects of amino and nitro groups.

Comparative Data: Physical and Spectroscopic Properties

A clear understanding of a reagent's physical properties is paramount for experimental design. The table below summarizes key data for both compounds.

PropertyThis compound5-Nitroindole
CAS Number 65795-92-8 (HCl salt) / 5192-03-0 (free base)[6][7][8][9][10]6146-52-7[3][4][11][12][13]
Molecular Formula C₈H₈N₂·HCl[1]C₈H₆N₂O₂[11][12][14]
Molecular Weight 168.62 g/mol 162.15 g/mol [11][12][14]
Appearance Off-white to light brown solidYellow to orange crystalline solid[3][13]
Melting Point 255-257 °C (lit.)140-142 °C (lit.)[4][11]
Solubility Soluble in water and polar organic solventsSoluble in organic solvents, limited in water[3]
¹H NMR (DMSO-d₆) Signals characteristic of an amino-substituted indoleSignals shifted downfield due to -NO₂ deshielding[15]
¹³C NMR (DMSO-d₆) Signals characteristic of an electron-rich aromatic systemSignals shifted downfield, especially C5[16]

Reactivity in Key Synthetic Transformations

The choice between 5-aminoindole and 5-nitroindole is dictated by the desired transformation. Their divergent electronic natures lead to starkly different outcomes in common synthetic reactions.

A. Electrophilic Aromatic Substitution (EAS)

This is where the contrast is most dramatic.

  • 5-Aminoindole: As an activated substrate, it undergoes EAS reactions with ease. The powerful directing effect of the amino group favors substitution at the C4 and C6 positions. The inherent reactivity of the C3 position of the indole nucleus also remains high.

  • 5-Nitroindole: As a deactivated substrate, it is highly resistant to EAS. When reactions are forced under harsh conditions, substitution is generally directed meta to the nitro group. However, the overall deactivation makes such reactions low-yielding and often impractical.

B. N-H Acidity and N-Functionalization
  • 5-Aminoindole: The electron-donating amino group slightly decreases the acidity of the pyrrole N-H proton compared to unsubstituted indole. N-functionalization (e.g., N-alkylation, N-acylation) requires a suitable base, but care must be taken to avoid competing reactions at the C5-amino group, often necessitating a protection strategy.

  • 5-Nitroindole: The electron-withdrawing nitro group significantly increases the acidity of the N-H proton. This makes deprotonation with common bases (e.g., NaH) more facile, simplifying N-functionalization reactions.[17]

C. Reduction of the Substituent

A key synthetic application of 5-nitroindole is its role as a precursor to 5-aminoindole.

  • 5-Nitroindole: The nitro group is readily reduced to an amino group using a variety of standard methods, including catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media.[18] This transformation is typically high-yielding and provides clean access to the highly reactive 5-aminoindole scaffold.[19][20]

D. Polymerization
  • 5-Aminoindole: The presence of the amino group enables oxidative polymerization to form poly(5-aminoindole), a conductive polymer with applications in biosensors and electronics.[21] This reactivity pathway is not accessible to 5-nitroindole.

Field-Proven Experimental Protocols

To provide a practical context, we present two validated, stepwise protocols that highlight the characteristic reactivity of each compound.

Protocol 1: Synthesis of 5-Aminoindole via Reduction of 5-Nitroindole

This protocol demonstrates the most common and vital use of 5-nitroindole as a synthetic precursor. The workflow illustrates a standard catalytic hydrogenation.

Caption: Workflow for the reduction of 5-nitroindole.

Methodology:

  • Reaction Setup: To a solution of 5-nitroindole (1.0 mmol) in a suitable solvent like ethanol or methanol (10 mL) in a round-bottom flask, add Palladium on carbon (10% Pd/C, ~10 mol%).

  • Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask or perform the reaction in a Parr hydrogenation apparatus. Purge the flask with H₂.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the yellow 5-nitroindole spot and the appearance of the 5-aminoindole product (which may require visualization with a stain like ninhydrin).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-aminoindole, which can be further purified by recrystallization or column chromatography if necessary.[18]

Causality Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The palladium surface adsorbs both the hydrogen gas and the nitroindole, facilitating the stepwise reduction to the amine without affecting the indole ring.

Protocol 2: Electrophilic Bromination of 5-Aminoindole

This protocol showcases the high reactivity of the 5-aminoindole ring towards electrophiles, requiring mild brominating agents and conditions.

Methodology:

  • Reaction Setup: Dissolve 5-aminoindole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of a mild brominating agent, such as N-Bromosuccinimide (NBS) (1.0 eq.), in the same solvent. The use of a less reactive electrophile like NBS prevents over-bromination and decomposition that might occur with harsher reagents like Br₂.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The high activation of the ring means the reaction is often complete within 1-2 hours.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the organic solvent under reduced pressure. The crude product, primarily 6-bromo-5-aminoindole, can be purified by silica gel chromatography.

Trustworthiness: This protocol is self-validating. The mild conditions (0 °C, NBS) are a direct consequence of the activated nature of the substrate. An attempt to use these conditions on 5-nitroindole would result in no reaction, confirming the profound difference in reactivity.

Strategic Synthesis Applications

  • 5-Nitroindole is the reagent of choice when:

    • The synthesis requires the introduction of the amino group late in the sequence.[22][23]

    • The indole core must be protected from electrophilic attack during other transformations.

    • N-functionalization is desired without competing side reactions.

    • It serves as a key intermediate in the synthesis of anticancer agents, kinase inhibitors, and antiviral compounds.[4][17]

  • This compound is the preferred starting material when:

    • The goal is to perform electrophilic substitutions on the indole ring.[1]

    • The amino group itself is to be functionalized or used as a handle for further reactions (e.g., diazotization, amide coupling).

    • It is a building block for bioactive molecules in neuropharmacology and oncology and for creating functional materials like conductive polymers.[1][21][24]

Conclusion

While structurally similar, 5-aminoindole and 5-nitroindole exist at opposite ends of the reactivity spectrum. 5-Aminoindole is an electron-rich, activated system poised for electrophilic attack, offering a direct route to highly functionalized indole derivatives. In contrast, 5-nitroindole is an electron-deficient, deactivated scaffold whose value lies in its stability, its unique N-H acidity, and its role as a stable and reliable precursor to its more reactive amino counterpart. The judicious selection between these two reagents, based on a deep understanding of their electronic properties, is a cornerstone of efficient and logical indole synthesis design.

References

A Comparative Analysis of the Biological Activities of 5-Aminoindole and 6-Aminoindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its simple derivatives, the positional isomers 5-aminoindole and 6-aminoindole serve as critical starting materials for the synthesis of a new generation of therapeutic agents. The seemingly subtle difference in the placement of the amino group on the indole ring can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting molecules. This guide provides an in-depth comparison of 5-aminoindole and 6-aminoindole, focusing on their roles as precursors in the development of enzyme inhibitors and receptor ligands, supported by available data on their derivatives.

The Strategic Importance of the Amino Group Position

The location of the amino substituent on the indole ring dictates the electronic distribution and steric accessibility of the molecule, which in turn affects its ability to interact with biological targets. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition by proteins. Furthermore, the amino group serves as a key synthetic handle for the elaboration of the indole core into more complex structures. The differential reactivity and spatial orientation of the amino group in the 5- and 6-positions provide medicinal chemists with distinct avenues for structure-activity relationship (SAR) studies.

Comparative Biological Activities as Scaffolds for Drug Discovery

While direct comparative biological data on the parent 5-aminoindole and 6-aminoindole molecules are sparse in the public domain, a wealth of information on their derivatives allows for an inferential comparison of their potential. Both isomers are extensively used in the synthesis of inhibitors targeting a range of proteins implicated in various diseases.

5-Aminoindole: A Versatile Precursor for Diverse Inhibitors

5-Aminoindole has proven to be a valuable building block for the development of a variety of therapeutic agents. Its derivatives have shown significant activity as:

  • HIV Protease Inhibitors: The 5-amino group can be elaborated to introduce functionalities that interact with the active site of the HIV protease enzyme, a critical target in antiretroviral therapy.[1][2]

  • Protein Kinase Cθ (PKCθ) Inhibitors: PKCθ is a key enzyme in T-cell signaling, making it an attractive target for autoimmune diseases.[3][4] Derivatives of 5-aminoindole have been explored for their potential to selectively inhibit this kinase.

  • Receptor Tyrosine Kinase (RTK) Inhibitors: RTKs are crucial in cellular signaling pathways that control cell growth and proliferation, and their dysregulation is a hallmark of cancer.[5] 5-Aminoindole serves as a scaffold for the synthesis of potent RTK inhibitors.[6]

6-Aminoindole: A Scaffold for Targeted Therapies

Similarly, 6-aminoindole is a cornerstone in the synthesis of targeted therapeutics, with its derivatives demonstrating efficacy as:

  • mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, and its inhibition is a validated strategy in cancer therapy.[7][8] Derivatives of 6-aminoindole have shown promise as mTOR inhibitors.[9]

  • Protein Kinase Cθ (PKCθ) Inhibitors: Like its 5-isomer, 6-aminoindole has also been utilized in the development of PKCθ inhibitors, suggesting that both scaffolds can be adapted to target this kinase.[10][11][12]

  • TRPV1 Antagonists: The transient receptor potential vanilloid 1 (TRPV1) is an ion channel involved in pain sensation.[13] 6-Aminoindole derivatives have been investigated as antagonists of TRPV1 for the treatment of pain.[14][15]

At a Glance: Comparative Applications in Drug Discovery

Biological Target5-Aminoindole Derivatives6-Aminoindole DerivativesKey Insights
Protein Kinase Cθ (PKCθ) Utilized as a scaffold for inhibitors.Also used as a scaffold for inhibitors.The indole core is a viable starting point for targeting PKCθ, with the potential for differential selectivity and potency based on the amino group's position.
HIV Protease A known precursor for inhibitors.[1]Less commonly reported.The 5-position appears to be synthetically more explored for this target.
mTOR Less commonly reported.A recognized scaffold for inhibitors.[7][8]The 6-amino substitution may offer advantages for interacting with the mTOR kinase domain.
TRPV1 Less commonly reported.A known precursor for antagonists.[13][14]The 6-position seems to be favored for developing TRPV1 antagonists.
Receptor Tyrosine Kinases (RTKs) A versatile scaffold for various RTK inhibitors.[5][6]Less commonly reported for a broad range of RTKs.5-Aminoindole appears to be a more generalist scaffold for this class of enzymes.

Note: This table is based on the prevalence of published research and does not preclude the potential activity of derivatives from either isomer against any of the listed targets.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activity of 5-aminoindole, 6-aminoindole, or their derivatives, standardized in vitro assays are essential. Below are representative protocols for enzyme inhibition and receptor binding assays.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Objective: To quantify the concentration of an inhibitor (e.g., a derivative of 5- or 6-aminoindole) required to reduce the activity of a target enzyme by 50%.

Materials:

  • Target enzyme (e.g., PKCθ, mTOR kinase)

  • Substrate for the enzyme (labeled or unlabeled)

  • Assay buffer specific to the enzyme

  • Test compounds (5-aminoindole, 6-aminoindole, or their derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate

  • Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. The optimal concentrations should be determined empirically, often near the Michaelis-Menten constant (Km) for the substrate.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the serially diluted test compounds, positive control, or negative control to the respective wells.

    • Pre-incubate the enzyme with the compounds for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature, allowing the reaction to proceed in the linear range.

  • Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. The signal is proportional to the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[16]

Diagram of a Typical Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of 5/6-Aminoindole Derivatives Add_Compound Add Compounds/ Controls Compound_Dilution->Add_Compound Enzyme_Prep Enzyme Solution Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Compound Pre_Incubate Pre-incubation Add_Compound->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Reaction Incubation Add_Substrate->Incubate Read_Plate Measure Signal Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

Receptor-Ligand Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor, and to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes or whole cells expressing the target receptor (e.g., TRPV1)

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Assay buffer

  • Test compounds (5-aminoindole, 6-aminoindole, or their derivatives)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed amount of cell membranes or whole cells.

    • A fixed concentration of the labeled ligand.

    • Serially diluted test compounds or vehicle control.

    • For non-specific binding determination, add a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The filter will trap the cell membranes with the bound ligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound ligand.

  • Detection:

    • For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and count the radioactivity.

    • For fluorescently labeled ligands, measure the fluorescence of the filters.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Diagram of a Competitive Receptor Binding Assay

G cluster_binding Binding Equilibrium cluster_outcome Measurement Receptor Receptor Labeled_Ligand Labeled Ligand Receptor->Labeled_Ligand Binds Aminoindole 5/6-Aminoindole Derivative Receptor->Aminoindole Competes Bound_Signal Measures Bound Labeled Ligand Aminoindole->Bound_Signal Reduces Signal

Caption: Principle of a competitive receptor binding assay.

Conclusion and Future Directions

The positional isomers 5-aminoindole and 6-aminoindole are undeniably valuable starting points in the quest for novel therapeutics. While their direct biological activities are not extensively documented, the vast body of research on their derivatives clearly indicates that the position of the amino group significantly influences the pharmacological profile of the resulting molecules. Derivatives of 5-aminoindole have been widely explored as inhibitors of HIV protease and various receptor tyrosine kinases, whereas 6-aminoindole derivatives have shown particular promise as inhibitors of mTOR and antagonists of TRPV1. Notably, both isomers serve as effective scaffolds for the development of PKCθ inhibitors, presenting an interesting area for direct comparative studies.

For researchers in drug discovery, the choice between 5-aminoindole and 6-aminoindole as a starting material should be guided by the specific biological target and the desired SAR. The distinct electronic and steric properties of these isomers offer a strategic advantage in the design of selective and potent ligands. Future research endeavors should include direct head-to-head comparisons of the biological activities of 5- and 6-aminoindole and their simple derivatives against a panel of enzymes and receptors to provide a more quantitative understanding of their intrinsic properties. Such studies will undoubtedly accelerate the rational design of next-generation indole-based therapeutics.

References

A Researcher's Guide to Validating Target Engagement for 5-Aminoindole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a therapeutic candidate binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of successful development.[1] This process, known as target engagement validation, provides the critical link between a compound's chemical structure and its biological effect, underpinning its mechanism of action and ultimate clinical potential.[2] For researchers working with novel chemotypes like 5-aminoindole-based compounds, a robust and multifaceted approach to target engagement is not just recommended—it is imperative for making confident, data-driven decisions.[3]

This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of 5-aminoindole-based compounds. We will delve into the principles, experimental workflows, and relative merits of key biophysical and cell-based assays, offering insights to help you select the most appropriate techniques for your research questions.

The Importance of a Multi-Faceted Approach

No single method for determining target engagement is universally superior; each possesses unique strengths and weaknesses. A comprehensive validation strategy, therefore, often involves the orthogonal application of several techniques. Biochemical assays, for instance, offer a controlled environment to meticulously characterize binding kinetics, a crucial step in building structure-activity relationships (SAR).[4] However, these in vitro systems cannot fully recapitulate the complexities of the cellular environment.[4] Cellular target engagement assays are therefore essential for confirming that a compound can access its target in a more physiologically relevant context and exert its intended effect.[2]

Biophysical Methods: A Quantitative Look at Molecular Interactions

Biophysical techniques provide direct, quantitative measurements of binding events between a compound and its purified target protein.[5] These methods are invaluable for initial hit validation, lead optimization, and detailed mechanistic studies.[6][7]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that measures the binding of an analyte (e.g., a 5-aminoindole compound) to a ligand (e.g., the target protein) immobilized on a sensor chip.[8][9] The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.[10]

Key Advantages:

  • Real-time kinetics: SPR provides detailed information on association (k_on) and dissociation (k_off) rates, offering insights into the binding mechanism and residence time of the compound.[9]

  • Label-free: Neither the compound nor the target requires labeling, preserving their native conformations.[8]

  • High sensitivity: Capable of detecting a wide range of binding affinities, from millimolar to picomolar.[11]

Considerations:

  • Immobilization: The target protein must be immobilized on the sensor chip, which can potentially alter its conformation and binding properties.[12]

  • Throughput: While some modern instruments offer higher throughput, SPR is generally considered a medium-throughput technique.[11]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13] By titrating a solution of the 5-aminoindole compound into a sample cell containing the target protein, a complete thermodynamic profile of the interaction can be obtained.[14]

Key Advantages:

  • Thermodynamic characterization: ITC is the gold standard for determining the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment.[15][16]

  • In-solution measurement: Both the compound and the target are in their native, solution-phase states, providing a more accurate representation of the binding event.[14]

  • Label-free: No labeling or immobilization is required.[13]

Considerations:

  • Sample consumption: ITC typically requires larger quantities of both protein and compound compared to other biophysical methods.

  • Throughput: ITC is a low-throughput technique, making it less suitable for primary screening of large compound libraries.

Cell-Based Methods: Target Engagement in a Physiological Context

While biophysical assays provide invaluable in vitro data, it is crucial to confirm target engagement within the complex and dynamic environment of a living cell.[4] Cell-based assays address this need by providing a more physiologically relevant assessment of a compound's ability to reach and interact with its intended target.[2]

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[17] The principle underlying CETSA is that the binding of a ligand, such as a 5-aminoindole compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.[18] This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein.[19]

Key Advantages:

  • Physiological relevance: CETSA measures target engagement in the native cellular environment, accounting for factors such as cell permeability and intracellular concentrations.[18]

  • Label-free: The assay does not require any modification of the compound or the target protein.[18]

  • Versatility: CETSA can be adapted for high-throughput screening (HT-CETSA) and can be coupled with mass spectrometry for proteome-wide target deconvolution (MS-CETSA).[18][20]

Considerations:

  • Target must be soluble: The standard CETSA protocol is most suitable for soluble proteins.[19]

  • Throughput of traditional CETSA: The original Western blot-based readout is low-throughput, though higher-throughput formats are now available.[21]

Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules in living cells.[22] The assay relies on the non-radiative transfer of energy from a bioluminescent donor (typically a luciferase) fused to one protein of interest to a fluorescent acceptor (a fluorescent protein) fused to another.[23] Energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm), indicating an interaction between the two fusion proteins.[24] For target engagement studies, a competitive BRET format is often employed.

Key Advantages:

  • Live-cell measurements: BRET allows for real-time monitoring of target engagement in living cells.[23]

  • High sensitivity: The ratiometric nature of the BRET signal minimizes assay artifacts and provides a robust readout.[22]

  • Homogeneous assay format: BRET assays are typically performed in a "mix-and-read" format, making them amenable to high-throughput screening.[22]

Considerations:

  • Genetic modification: Both the target protein and a binding partner (or a tracer compound) need to be genetically engineered to incorporate the BRET donor and acceptor moieties.[25]

  • Potential for artifacts: Overexpression of fusion proteins can sometimes lead to non-physiological interactions.

In-Cell NMR

In-cell NMR spectroscopy provides atomic-resolution information about the structure, dynamics, and interactions of proteins directly within living cells.[26][27] By isotopically labeling the target protein, changes in its NMR spectrum upon the addition of a 5-aminoindole compound can be monitored to confirm binding and map the interaction site.[28]

Key Advantages:

  • Atomic-level detail: In-cell NMR provides unparalleled structural information about the target-compound interaction in a cellular context.[26]

  • Non-invasive: The technique allows for the study of proteins in their native cellular environment without the need for cell lysis.[26]

Considerations:

  • Technical complexity: In-cell NMR experiments are technically demanding and require specialized equipment and expertise.[29]

  • Protein overexpression: Often requires overexpression of the isotopically labeled target protein.[26]

  • Limited to smaller proteins: The size of the protein that can be studied by in-cell NMR is generally limited.[28]

Kinobeads Competition Binding Assay

For 5-aminoindole-based compounds that target kinases, the Kinobeads competition binding assay is a powerful chemoproteomic tool for assessing target engagement and selectivity.[30] This method utilizes beads coated with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[31] By pre-incubating the lysate with a free 5-aminoindole compound, competition for binding to the Kinobeads can be measured by quantitative mass spectrometry, revealing the compound's kinase targets and their relative affinities.[32]

Key Advantages:

  • Proteome-wide selectivity profiling: Allows for the simultaneous assessment of a compound's binding to hundreds of kinases in a single experiment.[30][33]

  • Unbiased target identification: Can identify both intended and off-target interactions.[31]

  • Uses endogenous proteins: The assay is performed with native kinases from cell or tissue lysates.[31]

Considerations:

  • Requires cell lysis: The assay is performed on cell lysates, not intact cells.

  • Limited to competitive binders: The method is best suited for compounds that bind to the ATP-binding site of kinases and may not detect allosteric inhibitors.[31]

  • Specialized instrumentation: Requires access to quantitative mass spectrometry instrumentation and expertise in proteomics.

Data Presentation and Experimental Protocols

To facilitate a clear comparison of these methodologies, the following table summarizes their key characteristics and typical quantitative outputs.

Method Principle Advantages Limitations Typical Quantitative Output
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.[10]Real-time kinetics, label-free, high sensitivity.[8][9][11]Immobilization required, medium throughput.[11][12]K_D, k_on, k_off
Isothermal Titration Calorimetry (ITC) Measurement of heat changes upon binding.[13]Full thermodynamic profile, in-solution, label-free.[14][15][16]High sample consumption, low throughput.K_D, n, ΔH, ΔS
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[18]Physiologically relevant, label-free, versatile.[18][20]Best for soluble proteins, traditional format is low throughput.[19][21]T_m shift, EC_50
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a donor and acceptor in close proximity.[23]Live-cell measurements, high sensitivity, HTS-compatible.[22][23]Requires genetic modification, potential for artifacts.[25]BRET ratio, IC_50
In-Cell NMR Detection of changes in the NMR spectrum of a labeled protein in living cells.[26]Atomic-level detail, non-invasive.[26]Technically complex, requires protein overexpression, size limitations.[28][29]Chemical shift perturbations, K_D
Kinobeads Competition for binding to immobilized broad-spectrum kinase inhibitors.[31]Proteome-wide selectivity, unbiased, endogenous proteins.[30][31][33]Requires cell lysis, limited to competitive binders, specialized instrumentation.[31]IC_50, K_d, selectivity score

Experimental Workflow Diagrams

To visually represent the experimental processes, the following diagrams illustrate the workflows for key target engagement validation techniques.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis start Culture Cells treat Treat with 5-Aminoindole Compound start->treat heat Heat to a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->quantify analyze Generate Melting Curve & Determine Tm Shift quantify->analyze

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

BRET_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_measurement Signal Measurement cluster_analysis Data Analysis start Co-transfect Cells with Donor- and Acceptor-fused Constructs treat Treat with 5-Aminoindole Compound start->treat add_substrate Add Luciferase Substrate treat->add_substrate measure Measure Donor and Acceptor Emission add_substrate->measure calculate Calculate BRET Ratio measure->calculate analyze Determine IC50 calculate->analyze

Caption: Bioluminescence Resonance Energy Transfer (BRET) Workflow.

Kinobeads_Workflow cluster_lysis Cell Lysis cluster_incubation Competitive Binding cluster_enrichment Kinase Enrichment & Digestion cluster_analysis LC-MS/MS Analysis start Prepare Cell Lysate incubate Incubate Lysate with 5-Aminoindole Compound start->incubate add_kinobeads Add Kinobeads incubate->add_kinobeads wash Wash Beads to Remove Non-specific Binders add_kinobeads->wash elute Elute Bound Kinases wash->elute digest Digest Proteins into Peptides elute->digest lcms Analyze Peptides by LC-MS/MS digest->lcms quantify Quantify Kinase Abundance and Determine IC50 lcms->quantify

Caption: Kinobeads Competition Binding Assay Workflow.

Conclusion

Validating the target engagement of 5-aminoindole-based compounds is a critical endeavor that requires a thoughtful and rigorous experimental approach. By leveraging a combination of biophysical and cell-based methods, researchers can build a comprehensive and compelling body of evidence to support their compound's mechanism of action. This multi-pronged strategy not only enhances confidence in preclinical data but also provides a solid foundation for successful clinical translation.

References

A Comparative Guide to the Efficacy of 5-Aminoindole Hydrochloride Derivatives Against Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its inherent ability to interact with diverse biological targets has made it a focal point in the development of novel therapeutics, particularly in oncology.[1][2] 5-Aminoindole derivatives, a specific class within this family, have garnered significant attention for their potential as anticancer agents.[3] The addition of an amino group at the 5-position of the indole ring can significantly modulate the molecule's electronic properties and its ability to form hydrogen bonds, thereby influencing its interaction with biological targets and often enhancing its cytotoxic and pro-apoptotic activities against cancer cells.[4] This guide will delve into the comparative efficacy of various 5-aminoindole derivatives, their mechanisms of action, and the experimental protocols used to evaluate their anticancer potential.

Mechanism of Action: Targeting Key Cancer Survival Pathways

5-Aminoindole derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. A key pathway frequently implicated in cancer and targeted by indole compounds is the PI3K/Akt/mTOR signaling cascade.[5][6]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that promotes cell growth, proliferation, and survival.[6] In many cancers, this pathway is aberrantly activated, contributing to uncontrolled cell division and resistance to apoptosis.[6] Indole derivatives have been shown to inhibit this pathway at various nodes.[5][6] For instance, some derivatives can directly inhibit the activity of PI3K or Akt, leading to a downstream cascade of events that culminates in the induction of apoptosis and cell cycle arrest.[6]

The diagram below provides a simplified overview of the PI3K/Akt/mTOR signaling pathway and highlights potential points of intervention for 5-aminoindole derivatives.

PI3K_Akt_mTOR_Pathway Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Inhibition Cell_Cycle_Regulators Cell Cycle Regulators (e.g., p27) Akt->Cell_Cycle_Regulators Inhibition S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Apoptosis_Inhibitors->Proliferation Cell_Cycle_Regulators->Proliferation Indole_Derivative 5-Aminoindole Derivative Indole_Derivative->PI3K Inhibition Indole_Derivative->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and potential inhibition by 5-aminoindole derivatives.

Comparative Efficacy of 5-Aminoindole Derivatives

The anticancer efficacy of 5-aminoindole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of various indole derivatives, including those with amino and nitro substitutions at the 5-position, against several human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound ID/NameDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 5 5-NitroindoleHeLa (Cervical)5.08 ± 0.91[4]
Compound 7 5-NitroindoleHeLa (Cervical)5.89 ± 0.73[4]
Compound 3e Indole derivativeACHN (Kidney)1.4 - 2.7[7]
Panc1 (Pancreatic)1.4 - 2.7[7]
Calu1 (Lung)1.4 - 2.7[7]
H460 (Lung)1.4 - 2.7[7]
HCT116 (Colon)1.4 - 2.7[7]
Compound 3l Indole derivativeACHN (Kidney)2.4 - 3.4[7]
Panc1 (Pancreatic)2.4 - 3.4[7]
Calu1 (Lung)2.4 - 3.4[7]
H460 (Lung)2.4 - 3.4[7]
HCT116 (Colon)2.4 - 3.4[7]
Compound 5f 5-ChloroindoleA-549 (Lung)GI50 = 29 nM[8]
MCF-7 (Breast)GI50 = 29 nM[8]
Panc-1 (Pancreatic)GI50 = 29 nM[8]
Compound 5g 5-ChloroindoleA-549 (Lung)GI50 = 31 nM[8]
MCF-7 (Breast)GI50 = 31 nM[8]
Panc-1 (Pancreatic)GI50 = 31 nM[8]
Erlotinib (Reference) EGFR InhibitorA-549, MCF-7, Panc-1GI50 = 33 nM[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used to evaluate the anticancer efficacy of 5-aminoindole hydrochloride derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Figure 2: MTT Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add 5-aminoindole derivative (various conc.) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides a direct indication of apoptosis induction.

Caspase_Assay_Workflow Figure 3: Caspase-3/7 Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Treat cells with 5-aminoindole derivative incubate1->add_compound incubate2 Incubate for desired time add_compound->incubate2 add_reagent Add Caspase-Glo® 3/7 reagent incubate2->add_reagent incubate3 Incubate at room temperature (30-60 min) add_reagent->incubate3 measure_luminescence Measure luminescence incubate3->measure_luminescence analyze_data Analyze data measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for measuring caspase-3/7 activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and treat with the this compound derivatives as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30-60 minutes, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the assessment of whether a compound induces cell cycle arrest.

Cell_Cycle_Analysis_Workflow Figure 4: Cell Cycle Analysis Workflow start Start culture_treat Culture and treat cells with 5-aminoindole derivative start->culture_treat harvest_cells Harvest and wash cells culture_treat->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain cells with propidium iodide (PI) and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells with the this compound derivatives for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.

  • Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for development as anticancer agents. The available data demonstrates their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in a variety of cancer cell lines, often at low micromolar or even nanomolar concentrations. Their mechanism of action, which can involve the inhibition of critical survival pathways such as the PI3K/Akt/mTOR cascade, provides a strong rationale for their further investigation.

Future research should focus on synthesizing and evaluating a broader range of 5-aminoindole derivatives to establish more comprehensive structure-activity relationships. This will enable the rational design of more potent and selective compounds. Furthermore, in vivo studies in animal models are crucial to assess the therapeutic efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective cancer therapies.

References

Benchmarking New 5-Aminoindole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its many derivatives, the 5-aminoindole moiety has emerged as a particularly promising pharmacophore for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders and neurodegenerative conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new 5-aminoindole derivatives against established drugs, ensuring a rigorous and objective evaluation of their therapeutic potential.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. It emphasizes a multi-faceted approach, encompassing in vitro biochemical and cell-based assays, as well as in vivo models, to build a robust data package for novel 5-aminoindole candidates.

Part 1: Benchmarking a Novel 5-Aminoindole Derivative as an Anticancer Agent

In Vitro Evaluation: Kinase Inhibition and Cellular Activity

The initial assessment of a new anticancer compound focuses on its direct inhibitory effect on the molecular target and its broader impact on cancer cell viability and proliferation.

Experimental Protocol: VEGFR-2 Kinase Assay

  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer by diluting a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr) 4:1).

    • Dilute the recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

  • Assay Procedure :

    • Add the master mix to the wells of a 96-well white plate.

    • Add the test compounds or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" control.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection :

    • Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: MTT Assay

  • Cell Seeding : Seed human cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Evaluation: Xenograft Tumor Model

In vivo studies are crucial to evaluate the efficacy of a drug candidate in a more complex biological system. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for anticancer drug testing.[10][11][12][13]

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Handling and Acclimatization : House immunodeficient mice (e.g., BALB/c nude) in a pathogen-free environment and allow them to acclimatize for at least one week.

  • Tumor Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Drug Administration : Administer the compounds according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation and Interpretation

A clear and concise presentation of the data is essential for comparing the performance of the new 5-aminoindole derivative with the known drug.

CompoundVEGFR-2 IC50 (nM)HepG2 GI50 (µM)MCF-7 GI50 (µM)Tumor Growth Inhibition (TGI) in Xenograft Model (%)
5-AI-V 251.52.865
Sorafenib 352.13.560
Visualizing the Experimental Workflow and Signaling Pathway

Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.

experimental_workflow_anticancer cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis biochem Biochemical Assay (VEGFR-2 Kinase) cellular Cellular Assays (MTT, Proliferation) biochem->cellular Potency & Selectivity xenograft Xenograft Model (Tumor Growth) cellular->xenograft Efficacy & Toxicity analysis IC50 / GI50 Determination Tumor Growth Inhibition xenograft->analysis

Experimental workflow for benchmarking a novel anticancer compound.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Angiogenesis Angiogenesis Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 5-AI-V Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and point of inhibition.

Part 2: Benchmarking a Novel 5-Aminoindole Derivative as an Anti-Inflammatory Agent

In Vitro Evaluation: Cellular Anti-Inflammatory Activity

This assay measures the activation of the NF-κB pathway in response to an inflammatory stimulus, such as lipopolysaccharide (LPS). A luciferase reporter gene under the control of an NF-κB response element is used to quantify pathway activation.[17][18][19][20]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transfect them with an NF-κB luciferase reporter plasmid.

  • Inflammatory Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation.

  • Cell Lysis and Luciferase Assay : After a suitable incubation period (e.g., 6-24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis : Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition for each compound concentration and determine the IC50 value.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[1][2][21][22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping and Baseline Measurement : Group the rats and measure the initial volume of their right hind paw using a plethysmometer.

  • Induction of Edema : One hour after drug administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

  • Data Analysis : Calculate the percentage of inhibition of paw edema for each treatment group at each time point compared to the vehicle control.

Data Presentation and Interpretation
CompoundNF-κB Inhibition IC50 (µM)Inhibition of Paw Edema at 3h (%)
5-AI-I 0.555
Indomethacin >10 (indirect inhibitor)45

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow_anti_inflammatory cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis nfkb_assay NF-κB Reporter Assay cytokine_assay Cytokine Measurement (e.g., ELISA for TNF-α) nfkb_assay->cytokine_assay Mechanism of Action edema_model Carrageenan-Induced Paw Edema Model cytokine_assay->edema_model In Vivo Efficacy analysis IC50 Determination % Inhibition of Edema edema_model->analysis

Experimental workflow for benchmarking a novel anti-inflammatory compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates Inhibitor 5-AI-I Inhibitor->IKK inhibits

Simplified NF-κB signaling pathway and a potential point of inhibition.

Conclusion

The benchmarking of new 5-aminoindole derivatives against known drugs is a critical step in the drug discovery and development process. This guide provides a structured and scientifically rigorous framework for this evaluation. By employing a combination of in vitro and in vivo assays, and by presenting the data in a clear and comparative manner, researchers can effectively assess the potential of new 5-aminoindole candidates and make informed decisions about their advancement toward clinical development. The experimental protocols and illustrative data provided herein should serve as a valuable resource for scientists working at the forefront of therapeutic innovation.

References

A Comparative Guide to the Characterization of 5-Aminoindole Hydrochloride Reaction Products by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are synergistically employed for the unambiguous structural elucidation of reaction products derived from 5-Aminoindole hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating analytical workflow.

Introduction: The Significance of the 5-Aminoindole Scaffold

5-Aminoindole is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its synthetic versatility allows for functionalization at several key positions, primarily at the C5-amino group. Given that subtle structural changes can dramatically alter a compound's efficacy and safety, precise and unequivocal characterization of its reaction products is a cornerstone of the drug discovery process. This guide will use the common N-acylation reaction as a model system to compare and contrast the utility of NMR and MS.

Model Reaction: N-Acylation of 5-Aminoindole

A frequent and fundamental transformation of 5-aminoindole is the acylation of the C5-amino group to form an amide linkage. This reaction is readily achieved by treating this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a base.

PART 1: NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY

NMR spectroscopy is the gold standard for determining the precise covalent structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the most immediate evidence of a successful N-acylation. By comparing the spectrum of the product, N-(1H-indol-5-yl)acetamide, to that of the starting material, 5-aminoindole, several key changes are evident.

  • Disappearance of the -NH₂ Signal: The broad singlet corresponding to the C5-amino protons in 5-aminoindole will be absent in the product spectrum.

  • Appearance of Amide N-H and Methyl Signals: A new, typically broad singlet for the amide proton (-NH-C=O) will appear downfield (δ 9.0-10.0 ppm). A sharp, new singlet integrating to three protons will appear upfield (δ ~2.1 ppm), characteristic of the acetyl methyl group (-CO-CH₃).

  • Shifts in Aromatic Protons: The electronic nature of the C5 substituent changes from an electron-donating amino group to an electron-withdrawing acetamido group. This deshields the aromatic protons on the indole ring, causing them to shift downfield. The proton at C4, being ortho to the substituent, experiences the most significant shift.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton5-Aminoindole (δ, ppm)N-(1H-indol-5-yl)acetamide (δ, ppm)Key Observation
Indole NH -1~10.7 (br s)~10.9 (br s)Minor shift, remains a broad singlet.
CH -2~7.1 (t)~7.2 (t)Minor downfield shift.
CH -3~6.2 (t)~6.3 (t)Minor downfield shift.
CH -4~6.8 (d)~7.7 (d)Significant downfield shift due to deshielding by the new amide group.
CH -6~6.5 (dd)~7.1 (dd)Downfield shift.
CH -7~7.0 (d)~7.2 (d)Minor downfield shift.
-NH ₂ / -NH -CO~4.5 (br s, 2H)~9.5 (br s, 1H)Disappearance of NH₂ signal; appearance of amide NH signal.
-CO-CHN/A~2.0 (s, 3H)Diagnostic singlet confirming the presence of the acetyl group.

Note: Chemical shifts are illustrative and can vary based on solvent and concentration.[1][2][3]

¹³C NMR and DEPT: Probing the Carbon Skeleton

While ¹H NMR confirms the presence of new functional groups, ¹³C NMR provides a definitive map of the carbon framework.

  • Appearance of Carbonyl and Methyl Carbons: Two new signals will appear in the product spectrum: a carbonyl carbon (-C =O) in the highly deshielded region (δ ~168 ppm) and a methyl carbon (-C H₃) in the shielded aliphatic region (δ ~24 ppm).

  • Shift of C5: The carbon atom directly attached to the nitrogen (C5) will experience a significant shift due to the change in the substituent's electronic effect.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, confirming the assignment of the new methyl carbon.

2D NMR (COSY & HSQC): Assembling the Pieces

For unambiguous assignment, especially in more complex derivatives, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between adjacent aromatic protons (e.g., H6-H7), confirming their positions relative to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It provides an undeniable link between a proton and the carbon it is attached to, solidifying the assignments made from 1D spectra.[4][5]

PART 2: MASS SPECTROMETRY (MS)

Mass spectrometry complements NMR by providing the molecular weight of the product and, through fragmentation, corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

The first and most crucial piece of information from MS is the accurate mass of the product. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, typically generating the protonated molecular ion, [M+H]⁺.

  • 5-Aminoindole: C₈H₈N₂ → Calculated Exact Mass: 132.0688 → Observed [M+H]⁺: 133.0760

  • N-(1H-indol-5-yl)acetamide: C₁₀H₁₀N₂O → Calculated Exact Mass: 174.0793 → Observed [M+H]⁺: 175.0866

A measured mass that is within a few parts per million (ppm) of the calculated mass provides high confidence in the elemental composition of the product, effectively ruling out alternative structures with different formulas.

Tandem Mass Spectrometry (MS/MS): The Fragmentation Fingerprint

MS/MS involves isolating the parent ion (e.g., m/z 175.0866) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern serves as a structural fingerprint. For N-(1H-indol-5-yl)acetamide, a characteristic loss is that of ketene (H₂C=C=O) from the amide group.

Table 2: Key MS and MS/MS Data (Positive ESI Mode)

SpeciesExpected m/z for [M+H]⁺Key Fragment Ion (MS/MS)m/z of FragmentNeutral Loss
5-Aminoindole133.0760[M+H - NH₃]⁺116.0491Ammonia (NH₃)
N-(1H-indol-5-yl)acetamide175.0866[M+H - C₂H₂O]⁺133.0760Ketene (C₂H₂O)

The observation of a fragment at m/z 133.0760 (corresponding to the protonated 5-aminoindole core) from the parent ion of m/z 175.0866 is powerful evidence for the N-acylated structure.[6][7][8]

The fragmentation pathway can be visualized to understand the relationship between the parent ion and its daughter ions.

G parent Parent Ion N-(1H-indol-5-yl)acetamide [M+H]⁺ m/z = 175.0866 fragment Fragment Ion 5-Aminoindole [M+H]⁺ m/z = 133.0760 parent->fragment CID loss Neutral Loss Ketene (CH₂=C=O) Mass = 42.0106 Da

Caption: Proposed MS/MS fragmentation of N-(1H-indol-5-yl)acetamide.

PART 3: INTEGRATED ANALYTICAL WORKFLOW & PROTOCOLS

Experimental Workflow Diagram

workflow cluster_reaction Synthesis cluster_analysis Analysis start 5-Aminoindole HCl + Acyl Chloride reaction Reaction & Work-up start->reaction product Crude Product reaction->product purification Purification (e.g., Chromatography) product->purification lcms LC-MS Analysis hrms HRMS (Formula) lcms->hrms msms MS/MS (Fragments) lcms->msms nmr NMR Analysis (¹H, ¹³C, 2D) structure Structure Elucidation & Confirmation nmr->structure hrms->structure msms->structure purification->lcms purification->nmr

Caption: Integrated workflow for synthesis and characterization.

Standard Operating Protocol: Sample Analysis
  • Sample Preparation (NMR):

    • Accurately weigh 5-10 mg of the purified, dry product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping N-H protons from exchanging too rapidly.[9]

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure proper shimming for optimal resolution.

    • Acquire a ¹³C{¹H} broadband-decoupled spectrum.

    • If assignments are ambiguous, acquire 2D spectra (e.g., gCOSY, gHSQC). Standard parameter sets provided by the spectrometer manufacturer are typically sufficient.[10][11]

  • Sample Preparation (MS):

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Formic acid aids in protonation for positive ion mode.

  • MS Data Acquisition:

    • Infuse the sample directly or via an LC system into the mass spectrometer.

    • Acquire a full scan MS spectrum in positive ESI mode to identify the [M+H]⁺ ion.

    • Perform an HRMS scan on the ion of interest to determine its accurate mass and predict the elemental composition.

    • Perform an MS/MS experiment by isolating the [M+H]⁺ ion and applying collision energy to induce fragmentation. Record the resulting product ion spectrum.

  • Data Interpretation and Validation:

    • Cross-Validation: Does the molecular formula from HRMS match the structure proposed by NMR? Are the fragments observed in the MS/MS spectrum consistent with the bond connectivity determined by NMR? A consistent dataset from both techniques provides the highest level of confidence in the final structural assignment.

Conclusion

The characterization of 5-aminoindole reaction products is a clear demonstration of the synergistic power of modern analytical techniques. While ¹H NMR provides the initial, detailed blueprint of proton environments and functional group transformations, ¹³C and 2D NMR confirm the underlying carbon skeleton and connectivity. Mass spectrometry provides the essential validation, confirming the product's elemental composition via HRMS and corroborating its structure through logical fragmentation patterns in MS/MS. By integrating these techniques into a cohesive workflow, researchers can achieve unambiguous, reliable, and self-validating characterization of novel chemical entities, a critical requirement for advancing drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, from receipt to final disposition. The proper disposal of any chemical is not merely a procedural formality but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Aminoindole hydrochloride, grounded in established safety principles and regulatory frameworks. We will explore the "why" behind each step, ensuring a deep understanding that fosters a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: The "Why" of Precaution

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile necessitates careful management. According to its Safety Data Sheet (SDS), the compound is classified as hazardous.[1]

Key risks include:

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with skin, or if inhaled as a dust or mist.[1][2] This multi-route toxicity underscores the need for comprehensive personal protective equipment.

  • Suspected Carcinogen: Some suppliers classify this compound as suspected of causing cancer (Category 2).[2] This long-term health risk demands that exposure be minimized to the lowest possible levels.

These classifications are the primary drivers for treating this compound as regulated hazardous waste. Disposing of it via standard laboratory drains or in municipal trash is strictly prohibited as it can contaminate waterways and pose a risk to public health and the environment.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
CarcinogenicityCategory 2H351: Suspected of causing cancer[2]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, establishing a robust PPE protocol is non-negotiable. The goal is to create a complete barrier, preventing any contact with the solid material or its solutions.

PPE TypeSpecificationRationale for Use
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)To prevent dermal absorption. The compound is classified as a Category 4 dermal toxin.[1]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles. A face shield may be required for bulk transfers.To protect eyes from dust particles or splashes.
Skin and Body Protection Fully-buttoned laboratory coat. Consider disposable coveralls for large-scale operations or spill cleanup.To prevent contamination of personal clothing and skin. Contaminated clothing must be decontaminated before reuse.[2]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust formation is likely or if working outside a chemical fume hood.[1]To prevent inhalation of airborne particles, a primary route of toxic exposure.[2]

All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation risk.[1] Ensure that an eyewash station and safety shower are readily accessible.[3]

Core Disposal Procedure: The "Cradle-to-Grave" Mandate

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for managing hazardous waste.[4][5][6] This means the waste generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.[7]

The following workflow provides a systematic approach to ensure compliance and safety.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Disposal gen Generate Waste (e.g., unused chemical, contaminated labware) char Characterize as Hazardous Waste (Based on SDS toxicity data [1, 5]) gen->char Step 1 collect Collect in a Designated, Compatible Waste Container char->collect Step 2 seal Keep Container Securely Sealed (Except when adding waste) label_node Label Container Correctly ('Hazardous Waste', Chemical Name, Accumulation Date) seal->label_node Step 3 store Store in a Secure, Ventilated Area (Away from incompatibles [1]) label_node->store Step 4 contact Contact Institutional EHS Office (Arrange for pickup by licensed carrier) store->contact Step 5 dispose Final Disposition (At an approved waste disposal plant [5]) contact->dispose Step 6

Caption: Disposal workflow for this compound.

  • Waste Characterization: As established, this compound's toxicity profile requires it to be classified as hazardous waste.[1][2]

  • Waste Segregation and Collection:

    • Dedicate a specific, chemically compatible container for this compound waste. Recommended materials include glass or high-density polyethylene (HDPE).

    • Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible wastes can lead to dangerous chemical reactions.

    • Collect all contaminated materials, including gloves, weigh boats, and wipes, in a separate, sealed bag or container clearly marked as "this compound Contaminated Debris."

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "this compound" and its CAS number (e.g., 65795-92-8 or 161464-96-6, check your bottle).[1][2]

    • Note the accumulation start date (the date the first drop of waste enters the container).

  • Storage:

    • Keep the waste container tightly sealed when not in use.[2]

    • Store the container in a designated satellite accumulation area or central hazardous waste storage area. This area must be secure, well-ventilated, and provide secondary containment.

    • Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arrange for Disposal:

    • Contact your institution's EHS or equivalent safety department to schedule a pickup.

    • Never attempt to dispose of the waste yourself by hiring an external contractor. Disposal must be managed through official institutional channels to ensure the use of licensed hazardous waste transporters and treatment, storage, and disposal facilities (TSDFs).[7]

Management of Spills and Empty Containers

Spill Cleanup:

In the event of a spill, the primary goals are to prevent exposure and contain the material.

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing the full PPE detailed in Table 2, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container. Avoid creating dust.[1]

  • Clean the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting all cleaning materials and rinsate as hazardous waste.

  • Seal and label the container and arrange for disposal via your EHS office.

Empty Container Decontamination:

An "empty" container that held this compound is still considered hazardous waste. To render it non-hazardous, it must be triple-rinsed.

  • Rinse the container thoroughly with a suitable solvent (e.g., water or methanol) three times.

  • Crucially, collect all three rinsates in your designated this compound hazardous waste container. Do not pour the rinsate down the drain.

  • After the triple rinse, deface the original label on the container to prevent accidental reuse for other purposes. It can now be disposed of as non-hazardous glass or plastic waste, per institutional policy.

In-Lab Neutralization: A Word of Caution

While chemical literature describes the oxidation and degradation of indole-based compounds, attempting to neutralize this compound for disposal in a standard laboratory setting is strongly discouraged .[8][9] The reasons are rooted in safety and efficacy:

  • Incomplete Reactions: Without analytical verification, you cannot guarantee 100% destruction of the hazardous compound.

  • Hazardous Byproducts: Neutralization reactions can generate byproducts that may be as hazardous, or more so, than the parent compound.

  • Regulatory Non-compliance: Such treatment may require a specific permit under RCRA regulations.[10]

The most trustworthy and authoritative method of disposal is to entrust the material to a licensed hazardous waste management facility that is equipped for high-temperature incineration or other validated disposal technologies.[1][2]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoindole hydrochloride
Reactant of Route 2
5-Aminoindole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.